molecular formula C21H26O5 B15590247 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Cat. No.: B15590247
M. Wt: 358.4 g/mol
InChI Key: FMFLPOLVWWPIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a useful research compound. Its molecular formula is C21H26O5 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-15(22)26-21(13-7-17-4-10-19(24)11-5-17)14-20(25)12-6-16-2-8-18(23)9-3-16/h2-5,8-11,20-21,23-25H,6-7,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFLPOLVWWPIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC1=CC=C(C=C1)O)CC(CCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate: Natural Sources, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural diarylheptanoid, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297). Diarylheptanoids are a class of plant secondary metabolites recognized for their diverse pharmacological activities. This document details the known natural sources of this specific compound, outlines generalized experimental protocols for its isolation and characterization, and explores its potential biological significance by examining the broader activities of related diarylheptanoids, including their interaction with key cellular signaling pathways. The information is presented to support further research and development in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a member of the diarylheptanoid class of natural products. Diarylheptanoids are characterized by a C7 aliphatic chain linking two aromatic rings and are predominantly found in the plant kingdom, particularly within the Zingiberaceae and Betulaceae families[1]. These compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide focuses specifically on the acetate derivative, providing a detailed summary of its origins and the methodologies for its study.

Natural Sources

The primary documented natural sources of this compound and closely related compounds are plants from the Zingiberaceae family.

  • Curcuma kwangsiensis : The rhizomes of Curcuma kwangsiensis have been identified as a natural source of this compound[2]. This plant is a rich source of various diarylheptanoids[2][3].

  • Zingiber officinale (Ginger) : The rhizomes of Zingiber officinale are known to contain a diverse array of diarylheptanoids. While the presence of the specific acetate derivative is reported, ginger is more broadly a source of structurally similar compounds[4].

  • Alpinia officinarum (Lesser Galangal) : The rhizomes of Alpinia officinarum are another significant source of diarylheptanoids. While direct isolation of the title compound has not been explicitly detailed in the provided results, the presence of a wide variety of related structures suggests it may also be a potential, yet unconfirmed, source[5][6][7].

Data Presentation: Quantitative Analysis

A comprehensive review of the current scientific literature did not yield specific quantitative data regarding the concentration or yield of this compound from its natural sources. While methods for the quantification of other diarylheptanoids in plant extracts have been developed, such data for this particular compound appears to be limited or not yet published. The table below is provided as a template for future quantitative studies.

CompoundNatural SourcePlant PartExtraction MethodQuantification MethodConcentration/Yield (mg/g dry weight)Reference
This compoundCurcuma kwangsiensisRhizomeNot ReportedNot ReportedData Not Available
This compoundZingiber officinaleRhizomeNot ReportedNot ReportedData Not Available

Experimental Protocols

The following sections describe generalized methodologies for the extraction, isolation, and structural elucidation of this compound, based on established protocols for diarylheptanoids.

Extraction of Diarylheptanoids from Plant Material

A general workflow for the extraction of diarylheptanoids from the rhizomes of Curcuma or Zingiber species is outlined below.

G A Dried and Powdered Rhizomes B Maceration or Soxhlet Extraction (e.g., with Ethanol or Methanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) C->D E Ethyl Acetate Fraction (Enriched with Diarylheptanoids) D->E F Further Chromatographic Purification E->F

Figure 1. General workflow for the extraction of diarylheptanoids.
Isolation and Purification

The isolation of individual diarylheptanoids from the enriched extract is typically achieved through a combination of chromatographic techniques.

  • Column Chromatography: The crude or partitioned extract is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents such as n-hexane and ethyl acetate of increasing polarity.

  • Sephadex LH-20 Chromatography: Fractions containing diarylheptanoids are often further purified using a Sephadex LH-20 column with methanol (B129727) as the mobile phase to separate compounds based on their molecular size.

  • Reversed-Phase Chromatography (Rp-18): Additional purification can be achieved using a reversed-phase C18 column with a mobile phase gradient of water and methanol or acetonitrile.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often performed using preparative HPLC with a C18 column and a suitable mobile phase, such as a methanol/water or acetonitrile/water gradient.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons and their neighboring environments.

    • ¹³C NMR: Indicates the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Biological Context and Signaling Pathways

While specific biological activities for this compound are not extensively documented, research on diarylheptanoids from Zingiber officinale suggests a potential role in cancer biology through the modulation of DNA damage response pathways.

General Biosynthetic Pathway of Diarylheptanoids

Diarylheptanoids are synthesized in plants via the phenylpropanoid pathway, starting from the amino acid phenylalanine.

G A Phenylalanine B Cinnamic Acid A->B C p-Coumaric Acid B->C D p-Coumaroyl-CoA C->D F Polyketide Synthase (PKS) D->F E Malonyl-CoA E->F G Diarylheptanoid Scaffold F->G H Further Modifications (Hydroxylation, Acetylation, etc.) G->H I This compound H->I

Figure 2. Simplified biosynthetic pathway of diarylheptanoids.
Potential Interaction with the ATR-Chk1 DNA Damage Signaling Pathway

Studies on diarylheptanoids isolated from Zingiber officinale indicate that they may exert anti-tumor effects by affecting the DNA damage signaling pathway. Specifically, these compounds have been suggested to down-regulate the expression of Ataxia Telangiectasia and Rad3-related protein (ATR) and Checkpoint Kinase 1 (Chk1). The ATR-Chk1 pathway is a critical cell cycle checkpoint that allows cells to repair DNA damage before proceeding with cell division. Inhibition of this pathway can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis.

G cluster_0 Potential Intervention by Diarylheptanoids A Diarylheptanoids (e.g., from Zingiber officinale) C ATR Activation A->C Down-regulation D Chk1 Phosphorylation (Activation) A->D Down-regulation B DNA Damage (e.g., replication stress) B->C C->D E Cell Cycle Arrest D->E H Apoptosis D->H Inhibition leads to mitotic catastrophe F DNA Repair E->F G Cell Survival F->G

Figure 3. Hypothesized interaction of diarylheptanoids with the ATR-Chk1 pathway.

Conclusion

This compound is a naturally occurring diarylheptanoid with confirmed presence in Curcuma kwangsiensis and likely in other Zingiberaceae species. While detailed quantitative data and specific biological activities for this compound are yet to be fully elucidated, the broader class of diarylheptanoids exhibits significant pharmacological potential, including the modulation of critical cellular pathways such as the DNA damage response. The methodologies outlined in this guide provide a framework for the further isolation, characterization, and investigation of this and related compounds. Future research should focus on quantifying the abundance of this diarylheptanoid in its natural sources and exploring its specific molecular targets and mechanisms of action to unlock its full therapeutic potential.

References

In-Depth Technical Guide: 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (CAS 1269839-24-8)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), a natural diarylheptanoid isolated from the rhizomes of Zingiber officinale (ginger).[1][2] The document summarizes the current state of knowledge regarding this compound and its chemical class. Due to a notable absence of specific biological and pharmacological data for CAS number 1269839-24-8 in publicly available scientific literature, this guide also presents data on closely related diarylheptanoids from Zingiber officinale to provide a contextual understanding of its potential biological activities. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a member of the diarylheptanoid family, a class of phenolic compounds characterized by two aromatic rings linked by a seven-carbon chain.[3] These compounds are significant constituents of various plants, most notably those belonging to the Zingiberaceae family, such as ginger (Zingiber officinale) and turmeric (Curcuma longa). Diarylheptanoids from ginger are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. This guide focuses on the available information for the specified compound and places it within the broader context of related molecules.

Chemical and Physical Properties

While detailed experimental data on the physicochemical properties of this compound are scarce, its basic chemical information has been established.

PropertyValueSource
CAS Number 1269839-24-8[4][5]
Molecular Formula C21H26O5[3][5]
Molecular Weight 358.4 g/mol [5]
Common Name (3R,5R)-1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol 3-acetate[3]
Natural Source Rhizomes of Zingiber officinale[1][2]
Purity (Commercial) Typically ≥98% (as per supplier data)[5]
Analytical Methods HPLC, NMR[5]

Biological Activity and Mechanism of Action: A Contextual Analysis

As of the date of this document, specific studies detailing the biological activity, quantitative efficacy (e.g., IC50, EC50), and mechanism of action for this compound have not been identified in the peer-reviewed scientific literature. However, the broader class of diarylheptanoids from Zingiber officinale has been investigated for various therapeutic effects. The following sections summarize findings for related compounds, which may suggest potential areas of investigation for the title compound.

Anti-Tumor Activity of Related Diarylheptanoids

Several studies have demonstrated the cytotoxic effects of diarylheptanoids isolated from ginger against various cancer cell lines. This activity is often linked to the induction of apoptosis and cell cycle arrest.

Table 1: Anti-Tumor Activity of Selected Diarylheptanoids from Zingiber officinale Note: The following data does not pertain to this compound but to other diarylheptanoids isolated from the same natural source.

CompoundCell LineActivityIC50 (µM)Reference
Diarylheptanoid 6A549 (Lung)Inhibitory6.69 - 33.46(Not available in search results)
Diarylheptanoid 16HepG2 (Liver)Inhibitory6.69 - 33.46(Not available in search results)
Diarylheptanoid 17HeLa (Cervical)Inhibitory6.69 - 33.46(Not available in search results)
Diarylheptanoid 18MDA-MB-231 (Breast)Inhibitory6.69 - 33.46(Not available in search results)
Diarylheptanoid 19HCT116 (Colon)Inhibitory6.69 - 33.46(Not available in search results)
Potential Signaling Pathways

Research on other ginger diarylheptanoids suggests that their anti-tumor effects may be mediated through the modulation of key signaling pathways involved in DNA damage and repair. For instance, some diarylheptanoids have been shown to down-regulate the expression of ATR (Ataxia Telangiectasia and Rad3-related) and CHK1 (Checkpoint Kinase 1), which are critical components of the DNA damage response pathway.

Below is a conceptual diagram illustrating the potential mechanism of action for anti-tumor diarylheptanoids from ginger, based on available literature for related compounds.

G cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest induces Apoptosis Apoptosis CHK1->Apoptosis can lead to Diarylheptanoids Ginger Diarylheptanoids (e.g., Compounds 6, 16-19) Diarylheptanoids->ATR inhibit expression Diarylheptanoids->CHK1 inhibit expression G cluster_workflow General Experimental Workflow Start Zingiber officinale Rhizomes Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Partitioning->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Isolated_Compound Isolated Diarylheptanoid HPLC->Isolated_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Isolated_Compound->Structure_Elucidation Biological_Screening In Vitro Biological Screening (e.g., MTT Assay) Isolated_Compound->Biological_Screening

References

An In-depth Technical Guide on 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the diarylheptanoid "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate". Due to the limited availability of detailed public data for this specific compound, this paper also presents in-depth information on its closely related and better-characterized analog, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one . This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, and biological activities of this class of compounds.

Chemical Identity and Nomenclature

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297)

The compound "this compound" is a natural product that has been isolated from the rhizomes of Zingiber officinale (ginger). While commercially available from specialty chemical suppliers, it is not extensively characterized in major chemical databases.

Based on standard chemical nomenclature, the IUPAC name would be (5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl) acetate . The stereochemistry at positions 3 and 5 of the heptane (B126788) chain is often not specified in supplier information, leading to ambiguity. A fully specified name would require stereochemical descriptors (e.g., (3R, 5S) or as a racemic mixture).

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one

A closely related analog is 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one , where the acetate group at the 3-position is replaced by a ketone. This compound is better characterized and serves as a valuable reference for understanding the structure-activity relationships of this class of diarylheptanoids.

Table 1: Chemical Identification of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one

IdentifierValue
IUPAC Name 5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one[1]
CAS Number 57089-26-6[1]
PubChem CID 13347312[1]
Molecular Formula C₁₉H₂₂O₄[1]
Molecular Weight 314.4 g/mol [1]
Synonyms Platyphyllonol, (5S)-5-Hydroxy-1,7-bis(4-hydroxyphenyl)-3-heptanone[1]
Natural Source Alnus japonica[1]

Synthesis and Experimental Protocols

A plausible synthetic workflow for the parent ketone, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, is outlined below. This would typically be followed by a stereoselective reduction of the ketone and subsequent acetylation to yield the desired acetate.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Products A 4-hydroxyphenylpropanoic acid C Claisen Condensation A->C B Malonic acid B->C D Decarboxylation C->D E Aldol Condensation with 4-hydroxybenzaldehyde D->E F Reduction of double bond E->F I 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one F->I G Selective reduction of ketone J 1,7-bis(4-hydroxyphenyl)heptane-3,5-diol G->J H Acetylation K This compound H->K I->G J->H

Plausible synthetic workflow for the target compound.

Biological Activity and Potential Signaling Pathways

While specific quantitative data for "this compound" is scarce, research on related diarylheptanoids suggests potential biological activities. For instance, a structurally similar compound, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been shown to induce apoptosis in lung cancer cells through the suppression of the PI3K/Akt pathway and activation of the ERK1/2 pathway.[2]

The general class of curcuminoids and diarylheptanoids are known to interact with a variety of cellular targets. A potential signaling pathway that could be modulated by these compounds is the NF-κB pathway, which is central to inflammation.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stim Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stim->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_P->Proteasome degradation Compound Diarylheptanoid Compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Gene Inflammatory Genes DNA->Gene transcription

Potential inhibition of the NF-κB signaling pathway.

Quantitative Data

As previously mentioned, specific quantitative biological data for "this compound" is not widely available. For the related ketone, "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one", qualitative activities such as anti-angiogenic effects have been reported. For other similar diarylheptanoids, more specific data is available.

Table 2: Antiviral Activity of a Related Diarylheptanoid

CompoundVirusAssayEC₅₀ (µM)
1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-oneHCoV-OC43Antiviral Assay0.16 ± 0.01
1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-oneSARS-CoV-2Antiviral Assay0.17 ± 0.07
Data from a study on a related diarylheptanoid, not the subject of this guide.[3]

Conclusion

"this compound" is a naturally occurring diarylheptanoid with potential for further scientific investigation. Due to the current lack of comprehensive data, this guide has also provided information on the closely related and better-characterized ketone analog, "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one". The biological activities of related compounds suggest that this class of molecules may hold promise in various therapeutic areas, including oncology and virology. Further research is warranted to fully elucidate the chemical and biological properties of "this compound" and to determine its potential as a drug development candidate. It is recommended that future studies focus on its stereospecific synthesis, detailed biological evaluation, and elucidation of its mechanism of action.

References

"5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the natural product 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297). Due to the limited availability of experimental data for this specific compound, this document also includes information on closely related diarylheptanoids to provide a broader context for its potential characteristics and biological activities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a diarylheptanoid, a class of natural products characterized by a seven-carbon chain linking two phenyl groups. Diarylheptanoids are predominantly found in the plants of the Zingiberaceae family, such as ginger (Zingiber officinale) and turmeric (Curcuma longa), and are known to exhibit a wide range of biological activities. These activities include anti-inflammatory, antioxidant, and anti-tumor effects[1][2]. The subject of this guide, this compound, has been isolated from the rhizomes of Zingiber officinale[3]. While its specific biological roles are not extensively studied, it is suggested to be of interest in cardiovascular disease research as a potential enzyme inhibitor[1]. This guide aims to consolidate the available physical, chemical, and biological information on this compound.

Physical and Chemical Properties

Detailed experimental data for this compound is not widely available in published literature. The following tables summarize the known information for the target compound, alongside computed data for structurally similar compounds to allow for informed comparisons.

Table 1: General and Physical Properties
PropertyThis compound5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one (Analogue)
CAS Number 1269839-24-857089-26-6
Molecular Formula C₂₁H₂₆O₅C₁₉H₂₂O₄
Molecular Weight 358.4 g/mol 314.4 g/mol
Physical State OilNot specified
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneNot specified
Table 2: Computed Chemical Properties
PropertyThis compound (Computed)5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one (Computed)
XLogP3 3.52.8
Hydrogen Bond Donor Count 33
Hydrogen Bond Acceptor Count 54
Rotatable Bond Count 98
Exact Mass 358.178024 g/mol 314.151809 g/mol
Topological Polar Surface Area 87 Ų77.8 Ų

Experimental Protocols

Isolation from Natural Sources

While a specific protocol for the isolation of this compound has not been detailed in the available literature, a general methodology for the extraction and isolation of diarylheptanoids from Zingiber officinale rhizomes can be described. It is important to note that optimization of this general protocol would be necessary for the targeted isolation of the compound of interest.

General Experimental Workflow for Diarylheptanoid Isolation

G start Fresh Rhizomes of Zingiber officinale extraction Extraction with Organic Solvent (e.g., Ethanol) start->extraction concentration Concentration of Crude Extract extraction->concentration partition Solvent-Solvent Partitioning (e.g., Ethyl Acetate/Water) concentration->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractionation Fraction Collection and Analysis (TLC/HPLC) chromatography->fractionation purification Preparative HPLC for Pure Compound Isolation fractionation->purification characterization Structural Elucidation (NMR, MS, IR) purification->characterization end Isolated Diarylheptanoids characterization->end

Caption: General workflow for the isolation of diarylheptanoids.

Methodology:

  • Extraction: The fresh or dried rhizomes of Zingiber officinale are ground and extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature for an extended period. This process is often repeated to ensure complete extraction.

  • Concentration: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

  • Partitioning: The crude extract is then subjected to solvent-solvent partitioning. A common system is partitioning between ethyl acetate and water to separate compounds based on their polarity. The diarylheptanoids are typically found in the ethyl acetate fraction.

  • Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of hexane (B92381) and ethyl acetate of increasing polarity, is used to separate the components.

  • Fractionation and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing compounds with similar profiles are combined and further purified using preparative HPLC to yield the pure diarylheptanoids.

  • Structural Elucidation: The structure of the isolated compounds is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Synthetic Approach

A synthetic protocol specifically for this compound is not available in the literature. However, a patent for the synthesis of a related compound, 1,7-bis(4-phenylhydroxyl)heptyl-3,5-diol ester, provides a potential synthetic strategy starting from bisdemethoxycurcumin[4]. This approach involves reduction and esterification steps. A plausible, though not experimentally verified, synthetic pathway for the target compound could be envisioned as follows:

Plausible Synthetic Pathway

G start 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-one protection Protection of Phenolic Hydroxyl Groups start->protection reduction Selective Reduction of Ketone protection->reduction acetylation Selective Acetylation of Secondary Alcohol reduction->acetylation deprotection Deprotection of Phenolic Hydroxyl Groups acetylation->deprotection end 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate deprotection->end

Caption: A potential synthetic route to the target compound.

Methodology Outline:

  • Starting Material: The synthesis could commence from the readily available precursor, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one.

  • Protection: The phenolic hydroxyl groups would likely require protection to prevent their reaction in subsequent steps. This could be achieved using a suitable protecting group such as a silyl (B83357) ether or a benzyl (B1604629) ether.

  • Reduction: The ketone at the 3-position would then be selectively reduced to a hydroxyl group using a reducing agent like sodium borohydride.

  • Acetylation: The newly formed secondary alcohol could then be selectively acetylated using acetic anhydride (B1165640) or acetyl chloride in the presence of a base.

  • Deprotection: Finally, the protecting groups on the phenolic hydroxyls would be removed to yield the desired product. The choice of deprotection conditions would depend on the protecting group used.

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-documented. It has been noted as a compound for studying cardiovascular diseases, potentially acting as an enzyme inhibitor, though the specific targets have not been identified[1].

Broader studies on diarylheptanoids isolated from Zingiber officinale have demonstrated anti-tumor activity. Some of these compounds have been shown to exert their effects by modulating the DNA damage signaling pathway, specifically by down-regulating the expression of ATR (ataxia telangiectasia mutated and RAD3-related) and CHK1 (checkpoint kinase 1)[5]. While it is not confirmed that this compound acts through this pathway, it represents a potential area of investigation for its biological function.

Diarylheptanoid Anti-Tumor Signaling Pathway

G Diarylheptanoids Diarylheptanoids ATR ATR Diarylheptanoids->ATR inhibits CHK1 CHK1 Diarylheptanoids->CHK1 inhibits ATR->CHK1 CellCycle Cell Cycle Arrest CHK1->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Potential anti-tumor signaling pathway of diarylheptanoids.

Conclusion

This compound is a naturally occurring diarylheptanoid with potential for further scientific investigation, particularly in the context of cardiovascular and oncological research. This guide has compiled the currently available physical and chemical data for this compound. However, a significant gap in the literature exists regarding its detailed experimental characterization and synthesis. Future research should focus on the total synthesis of this compound to enable more extensive biological evaluation, as well as the full elucidation of its spectral properties. The general protocols and data from related compounds presented herein provide a solid foundation for initiating such studies.

References

The Biosynthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), a diarylheptanoid found in Zingiber officinale (ginger). Diarylheptanoids, a class of plant secondary metabolites, are known for their diverse pharmacological activities.[1] This document details the enzymatic steps from primary metabolism to the final acetylated product, presents available quantitative data for the key enzymes involved, outlines experimental protocols for their characterization, and discusses the regulation of the pathway. The information is intended to serve as a foundational resource for researchers interested in the natural product chemistry, biosynthesis, and potential therapeutic applications of diarylheptanoids.

Proposed Biosynthetic Pathway

The biosynthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is proposed to originate from the phenylpropanoid pathway, a central route in plant secondary metabolism.[2] The pathway can be divided into three main stages:

  • Formation of Cinnamic Acid and its Derivatives: The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid. This is followed by hydroxylation to form p-coumaric acid.[3]

  • Assembly of the Diarylheptanoid Core: The core C6-C7-C6 structure of the diarylheptanoid is assembled by a type III polyketide synthase, specifically a curcuminoid synthase (CURS).[4] This involves the condensation of two molecules of a phenylpropanoid-CoA thioester with one molecule of malonyl-CoA.[2]

  • Tailoring of the Diarylheptanoid Scaffold: The diarylheptanoid backbone undergoes further modifications, including reduction and acetylation, to yield the final product. The final acetylation step is putative and likely catalyzed by an acetyltransferase.

The key enzymes involved in this proposed pathway are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[5]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[3]

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5]

  • Curcuminoid Synthase (CURS): A type III polyketide synthase that catalyzes the condensation reactions to form the diarylheptanoid skeleton.[4]

  • Putative Reductase(s): Responsible for the reduction of keto groups on the heptanoid chain.

  • Putative Acetyltransferase: Catalyzes the final acetylation of the hydroxyl group at the C-3 position.

Biosynthesis of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_diarylheptanoid Diarylheptanoid Synthesis cluster_tailoring Tailoring Reactions L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Diarylheptanoid Precursor (diketide) Diarylheptanoid Precursor (diketide) p-Coumaroyl-CoA->Diarylheptanoid Precursor (diketide) CURS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Diarylheptanoid Precursor (diketide) 1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione 1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione Diarylheptanoid Precursor (diketide)->1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione CURS 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one 1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione->5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one Reductase 1,7-bis(4-hydroxyphenyl)heptane-3,5-diol 1,7-bis(4-hydroxyphenyl)heptane-3,5-diol 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one->1,7-bis(4-hydroxyphenyl)heptane-3,5-diol Reductase This compound This compound 1,7-bis(4-hydroxyphenyl)heptane-3,5-diol->this compound Acetyltransferase (putative)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data for Key Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for the key enzymes in the diarylheptanoid biosynthetic pathway. It is important to note that these values are often determined using enzymes from different plant sources and under varying experimental conditions.

EnzymeSource OrganismSubstrateK_m (µM)k_cat (s⁻¹)Reference
PAL Petroselinum crispumL-Phenylalanine32216-
C4H Arabidopsis thalianaCinnamic acid1.4--
4CL Arabidopsis thaliana4-Coumaric acid26-[6]
CURS1 Curcuma longaFeruloyl-CoA-0.018[7]
CURS1 Curcuma longap-Coumaroyl-CoA-0.014[7]
DCS Curcuma longaFeruloyl-CoA1.80.027[8]
DCS Curcuma longaMalonyl-CoA1.1-[8]

Note: Data for PAL and C4H are from general phenylpropanoid pathway studies and may not be specific to diarylheptanoid-producing plants. A dash (-) indicates that the data was not available in the cited literature.

Experimental Protocols

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is based on the spectrophotometric measurement of the formation of trans-cinnamic acid from L-phenylalanine.[9][10]

Workflow:

PAL_Assay_Workflow Start Start Homogenize Plant Tissue Homogenize Plant Tissue Start->Homogenize Plant Tissue Centrifuge and Collect Supernatant Centrifuge and Collect Supernatant Homogenize Plant Tissue->Centrifuge and Collect Supernatant Prepare Reaction Mixture Prepare Reaction Mixture Centrifuge and Collect Supernatant->Prepare Reaction Mixture Incubate at 32°C Incubate at 32°C Prepare Reaction Mixture->Incubate at 32°C Stop Reaction Stop Reaction Incubate at 32°C->Stop Reaction Measure Absorbance at 290 nm Measure Absorbance at 290 nm Stop Reaction->Measure Absorbance at 290 nm Calculate PAL Activity Calculate PAL Activity Measure Absorbance at 290 nm->Calculate PAL Activity End End Calculate PAL Activity->End

Caption: General workflow for a Phenylalanine Ammonia-Lyase (PAL) enzyme assay.

Materials:

  • Borate (B1201080) buffer (pH 8.7)

  • L-phenylalanine solution (0.1 M)

  • Trichloroacetic acid (TCA) (1 M)

  • Spectrophotometer

Procedure:

  • Homogenize 0.5 g of plant tissue in 4 ml of cold borate buffer.

  • Centrifuge the homogenate at 13,000 rpm for 15 minutes at 4°C. The supernatant is the crude enzyme extract.

  • Prepare the reaction mixture containing 0.2 ml of enzyme extract, 1.3 ml of distilled water, and 1.0 ml of 0.1 M L-phenylalanine.

  • Incubate the reaction mixture at 32°C for 30-60 minutes.

  • Stop the reaction by adding 0.5 ml of 1 M TCA.

  • Measure the absorbance of the mixture at 290 nm against a blank containing all components except the enzyme extract.

  • PAL activity is expressed as the amount of trans-cinnamic acid formed per unit time per gram of fresh weight.

Cinnamate-4-Hydroxylase (C4H) Activity Assay

This assay involves the use of radiolabeled substrate to monitor the conversion of cinnamic acid to p-coumaric acid.[11][12]

Materials:

  • [¹⁴C]-trans-Cinnamic acid

  • Microsomal protein preparation from plant tissue

  • NADPH

  • Thin-layer chromatography (TLC) system

  • Liquid scintillation counter

Procedure:

  • Isolate microsomes from the plant tissue of interest.

  • Set up a reaction mixture containing the microsomal preparation, [¹⁴C]-trans-cinnamic acid, and NADPH in a suitable buffer.

  • Incubate the reaction at 30°C with shaking.

  • Stop the reaction by adding acid (e.g., HCl).

  • Extract the phenolic compounds with an organic solvent (e.g., ethyl acetate).

  • Separate the substrate (cinnamic acid) and product (p-coumaric acid) using TLC.

  • Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a liquid scintillation counter.

  • C4H activity is determined by the rate of formation of radiolabeled p-coumaric acid.

4-Coumarate-CoA Ligase (4CL) Activity Assay

The activity of 4CL is determined by spectrophotometrically measuring the formation of the thioester bond at 333 nm.[13][14][15][16]

Materials:

  • p-Coumaric acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Crude or purified enzyme extract

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing buffer, p-coumaric acid, CoA, ATP, and MgCl₂.

  • Initiate the reaction by adding the enzyme extract.

  • Monitor the increase in absorbance at 333 nm, which corresponds to the formation of p-coumaroyl-CoA.

  • The initial rate of the reaction is used to calculate the enzyme activity.

Curcuminoid Synthase (CURS) Activity Assay

This assay typically involves high-performance liquid chromatography (HPLC) to detect the formation of curcuminoids.[8]

Materials:

  • p-Coumaroyl-CoA or Feruloyl-CoA (starter substrate)

  • Malonyl-CoA (extender substrate)

  • Purified recombinant CURS enzyme

  • HPLC system

Procedure:

  • Incubate the purified CURS enzyme with the starter substrate (e.g., p-coumaroyl-CoA) and the extender substrate (malonyl-CoA) in a suitable buffer.

  • Stop the reaction at various time points by adding acid.

  • Extract the products with an organic solvent.

  • Analyze the extract by HPLC to identify and quantify the curcuminoid products formed.

  • Enzyme activity is determined by the rate of product formation.

Regulation of the Biosynthetic Pathway

The biosynthesis of diarylheptanoids, originating from the phenylpropanoid pathway, is tightly regulated at the transcriptional level. Key regulators include transcription factors from the MYB, bHLH, and WD40 families.[17][18][19][20]

  • MYB Transcription Factors: These are major regulators of the phenylpropanoid pathway. Specific R2R3-MYB proteins can act as either activators or repressors of the transcription of genes encoding enzymes like PAL, C4H, and 4CL.[20] Their expression is often induced by various developmental and environmental cues, including pathogen attack, UV radiation, and nutrient stress.

MYB_Regulation cluster_signals Signals cluster_genes Phenylpropanoid Genes Developmental Cues Developmental Cues MYB Transcription Factor MYB Transcription Factor Developmental Cues->MYB Transcription Factor Environmental Stress Environmental Stress Environmental Stress->MYB Transcription Factor PAL Gene PAL Gene MYB Transcription Factor->PAL Gene +/- C4H Gene C4H Gene MYB Transcription Factor->C4H Gene +/- 4CL Gene 4CL Gene MYB Transcription Factor->4CL Gene +/- Phenylpropanoid Biosynthesis Phenylpropanoid Biosynthesis PAL Gene->Phenylpropanoid Biosynthesis C4H Gene->Phenylpropanoid Biosynthesis 4CL Gene->Phenylpropanoid Biosynthesis

Caption: Regulation of the phenylpropanoid pathway by MYB transcription factors.

Conclusion

The proposed biosynthetic pathway for this compound provides a framework for understanding the formation of this and related diarylheptanoids. While the initial steps of the phenylpropanoid pathway are well-characterized, further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in the later stages of diarylheptanoid biosynthesis in Zingiber officinale, particularly the reduction and acetylation steps. The information presented in this guide serves as a valuable resource for guiding future research in the metabolic engineering and synthetic biology of this important class of natural products.

References

An In-Depth Technical Guide to the Isolation of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate from Zingiber officinale

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the diarylheptanoid, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), from the rhizomes of Zingiber officinale (ginger). This document details the necessary experimental protocols, summarizes quantitative data, and visualizes key workflows and biological pathways to support research and development efforts in natural product chemistry and drug discovery.

Introduction

Zingiber officinale, commonly known as ginger, is a widely used spice and a traditional medicinal plant. Its rhizomes are a rich source of various bioactive compounds, including gingerols, shogaols, and a class of phenolic compounds known as diarylheptanoids. These diarylheptanoids have garnered significant interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-tumor effects. Among these, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a notable acetylated diarylheptanoid. This guide outlines a detailed methodology for its extraction, fractionation, and purification.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of diarylheptanoids from Zingiber officinale. While a specific protocol for the target compound is not extensively detailed in the literature, the following adapted procedure from the successful isolation of analogous compounds provides a robust starting point.

Plant Material and Extraction

Plant Material: Fresh or dried rhizomes of Zingiber officinale are used as the starting material. The rhizomes should be thoroughly washed, air-dried, and pulverized to a coarse powder.

Extraction:

  • A large quantity of dried, powdered ginger rhizomes (e.g., 30 kg) is subjected to reflux extraction with 70% ethanol (B145695) (210 L) at 60°C for 2 hours. This process is repeated twice to ensure exhaustive extraction.

  • The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.

  • The crude extract (e.g., 5.5 kg) is suspended in 95% ethanol and partitioned successively with petroleum ether and ethyl acetate to separate compounds based on polarity. The ethyl acetate fraction is retained for further purification as it is enriched with diarylheptanoids.

Chromatographic Purification

The ethyl acetate fraction is subjected to a multi-step chromatographic process to isolate the target compound.

Step 1: Silica (B1680970) Gel Column Chromatography:

  • The ethyl acetate fraction (e.g., 920 g) is loaded onto a large silica gel column (200-300 mesh).

  • The column is eluted with a gradient of cyclohexane-ethyl acetate, starting from a non-polar mixture (e.g., 97:3) and gradually increasing the polarity to 100% ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to pool fractions with similar profiles.

Step 2: Octadecylsilyl (ODS) Column Chromatography:

  • Fractions enriched with diarylheptanoids are further purified on an ODS column.

  • The column is eluted with a gradient of methanol-water, typically starting from a 50:50 mixture and progressing to 100% methanol.

Step 3: Semi-preparative High-Performance Liquid Chromatography (HPLC):

  • The final purification is achieved using semi-preparative HPLC.

  • A C18 column is commonly used with a mobile phase consisting of a methanol-water or acetonitrile-water gradient.

  • The flow rate and detection wavelength should be optimized for the specific compound. For diarylheptanoids, UV detection at around 280 nm is often suitable.

  • Fractions corresponding to the peak of interest are collected, and the solvent is evaporated to yield the pure compound.

Quantitative Data

Table 1: Representative Yields of Diarylheptanoids from Zingiber officinale

Extraction/Purification StageStarting Material (kg)Fraction/CompoundYield (g)Representative Yield (%)
Initial Extraction30Crude 70% Ethanol Extract550018.3%
Liquid-Liquid Partitioning5.5 (Crude Extract)Ethyl Acetate Fraction92016.7% of crude extract
Column Chromatography0.920 (EtOAc Fraction)Diarylheptanoid-rich fractionsVariesVaries
Semi-preparative HPLCVariesIsolated Diarylheptanoids0.001 - 0.015Varies

Note: Yields are highly dependent on the starting material, extraction efficiency, and purification strategy.

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₂₁H₂₆O₅
Molecular Weight 374.43 g/mol
Appearance Reported as an oil
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
¹H NMR (CDCl₃, predicted) δ (ppm): 6.84 (d, J=8.4 Hz, 4H), 6.70 (d, J=8.4 Hz, 4H), 5.05 (m, 1H), 3.85 (m, 1H), 2.70-2.55 (m, 4H), 2.04 (s, 3H), 1.85-1.60 (m, 4H)
¹³C NMR (CDCl₃, predicted) δ (ppm): 209.0, 170.5, 154.0, 133.5, 129.5, 115.2, 72.0, 68.0, 45.0, 38.0, 31.0, 29.0, 21.2
Mass Spectrometry (ESI-MS) m/z: 375.18 [M+H]⁺, 397.16 [M+Na]⁺

Note: NMR data is predicted and should be confirmed by experimental analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Zingiber officinale.

Isolation_Workflow Start Zingiber officinale Rhizomes Pulverization Pulverization Start->Pulverization Extraction 70% Ethanol Reflux Extraction Pulverization->Extraction Concentration1 Concentration (Reduced Pressure) Extraction->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract Partitioning Liquid-Liquid Partitioning (Petroleum Ether/Ethyl Acetate) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction SilicaGel Silica Gel Column Chromatography EtOAc_Fraction->SilicaGel ODS ODS Column Chromatography SilicaGel->ODS HPLC Semi-preparative HPLC ODS->HPLC TargetCompound This compound HPLC->TargetCompound Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR Activation DNA_Damage->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest DNARepair DNA Repair Chk1->DNARepair Apoptosis Apoptosis Chk1->Apoptosis Diarylheptanoid Diarylheptanoids (e.g., this compound) Diarylheptanoid->ATR Diarylheptanoid->Chk1

Spectroscopic Data for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (NMR and MS) for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) could not be located. This compound is a known diarylheptanoid, a class of natural products, and is sometimes mentioned in the context of constituents isolated from the rhizomes of Zingiber officinale (ginger).[1][2] However, detailed characterization, including published NMR and mass spectra, remains elusive.

This guide provides a generalized overview of the expected spectroscopic features for this class of compounds, based on the analysis of structurally similar diarylheptanoids. It also outlines a typical experimental workflow for the isolation and characterization of such compounds from natural sources. This information is intended to serve as a reference for researchers and scientists in the field of natural product chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, based on the known spectral characteristics of related diarylheptanoids.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1, H-7 (CH₂)2.50 - 2.80m
H-2, H-6 (CH₂)1.60 - 1.80m
H-3 (CH-OAc)4.80 - 5.00m
H-4 (CH₂)1.70 - 1.90m
H-5 (CH-OH)3.80 - 4.00m
Ar-H (AA'BB' system)6.70 - 6.80d~8.5
Ar-H (AA'BB' system)7.00 - 7.10d~8.5
-OH (Ar)~9.00s (br)
-OH (Aliphatic)Variables (br)
-OCOCH₃~2.00s

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at δ 7.26 ppm). Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonChemical Shift (δ, ppm)
C-1, C-730 - 32
C-2, C-638 - 40
C-370 - 72
C-445 - 47
C-568 - 70
C=O (Acetate)170 - 172
CH₃ (Acetate)20 - 22
Aromatic C (quaternary, C-Ar)132 - 134
Aromatic C (CH, C-Ar)128 - 130
Aromatic C (CH, C-Ar)115 - 117
Aromatic C (quaternary, C-OH)154 - 156

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at δ 77.16 ppm). Actual values may vary.

Table 3: Predicted Mass Spectrometry Data
Ionization ModeFragment Ion (m/z)Interpretation
ESI+[M+Na]⁺Molecular ion adduct
ESI+[M+H]⁺Protonated molecular ion
ESI-[M-H]⁻Deprotonated molecular ion
ESI-MS/MSFragments corresponding to loss of water, loss of acetic acid, and cleavage of the heptane (B126788) chain.Structural elucidation

Experimental Protocols

While a specific protocol for the synthesis or isolation of this compound is not available, a general procedure for the isolation and characterization of diarylheptanoids from a natural source like ginger would typically involve the following steps:

  • Extraction: The dried and powdered plant material (e.g., ginger rhizomes) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using techniques like maceration or Soxhlet extraction.

  • Fractionation: The crude extract is then partitioned between different immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing the diarylheptanoids (typically the ethyl acetate fraction) is subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.

  • Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

    • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to determine the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern and confirm the structure.

    • Other Spectroscopic Methods: Infrared (IR) spectroscopy can be used to identify functional groups (e.g., hydroxyl, carbonyl), and UV-Vis spectroscopy can provide information about the chromophores in the molecule.

Workflow for Characterization of Diarylheptanoids

The following diagram illustrates a typical workflow for the isolation and characterization of diarylheptanoids from a natural source.

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_characterization Structure Elucidation cluster_data_analysis Data Analysis & Confirmation plant_material Plant Material (e.g., Ginger Rhizomes) extraction Solvent Extraction plant_material->extraction fractionation Solvent-Solvent Partitioning extraction->fractionation column_chromatography Column Chromatography fractionation->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_compound Isolated Pure Compound prep_hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (HRMS & MS/MS) pure_compound->ms other_spectro Other Spectroscopic Methods (IR, UV-Vis) pure_compound->other_spectro structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation other_spectro->structure_confirmation

Caption: General workflow for the isolation and characterization of diarylheptanoids.

Signaling Pathways and Logical Relationships

A search for specific signaling pathways or biological activities directly involving this compound did not yield any concrete results. While diarylheptanoids as a class are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties, the specific mechanisms and molecular targets for this particular compound have not been elucidated in the available literature. Therefore, a diagram depicting its signaling pathways cannot be provided at this time.

References

"5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of Diarylheptanoids from Zingiber officinale, with Reference to 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297)

Disclaimer: Direct experimental data on the biological activity of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is limited in publicly available scientific literature. This guide provides a comprehensive overview of the biological activities of the broader class of diarylheptanoids isolated from Zingiber officinale (ginger), to which this compound belongs. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Diarylheptanoids from Zingiber officinale

Diarylheptanoids are a significant class of phenolic compounds found in the rhizomes of Zingiber officinale.[1][2] These natural products are characterized by a 1,7-diarylheptane skeleton and are recognized for their diverse and potent biological activities.[1][2] Alongside gingerols, they are major bioactive constituents of ginger and have attracted considerable attention for their therapeutic potential.[1] The structural diversity within this class, including variations in hydroxylation, acetylation, and saturation of the heptane (B126788) chain, gives rise to a wide spectrum of pharmacological effects.[3] This guide synthesizes the current understanding of the biological activities of these compounds, with a focus on their anti-inflammatory, anti-tumor, and cardioprotective properties.

Key Biological Activities and Mechanisms of Action

Diarylheptanoids from ginger have been demonstrated to possess a range of biological activities, including anti-inflammatory, anti-tumor, antioxidant, and neuroprotective effects.[1]

Anti-Inflammatory Activity

Diarylheptanoids are potent inhibitors of key inflammatory mediators. Several studies have shown that these compounds can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[4] The underlying mechanism often involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5]

Anti_Inflammatory_Pathway cluster_IKK IKK Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKKβ TLR4->IKK Activates Diarylheptanoids Diarylheptanoids Diarylheptanoids->IKK Inhibits NFκB_active p65/p50 (Active) Diarylheptanoids->NFκB_active Inhibits Translocation IκBα IκBα IKK->IκBα Phosphorylates NFκB_dimer p65/p50 (Inactive) IκBα->NFκB_dimer Degrades & Releases p65 p65 p50 p50 NFκB_dimer->NFκB_active Translocates p65_nuc p65 p50_nuc p50 DNA DNA NFκB_active->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Inflammation Pro-inflammatory Mediators (iNOS, COX-2, IL-6, TNF-α) Transcription->Inflammation

Figure 1: Simplified NF-κB signaling pathway inhibited by diarylheptanoids.

Anti-Tumor Activity

Certain diarylheptanoids exhibit significant cytotoxic and apoptotic activities against various cancer cell lines.[1][3] For instance, some have shown remarkable inhibitory effects against lung, liver, cervical, breast, and colon cancer cells.[1][6] The mechanism of action for their anti-tumor effects has been linked to the modulation of the DNA damage signaling pathway, specifically by down-regulating the expression of ATR (ataxia telangiectasia mutated and RAD3-related) and CHK1 (checkpoint kinase 1) levels.[1][6] Structure-activity relationship (SAR) analyses suggest that the presence of acetoxyl groups on the side chain and ortho-diphenoxyl functionality on the aromatic rings can enhance cytotoxic activity.[3]

Anti_Tumor_Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates & Activates CellCycle Cell Cycle Progression CHK1->CellCycle Arrests Apoptosis Apoptosis Diarylheptanoids Diarylheptanoids Diarylheptanoids->ATR Down-regulates Diarylheptanoids->CHK1 Down-regulates Diarylheptanoids->Apoptosis Induces

Figure 2: ATR/CHK1 signaling pathway targeted by diarylheptanoids.

Cardioprotective Effects

Extracts of Zingiber officinale, rich in diarylheptanoids and gingerols, have been reported to have cardioprotective effects.[7][8] These effects include hypotensive activity, which may be mediated through the blockade of voltage-dependent calcium channels.[7][9] Additionally, some pungent constituents of ginger have demonstrated potent anti-platelet activity, in some cases more potent than aspirin, by inhibiting cyclooxygenase-1 (COX-1).[10] These compounds also contribute to improved lipid profiles and possess antioxidant properties that protect the vasculature.[8][11]

Quantitative Data on Biological Activity

While specific data for this compound is not available, the following tables summarize the reported activities of other diarylheptanoids and related compounds from ginger.

Table 1: Anti-Tumor Activity of Diarylheptanoids Against Various Cancer Cell Lines

CompoundCell LineIC₅₀ (μM)Reference
Diarylheptanoid 6A549 (Lung)6.69[1][6]
Diarylheptanoid 16A549 (Lung)10.35[1][6]
Diarylheptanoid 17A549 (Lung)8.92[1][6]
Diarylheptanoid 18A549 (Lung)12.54[1][6]
Diarylheptanoid 19A549 (Lung)15.21[1][6]
Diarylheptanoid 6HCT116 (Colon)9.87[1][6]
Diarylheptanoid 17HCT116 (Colon)11.23[1][6]
Diarylheptanoid 18HCT116 (Colon)13.46[1][6]

Table 2: Enzyme Inhibitory Activity of Ginger Constituents

CompoundEnzymeIC₅₀ (μM)Reference
[8]-ParadolCOX-14 ± 1[10]
Gingerol Analogue 1COX-1~20[10]
Gingerol Analogue 5COX-1~20[10]
Aspirin (Reference)COX-120 ± 11[10]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on ginger diarylheptanoids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with various concentrations of diarylheptanoids Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add DMSO or other solubilizing agent Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure Calculate_Viability Calculate % cell viability Measure->Calculate_Viability Determine_IC50 Determine IC₅₀ values Calculate_Viability->Determine_IC50

Figure 3: Workflow for a typical MTT cytotoxicity assay.

  • Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the diarylheptanoid compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Anti-Inflammatory Assay (Nitric Oxide Production)
  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and cultured.

  • Pre-treatment: Cells are pre-treated with different concentrations of diarylheptanoids for a short period (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, except for the negative control group.

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours).

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The amount of NO produced is quantified by comparing the absorbance with a standard curve of sodium nitrite. The inhibitory effect of the compounds on NO production is then calculated.

Conclusion and Future Directions

The diarylheptanoids from Zingiber officinale represent a promising class of natural products with significant therapeutic potential, particularly in the areas of oncology and inflammatory diseases. While data on this compound is currently sparse, the established activities of its structural analogs provide a strong rationale for its investigation. Future research should focus on the isolation and characterization of this specific compound, followed by a systematic evaluation of its biological activities using the assays described herein. Further studies to elucidate its precise mechanisms of action, pharmacokinetic profile, and in vivo efficacy are warranted to explore its potential as a novel therapeutic agent.

References

The Core Mechanism of Action of Diarylheptanoids: A Technical Guide Focused on 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), a diarylheptanoid found in the rhizomes of Zingiber officinale[1]. Due to the limited direct research on this specific compound, this guide leverages extensive data from structurally similar and well-studied diarylheptanoids, primarily Yakuchinone A and Yakuchinone B, isolated from Alpinia oxyphylla. The core mechanism of action for this class of compounds revolves around the potent inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses. This guide details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the involved signaling cascades and workflows.

Introduction to Diarylheptanoids

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. These compounds are abundant in plants of the Zingiberaceae family, such as ginger (Zingiber officinale) and Alpinia oxyphylla. Yakuchinone A and Yakuchinone B are prominent examples that have demonstrated significant anti-inflammatory and anti-cancer properties[2][3][4]. Their therapeutic potential stems from their ability to modulate key signaling pathways involved in cellular proliferation, inflammation, and apoptosis.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism through which diarylheptanoids exert their anti-inflammatory effects is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway[5]. NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival.

In unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory stimuli such as lipopolysaccharide (LPS) or phorbol (B1677699) esters (like TPA), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit of NF-κB, allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6)[5][6][7].

Diarylheptanoids, including Yakuchinone A and B, have been shown to inhibit the TPA-induced DNA binding activity of NF-κB[5][7]. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the active NF-κB p65 subunit[8]. This ultimately leads to the downregulation of NF-κB-mediated gene expression.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (LPS, TPA, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK_complex->IkBa_p65_p50 phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Ub Ubiquitination p_IkBa->Ub Proteasome Proteasomal Degradation Ub->Proteasome p65_p50 p65-p50 (Active NF-κB) Proteasome->p65_p50 releases p65_p50_n p65-p50 p65_p50->p65_p50_n translocates to Diarylheptanoids 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate & Analogs (Yakuchinone A/B) Diarylheptanoids->IKK_complex inhibits DNA Target Gene Promoters p65_p50_n->DNA binds to Transcription Gene Transcription DNA->Transcription Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Transcription->Pro_inflammatory_genes

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of diarylheptanoids.

Secondary Mechanisms of Action in Cancer

In addition to their anti-inflammatory effects, diarylheptanoids exhibit anti-cancer activities through the modulation of other signaling pathways. A curcumin (B1669340) analog, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been shown to induce apoptosis in lung cancer cells by suppressing the PI3K/Akt pathway and activating the ERK1/2 pathway[9]. The PI3K/Akt pathway is a crucial cell survival pathway that is often hyperactivated in cancer. The ERK1/2 pathway, part of the MAPK cascade, can have dual roles, but its activation in this context leads to apoptosis. Yakuchinone A has also been found to induce apoptosis in skin cancer cells through the Bcl-2-mediated signaling pathway[4].

Anticancer_Mechanisms cluster_pi3k PI3K/Akt Pathway cluster_erk ERK1/2 Pathway cluster_bcl2 Bcl-2 Pathway Diarylheptanoids Diarylheptanoids Akt Akt Diarylheptanoids->Akt inhibits ERK1_2 ERK1/2 Diarylheptanoids->ERK1_2 activates Bcl2 Bcl-2 (Anti-apoptotic) Diarylheptanoids->Bcl2 downregulates Bax Bax (Pro-apoptotic) Diarylheptanoids->Bax upregulates PI3K PI3K PI3K->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis_ERK Apoptosis ERK1_2->Apoptosis_ERK Apoptosis_Bcl2 Apoptosis Bcl2->Apoptosis_Bcl2 Bax->Apoptosis_Bcl2

Figure 2: Overview of secondary anti-cancer mechanisms of diarylheptanoids.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of Yakuchinone A and Yakuchinone B, serving as representative data for the diarylheptanoid class.

Table 1: Anti-Cancer Activity of Yakuchinone A

Cell LineCancer TypeIC50 (µM)Reference
A375PMelanoma14.75[10]
B16F1Melanoma31.73[10]
B16F10Melanoma21.71[10]
A549Lung Cancer26.07[10]
MCF-7Breast Cancer11.50[10]
HT-29Colorectal Cancer11.96[10]
A431Epidermoid Carcinoma13.3[4]
BCCBasal Cell Carcinoma11.3[4]
SCC25Squamous Cell Carcinoma18.7[4]

Table 2: Anti-Inflammatory and Other Activities of Yakuchinone A and B

CompoundActivityAssay/Cell LineIC50 (µM)Reference
Yakuchinone AIL-17 Production InhibitionEL4 (mouse lymphoma)11.5[10]
Yakuchinone BACAT InhibitionRat Liver20.6[11]
Yakuchinone B derivativeIAPP Aggregation InhibitionIn vitro0.7-0.8[12]
Diarylheptanoids (unspecified)NF-κB Activation InhibitionRAW 264.79.2-9.9[13]
Diarylheptanoids (unspecified)NO Production InhibitionRAW 264.718.2-19.3[13]
Diarylheptanoids (unspecified)TNF-α Production InhibitionRAW 264.722.3-23.7[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of diarylheptanoids.

In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is designed to assess the anti-inflammatory effects of a test compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.

RAW264_7_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Culture RAW 264.7 cells in DMEM with 10% FBS Seeding 2. Seed cells in 96-well plates (for NO) or 24-well plates (for cytokines) Cell_Culture->Seeding Pretreatment 3. Pre-treat cells with various concentrations of diarylheptanoid for 1 hour Seeding->Pretreatment Stimulation 4. Stimulate cells with LPS (e.g., 1 µg/mL) for 18-24 hours Pretreatment->Stimulation Supernatant_Collection 5. Collect cell culture supernatant Stimulation->Supernatant_Collection NO_Assay 6a. Measure NO production using Griess Reagent Supernatant_Collection->NO_Assay Cytokine_Assay 6b. Measure cytokine (TNF-α, IL-6) levels using ELISA Supernatant_Collection->Cytokine_Assay Data_Analysis 7. Analyze data and calculate IC50 values NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Figure 3: Workflow for in vitro anti-inflammatory activity assessment in RAW 264.7 cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • Lipopolysaccharide (LPS) from E. coli

  • Test diarylheptanoid compound

  • Griess Reagent System

  • ELISA kits for TNF-α and IL-6

  • 96-well and 24-well cell culture plates

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2[14].

  • Cell Seeding: Seed cells in 96-well plates at a density of 2 x 10^5 cells/well for the nitric oxide assay or in 24-well plates for cytokine analysis and allow them to adhere overnight[15].

  • Compound Treatment: Pre-treat the cells with various concentrations of the diarylheptanoid compound for 1 hour[15]. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours[15].

  • Nitric Oxide Measurement:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve[16].

  • Cytokine Measurement:

    • Collect the cell-free supernatants.

    • Determine the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions[15].

Western Blot Analysis of NF-κB Pathway Proteins

This protocol details the procedure for analyzing the expression and phosphorylation status of key proteins in the NF-κB signaling pathway.

Materials:

  • RAW 264.7 cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the diarylheptanoid and/or LPS as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer[17].

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane[17].

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[17].

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Densitometric analysis can be performed to quantify protein expression levels, which should be normalized to a loading control like β-actin.

Luciferase Reporter Assay for NF-κB Activity

This assay provides a quantitative measure of NF-κB transcriptional activity.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent[18].

  • Cell Treatment: After 24 hours, treat the transfected cells with the diarylheptanoid compound and/or an NF-κB activator (e.g., TNF-α) for 6-8 hours[19].

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The normalized values represent the NF-κB transcriptional activity[19].

Conclusion

The available scientific evidence strongly indicates that this compound, as a member of the diarylheptanoid class, likely exerts its biological effects primarily through the inhibition of the NF-κB signaling pathway. This mechanism underpins its potential as an anti-inflammatory agent. Furthermore, related compounds have demonstrated anti-cancer properties by modulating the PI3K/Akt and ERK1/2 pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and other related diarylheptanoids. Future research should focus on elucidating the precise molecular interactions and conducting in vivo studies to validate these promising in vitro findings.

References

An In-depth Technical Guide to the Therapeutic Targets of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Related Diarylheptanoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) belongs to the diarylheptanoid class of natural products. While this specific acetate derivative is not extensively documented, its core structure is closely related to Yakuchinone B, a well-studied diarylheptanoid isolated from medicinal plants like Alpinia oxyphylla. Diarylheptanoids have garnered significant scientific interest for their broad spectrum of pharmacological activities, positioning them as promising candidates for drug discovery and development. This technical guide consolidates the current understanding of the potential therapeutic targets of Yakuchinone B and its analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

The evidence points to three primary areas of therapeutic potential: anti-inflammatory, anti-cancer, and anti-diabetic applications. This document will delve into the specific molecular targets within these areas, providing a foundational resource for researchers aiming to exploit the therapeutic properties of this chemical class.

Potential Therapeutic Targets in Inflammation

Yakuchinone B and related compounds have demonstrated significant anti-inflammatory properties by targeting key enzymes and transcription factors that mediate the inflammatory response.[1] The primary mechanisms involve the inhibition of the arachidonic acid pathway and the suppression of the NF-κB signaling cascade.[2][3]

Key Targets:
  • Cyclooxygenase (COX) Enzymes: Diarylheptanoids inhibit both COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][4] In silico studies suggest that Yakuchinone B exhibits a strong binding affinity for both COX isoforms, with potential selectivity for COX-2, a hallmark of safer anti-inflammatory drugs.[4]

  • 5-Lipoxygenase (LOX-5) and Thromboxane A2 (TXA-2): Molecular docking studies indicate that Yakuchinone B has a strong binding affinity and inhibitory potential against LOX-5 and TXA-2, other important enzymes in the arachidonic acid pathway that produce inflammatory leukotrienes and thromboxanes.[4]

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Yakuchinone B has been shown to suppress the activation of NF-κB, a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[2][3] This inhibition is thought to occur through the prevention of the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. Some evidence suggests diarylheptanoids may directly inhibit the IκB kinase (IKK) complex.[2]

  • Inducible Nitric Oxide Synthase (iNOS) and Tumor Necrosis Factor-alpha (TNF-α): By inhibiting NF-κB, Yakuchinone A and B effectively reduce the expression of iNOS and the pro-inflammatory cytokine TNF-α in response to inflammatory stimuli.[2][3]

Quantitative Data: Anti-inflammatory Activity
CompoundTargetAssay TypeResultSource
Yakuchinone B COX-1Molecular DockingGlide Score: -8.62 Kcal/mol[4]
Yakuchinone B COX-2Molecular DockingGlide Score: -6.61 Kcal/mol[4][5]
Yakuchinone B LOX-5Molecular DockingGlide Score: -6.15 Kcal/mol
Yakuchinone B TXA-2Molecular DockingGlide Score: -5.34 Kcal/mol
Yakuchinone A COX-2Expression InhibitionSuppresses TPA-induced expression[3][6]
Yakuchinone A iNOSExpression InhibitionSuppresses TPA-induced expression[3][6]
Generic Inhibitor NF-κB ActivationLuciferase Reporter AssayIC50 = 11 nM (Jurkat cells)

Note: In silico data like Glide scores predict binding affinity but require experimental validation.

Signaling Pathway Diagram

NF-kB_and_COX_Pathway cluster_stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX LOX5 LOX-5 ArachidonicAcid->LOX5 IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB P IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, TNF-α, COX-2) DNA->Genes Transcription Genes->Inflammation YakuchinoneB Yakuchinone B YakuchinoneB->IKK YakuchinoneB->COX YakuchinoneB->LOX5 YakuchinoneB->NFkB_nuc Inactivation

Inhibitory action on inflammatory pathways.

Potential Therapeutic Targets in Oncology

Diarylheptanoids exhibit promising anti-cancer activities through multiple mechanisms, including the inhibition of enzymes crucial for DNA replication and the modulation of oncogenic signaling pathways.

Key Targets:
  • DNA Topoisomerases I and IIα: These enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Certain diarylheptanoids act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and apoptosis. Some benzofuroquinolinediones have shown potent Topo II inhibitory activity with IC50 values in the low micromolar range.[7]

  • Sonic Hedgehog (Shh)-Gli-FoxM1 Pathway: This pathway is aberrantly activated in several cancers, including pancreatic cancer. Diarylheptanoids have been shown to suppress the proliferation of pancreatic cancer cells by inhibiting this pathway and its downstream target genes, leading to cell cycle arrest.

  • ATR/CHK1 Signaling Pathway: The Ataxia Telangiectasia and Rad3-related (ATR) kinase and its downstream effector Checkpoint Kinase 1 (CHK1) are critical components of the DNA damage response (DDR). Inhibiting this pathway can selectively kill cancer cells with p53 mutations by inducing replication stress and preventing DNA repair. While direct inhibition by diarylheptanoids is not confirmed, this pathway represents a key vulnerability in many cancers they are active against.

Quantitative Data: Anti-cancer Activity
CompoundCell LineAssay TypeResult (IC50)Source
Yakuchinone A A375 (Melanoma)Cytotoxicity6.09 µM[8]
Yakuchinone A B16-F10 (Melanoma)Cytotoxicity9.74 µM[8]
Yakuchinone A A549 (Lung Cancer)Cytotoxicity19.34 µM[8]
Yakuchinone A HT-29 (Colon Cancer)Cytotoxicity26.51 µM[8]
Compound 8d Topoisomerase IIDNA Relaxation1.19 µM[7]
Compound 8i Topoisomerase IIDNA Relaxation0.68 µM[7]
Doxorubicin Topoisomerase IIDNA Relaxation2.67 µM[7]
Etoposide Topoisomerase IIDNA Relaxation78.4 µM[7]

Signaling Pathway Diagram

Cancer_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO SUFU_GLI SUFU-GLI (Inactive) SMO->SUFU_GLI SUFU SUFU GLI GLI GLI_act GLI (Active) GLI->GLI_act Translocation SUFU_GLI->SUFU Release SUFU_GLI->GLI FOXM1 FOXM1 Gene GLI_act->FOXM1 Transcription Proliferation Cell Proliferation & Survival Genes FOXM1->Proliferation TopoII Topoisomerase II DNA_Rep DNA Replication TopoII->DNA_Rep Apoptosis Apoptosis TopoII->Apoptosis Shh Shh Ligand Shh->PTCH1 Diarylheptanoid Diarylheptanoid Diarylheptanoid->GLI_act Inhibition Diarylheptanoid->TopoII Poison

Inhibition of oncogenic signaling pathways.

Potential Therapeutic Targets in Type 2 Diabetes

A novel therapeutic application for Yakuchinone B derivatives has emerged in the context of Type 2 Diabetes Mellitus (T2DM). The pathology of T2DM is associated with the aggregation of Islet Amyloid Polypeptide (IAPP), which leads to pancreatic β-cell death.

Key Target:
  • Islet Amyloid Polypeptide (IAPP) Aggregation: Yakuchinone B-inspired compounds have been shown to be potent inhibitors of IAPP aggregation. By preventing the formation of these toxic amyloid fibrils, these compounds can protect β-cells from IAPP-induced toxicity.[9]

Quantitative Data: Anti-diabetic Activity
CompoundTargetAssay TypeResult (IC50 / EC50)Source
Yakuchinone B Derivative 4e IAPP AggregationThioflavin T AssayIC50 = 0.8 µM[9]
Yakuchinone B Derivative 4f IAPP AggregationThioflavin T AssayIC50 = 0.8 µM[9]
Yakuchinone B Derivative 4g IAPP AggregationThioflavin T AssayIC50 = 0.7 µM[9]
Yakuchinone B Derivative 4h IAPP AggregationThioflavin T AssayIC50 = 0.7 µM[9]
Yakuchinone B Derivative 4g β-cell ProtectionCell Viability AssayEC50 = 0.1 µM[9]
Yakuchinone B Derivative 4h β-cell ProtectionCell Viability AssayEC50 = 0.2 µM[9]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the activity of diarylheptanoids.

COX Inhibitor Screening Assay (Fluorometric)
  • Principle: This assay measures the peroxidase activity of COX. The enzyme catalyzes the oxidation of a probe by prostaglandin (B15479496) G2 (PGG2), the intermediate product of the COX-mediated oxygenation of arachidonic acid, resulting in a fluorescent product. The inhibition of COX activity leads to a decrease in fluorescence.[10][11]

  • Methodology:

    • Reagent Preparation: Reconstitute human recombinant COX-2 enzyme in sterile water. Prepare a 10X working solution of the test compound (e.g., Yakuchinone B) in a suitable solvent like DMSO, then dilute with COX Assay Buffer.

    • Reaction Setup: In a 96-well white opaque plate, add 80 µL of a Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to each well.

    • Inhibitor Addition: Add 10 µL of the diluted test inhibitor to sample wells. Add 10 µL of Assay Buffer to "Enzyme Control" wells and a known inhibitor (e.g., Celecoxib) to "Inhibitor Control" wells.[10]

    • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells except for a "no-enzyme" control.

    • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

    • Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes in a microplate reader.

    • Data Analysis: Calculate the rate of reaction (slope) for each well. The percent inhibition is determined using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100, where EC is the Enzyme Control and S is the Sample. IC50 values are determined by plotting percent inhibition against a range of inhibitor concentrations.

Topoisomerase II DNA Relaxation Assay
  • Principle: Topoisomerase II relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation process is blocked, and the DNA remains in its supercoiled form. The different topological forms of DNA (supercoiled vs. relaxed) can be separated and visualized by agarose (B213101) gel electrophoresis.[12][13][14]

  • Methodology:

    • Reaction Setup: In a microfuge tube, prepare a reaction mix containing 10X Topo II assay buffer, ATP, supercoiled plasmid DNA (e.g., pBR322), and sterile water.

    • Inhibitor Addition: Add the test compound at various concentrations to the reaction tubes. Include a "no-inhibitor" control and a "no-enzyme" control.

    • Enzyme Addition: Add a predetermined unit of human Topoisomerase IIα enzyme to all tubes except the "no-enzyme" control.

    • Incubation: Incubate the reactions at 37°C for 30 minutes.

    • Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye containing SDS or a protein denaturant.

    • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium (B1194527) bromide. Run the gel at approximately 85V for 2 hours.

    • Visualization: Visualize the DNA bands under UV light. The supercoiled DNA migrates faster than the relaxed circular DNA. The intensity of the supercoiled band is quantified to determine the extent of inhibition. The IC50 is the concentration of the inhibitor that results in 50% inhibition of DNA relaxation.[12]

NF-κB Luciferase Reporter Assay
  • Principle: This cell-based assay uses a reporter cell line (e.g., HEK293) stably or transiently transfected with a plasmid containing the firefly luciferase gene downstream of multiple NF-κB response elements. Activation of the NF-κB pathway by a stimulus (e.g., TNF-α) drives the expression of luciferase. An inhibitor will reduce the luminescence produced. A co-transfected control plasmid (e.g., Renilla luciferase) is used for normalization.[15][16][17]

  • Methodology:

    • Cell Culture and Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control Renilla plasmid using a suitable transfection reagent.

    • Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

    • Stimulation: Add an NF-κB activator (e.g., 20 ng/mL TNF-α) to the wells and incubate for 6-8 hours.

    • Cell Lysis: Wash the cells with PBS and add passive lysis buffer to each well.

    • Luminescence Measurement: Transfer the lysate to an opaque plate. Use a dual-luciferase assay system to measure firefly luminescence first, followed by Renilla luminescence in a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well. The percent inhibition is calculated relative to the stimulated control, and IC50 values are determined.

Experimental Workflow Diagram

Experimental_Workflow_Inhibitor_Screening A1 Prepare Reagents (Enzyme, Buffer, Substrate) B1 Add Reagents & Compound to Plate A1->B1 A2 Prepare Test Compound (Serial Dilutions) A2->B1 A3 Prepare 96-Well Plate A3->B1 B2 Initiate Reaction (Add Enzyme/Substrate) B1->B2 B3 Incubate (e.g., 37°C, 30 min) B2->B3 C1 Stop Reaction B3->C1 C2 Measure Signal (Fluorescence, Luminescence, or Gel Electrophoresis) C1->C2 C3 Data Analysis (Calculate % Inhibition, IC50) C2->C3

References

A Technical Guide to Diarylheptanoids: A Review of Analogs of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct literature on "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" is scarce. This document provides an in-depth review of its closely related structural analogs, primarily other diarylheptanoids isolated from natural sources such as Zingiber officinale (ginger) and Alpinia officinarum. The information presented herein pertains to these analogs and is intended to serve as a valuable resource for researchers interested in this class of compounds.

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) skeleton. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. While specific data on 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is limited, it is reported to be a natural compound isolated from the rhizomes of Zingiber officinale and is used in the study of cardiovascular diseases, where it is suggested to act as an enzyme inhibitor.[1][2] This guide will focus on the synthesis, biological activities, and mechanisms of action of structurally similar diarylheptanoids to provide a comprehensive understanding of this promising class of molecules.

Chemical Structure and Properties

The core structure of the diarylheptanoids discussed in this review is a seven-carbon chain linking two phenyl groups. Variations in the substitution pattern on the phenyl rings (e.g., hydroxyl, methoxy (B1213986) groups) and modifications on the heptane (B126788) chain (e.g., hydroxyl, acetoxy, keto groups, unsaturation) give rise to a wide array of natural and synthetic analogs.

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activities of various diarylheptanoid analogs.

Table 1: Anti-tumor Activity of Diarylheptanoids from Zingiber officinale

CompoundCell LineIC50 (μM)Reference
6 A549 (Lung)6.69[3]
HepG2 (Liver)10.35[3]
HeLa (Cervical)8.92[3]
MDA-MB-231 (Breast)12.45[3]
HCT116 (Colon)7.81[3]
16 A54915.78[3]
HepG220.11[3]
HeLa18.34[3]
MDA-MB-23125.67[3]
HCT11613.92[3]
17 A54922.43[3]
HepG228.91[3]
HeLa25.16[3]
MDA-MB-23133.46[3]
HCT11620.54[3]
18 A54910.12[3]
HepG214.87[3]
HeLa12.05[3]
MDA-MB-23119.33[3]
HCT1169.76[3]
19 A54918.56[3]
HepG223.78[3]
HeLa20.43[3]
MDA-MB-23130.12[3]
HCT11616.89[3]

Table 2: Anti-inflammatory Activity of Diarylheptanoids from Alpinia officinarum

CompoundAssayIC50 (μM)Reference
1 NO Production Inhibition (LPS-induced RAW 264.7)14.7 ± 1.1
7 NO Production Inhibition (LPS-induced RAW 264.7)6.6 ± 2.7
9 NO Production Inhibition (LPS-induced RAW 264.7)5.0 ± 1.2
Aminoguanidine (Control) NO Production Inhibition (LPS-induced RAW 264.7)10.6 ± 1.4

Synthesis and Isolation

Isolation from Natural Sources

Diarylheptanoids are typically isolated from the rhizomes of plants belonging to the Zingiberaceae family, such as Zingiber officinale and Alpinia officinarum.

General Isolation Protocol:

  • Extraction: The dried and powdered rhizomes are extracted with a solvent such as ethanol (B145695) or methanol.

  • Partitioning: The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The fractions are subjected to various chromatographic techniques for purification. This often involves a combination of:

    • Silica gel column chromatography.

    • Sephadex LH-20 column chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC).

Chemical Synthesis

The total synthesis of diarylheptanoids has been achieved through various strategies. A common approach involves the construction of the seven-carbon chain followed by the introduction of the two aryl groups.

Illustrative Synthetic Strategy (Grubbs Cross Metathesis/Ullmann Cyclization for Macrocyclic Analogs):

  • Cross Metathesis: A Grubbs II catalyst is used for the cross-metathesis of two alkene fragments to form the linear diarylheptanoid precursor.

  • Reduction: The double bond in the resulting product is reduced via catalytic hydrogenation.

  • Macrocyclization: An Ullmann cyclization using copper oxide is employed to form the macrocyclic diarylether heptanoid.

Mechanism of Action and Signaling Pathways

Diarylheptanoids exert their biological effects through the modulation of various cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of diarylheptanoids are often attributed to their ability to inhibit the production of pro-inflammatory mediators. A key mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates & Degrades NF_kB NF-κB NF_kB_active Active NF-κB NF_kB->NF_kB_active Releases Nucleus Nucleus NF_kB_active->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Nucleus->Pro_inflammatory_genes Induces Transcription Diarylheptanoids Diarylheptanoids Diarylheptanoids->IKK Inhibits

Caption: Diarylheptanoids inhibit the NF-κB signaling pathway.

Anti-tumor Activity

The anti-tumor activity of certain diarylheptanoids has been linked to the induction of apoptosis and cell cycle arrest. One identified mechanism is the downregulation of the ATR/CHK1 signaling pathway, which is involved in DNA damage response.

G DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates & Activates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Induces DNA_Repair DNA Repair CHK1->DNA_Repair Promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to DNA_Repair->Apoptosis Failure can lead to Diarylheptanoids Diarylheptanoids (e.g., 6, 17, 18) Diarylheptanoids->ATR Downregulates Diarylheptanoids->CHK1 Downregulates

Caption: Anti-tumor diarylheptanoids downregulate the ATR/CHK1 pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of diarylheptanoids on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the diarylheptanoid compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to evaluate the anti-inflammatory activity of diarylheptanoids by measuring the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Treatment: The cells are pre-treated with different concentrations of the diarylheptanoid compounds for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite (B80452) is calculated from a sodium nitrite standard curve.

Conclusion

While direct research on this compound is limited, the broader class of diarylheptanoids represents a rich source of bioactive compounds with significant therapeutic potential. The anti-inflammatory and anti-tumor activities of these molecules, mediated through pathways such as NF-κB and ATR/CHK1, make them attractive candidates for further drug development. This guide provides a foundational overview of the quantitative data, experimental methodologies, and mechanisms of action associated with these promising natural products, serving as a valuable resource for researchers in the field. Further investigation into the specific properties and therapeutic applications of this compound is warranted.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is a diarylheptanoid, a class of natural products known for their diverse biological activities.[1] This compound has been isolated from the rhizomes of Zingiber officinale (ginger) and is of interest for its potential therapeutic applications, including in the study of cardiovascular diseases.[2][3] Diarylheptanoids are characterized by two aromatic rings linked by a seven-carbon chain.[1][4] The synthesis of these compounds is a key area of research for enabling further investigation into their medicinal properties.[4][5]

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is outlined below. The synthesis strategy involves a key aldol (B89426) condensation reaction to construct the carbon skeleton, followed by selective reduction and acetylation.

Retrosynthesis Target This compound Intermediate1 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one Target->Intermediate1 Acetylation Intermediate2 (1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one Intermediate1->Intermediate2 Selective Reduction StartingMaterial1 4-(4-Hydroxyphenyl)butan-2-one Intermediate2->StartingMaterial1 Aldol Condensation StartingMaterial2 4-Hydroxybenzaldehyde (B117250) Intermediate2->StartingMaterial2 Aldol Condensation

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols describe a proposed three-step synthesis of this compound.

Step 1: Synthesis of (1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one (Chalcone Intermediate)

This step involves a Claisen-Schmidt (aldol) condensation between 4-hydroxybenzaldehyde and 4-(4-hydroxyphenyl)butan-2-one.

Materials:

  • 4-Hydroxybenzaldehyde

  • 4-(4-Hydroxyphenyl)butan-2-one

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695) (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, for neutralization)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 4-hydroxybenzaldehyde (1.0 eq) and 4-(4-hydroxyphenyl)butan-2-one (1.0 eq) in ethanol in a round-bottom flask.

  • Prepare a solution of sodium hydroxide (2.0 eq) in water and add it dropwise to the stirred reaction mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid until it reaches a pH of ~7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the desired chalcone (B49325) intermediate.

Step 2: Synthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one

This step involves the selective reduction of the enone system of the chalcone intermediate. A Luche reduction is proposed for the selective 1,2-reduction of the carbonyl group.

Materials:

  • (1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (B129727) (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the chalcone intermediate (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add cerium(III) chloride heptahydrate (1.1 eq) to the solution and stir for 30 minutes.[4]

  • Add sodium borohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.[4]

  • Stir the reaction for 1-2 hours at 0 °C, monitoring by TLC.

  • Once the reaction is complete, quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one.

Step 3: Synthesis of this compound

The final step is the acetylation of the secondary alcohol.

Materials:

Procedure:

  • Dissolve 5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine or triethylamine (1.5 eq) to the solution.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess acetic anhydride and acid.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to yield this compound.

Data Presentation

As this is a proposed synthesis, experimental data is not available. The following table provides expected parameters based on typical yields and conditions for similar reactions reported in the literature for diarylheptanoids.

StepReaction TypeKey ReagentsSolventTypical Reaction Time (h)Typical Yield (%)
1Aldol CondensationNaOHEthanol/Water12-2460-80
2Luche ReductionNaBH₄, CeCl₃·7H₂OMethanol1-270-90
3AcetylationAcetic Anhydride, PyridineDichloromethane4-885-95

Experimental Workflow Visualization

The overall synthetic workflow is depicted in the following diagram.

Synthesis_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Selective Reduction cluster_step3 Step 3: Acetylation Start1 4-Hydroxybenzaldehyde + 4-(4-Hydroxyphenyl)butan-2-one Reaction1 NaOH, EtOH/H₂O RT, 12-24h Start1->Reaction1 Workup1 Neutralization (HCl) Extraction (EtOAc) Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 (1E,4E)-1,7-bis(4-hydroxyphenyl) hepta-1,4-dien-3-one Purification1->Product1 Reaction2 NaBH₄, CeCl₃·7H₂O MeOH, 0°C, 1-2h Product1->Reaction2 Workup2 Quenching (H₂O) Extraction (EtOAc) Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product2 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-one Purification2->Product2 Reaction3 Acetic Anhydride, Pyridine DCM, RT, 4-8h Product2->Reaction3 Workup3 Wash (NaHCO₃) Extraction (DCM) Reaction3->Workup3 Purification3 Column Chromatography Workup3->Purification3 FinalProduct 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate Purification3->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Conclusion

The provided application notes and protocols outline a feasible synthetic route to this compound. This guide is based on established chemical principles for the synthesis of related diarylheptanoid natural products. Researchers should note that optimization of reaction conditions, including stoichiometry, temperature, and reaction times, will be necessary to achieve optimal yields and purity. The successful synthesis of this compound will enable further exploration of its biological activities and potential as a therapeutic agent.

References

Application Notes and Protocols for the Purification of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), a diarylheptanoid isolated from the rhizomes of Zingiber officinale (ginger).[1] The methodologies described are based on common chromatographic techniques employed for the separation of natural products of intermediate polarity.

Overview of Purification Strategies

The purification of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate from a crude plant extract typically involves a multi-step chromatographic process. The general workflow begins with a primary fractionation using column chromatography, followed by a high-resolution polishing step using preparative High-Performance Liquid Chromatography (HPLC). An alternative high-throughput method, High-Speed Counter-Current Chromatography (HSCCC), is also presented. The selection of the appropriate technique will depend on the initial purity of the extract, the desired final purity, and the available equipment.

Purification_Workflow Crude_Extract Crude Methanolic Extract of Ginger Rhizome Column_Chromatography Silica (B1680970) Gel Column Chromatography (Primary Purification) Crude_Extract->Column_Chromatography Fraction_Analysis TLC/HPLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Semi_Pure Semi-Pure Fractions Containing Target Compound Fraction_Analysis->Semi_Pure Prep_HPLC Preparative RP-HPLC (Final Purification) Semi_Pure->Prep_HPLC Pure_Compound Pure this compound (>98%) Prep_HPLC->Pure_Compound

Figure 1: General purification workflow for the target compound.

Experimental Protocols

Extraction

The starting material for purification is a crude extract from ginger rhizomes. A common method for extracting diarylheptanoids is through maceration with methanol (B129727).

Protocol: Methanolic Extraction

  • Obtain dried and powdered rhizomes of Zingiber officinale.

  • Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 48 hours with occasional agitation.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

Primary Purification: Silica Gel Column Chromatography

This initial step aims to separate the crude extract into fractions of varying polarity, thereby isolating the diarylheptanoids from other classes of compounds.

Protocol: Flash Column Chromatography

  • Column Preparation: Dry pack a glass column with silica gel (60-120 mesh) in a fume hood. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel (slurry method) and allow it to dry. Carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 25-50 mL) and monitor the elution profile using Thin Layer Chromatography (TLC).

  • Fraction Analysis: Spot the collected fractions on a TLC plate (silica gel 60 F254). Develop the plate using an appropriate mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Pooling: Combine the fractions that show a similar TLC profile and contain the target compound. Concentrate the pooled fractions under reduced pressure.

Table 1: Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase n-Hexane:Ethyl Acetate (gradient)
Initial Eluent 100% n-Hexane
Final Eluent 100% Ethyl Acetate
Detection Thin Layer Chromatography
Final Purification: Preparative Reverse-Phase HPLC

The semi-purified fractions from column chromatography are subjected to preparative RP-HPLC for final purification to achieve high purity.

Protocol: Preparative RP-HPLC

  • Sample Preparation: Dissolve the semi-purified fraction in a minimal amount of the initial mobile phase (e.g., acetonitrile (B52724):water, 1:1 v/v). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Set up the preparative HPLC system with a C18 column. Equilibrate the column with the initial mobile phase.

  • Injection and Elution: Inject the prepared sample onto the column. Elute with a gradient of acetonitrile and water.

  • Peak Collection: Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to the retention time of this compound.

  • Post-Purification: Remove the organic solvent from the collected fraction using a rotary evaporator. The remaining aqueous solution can be freeze-dried to obtain the pure compound.

  • Purity Analysis: Assess the purity of the final product using analytical HPLC. A purity of ≥98% is often achievable.[2]

Table 2: Preparative HPLC Parameters

ParameterValue
Stationary Phase C18 Silica Gel (e.g., 10 µm)
Column Dimensions e.g., 250 x 20 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 40 minutes
Flow Rate 10-20 mL/min
Detection UV at 280 nm
Expected Purity >98%
Alternative Method: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It is particularly useful for the preparative separation of natural products.

Protocol: HSCCC

  • Solvent System Selection: Choose a suitable two-phase solvent system. For diarylheptanoids, a common system is ethyl acetate/acetonitrile/water.[3][4] The partition coefficient (K) of the target compound should be between 0.5 and 2.0.

  • HSCCC Preparation: Fill the column with the stationary phase (upper phase).

  • Sample Injection: Dissolve the semi-pure sample in a small volume of the biphasic solvent system and inject it into the column.

  • Elution: Pump the mobile phase (lower phase) through the column at a specific flow rate while the column is rotating at high speed.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure compound.

  • Post-Purification: Evaporate the solvent from the desired fractions to obtain the purified compound.

Table 3: HSCCC Parameters

ParameterValue
Solvent System Ethyl Acetate:Acetonitrile:Water (1:0.1:1, v/v/v)
Stationary Phase Upper organic phase
Mobile Phase Lower aqueous phase
Revolution Speed 800-1000 rpm
Flow Rate 2-5 mL/min
Detection UV at 280 nm
Expected Purity 95-96%[3]

Data Presentation and Expected Results

The following table summarizes the expected outcomes from the purification protocols. The values are indicative and may vary depending on the quality of the starting material and the specific experimental conditions.

Table 4: Summary of Purification Yield and Purity

Purification StepStarting MaterialTypical YieldPurity
Column Chromatography 10 g Crude Extract500 - 1000 mg (semi-pure fraction)60-80%
Preparative HPLC 500 mg Semi-pure Fraction200 - 300 mg>98%
HSCCC 500 mg Semi-pure Fraction250 - 350 mg~96%[3]

Logical Relationships in Method Selection

The choice of purification strategy is dictated by the desired scale and final purity.

Method_Selection cluster_methods Purification Methods Start Starting Material: Crude or Semi-pure Extract Purity_Goal Desired Final Purity Start->Purity_Goal Scale Scale of Purification Start->Scale CC Column Chromatography Purity_Goal->CC Moderate Purity HPLC Preparative HPLC Purity_Goal->HPLC High Purity (>98%) HSCCC HSCCC Purity_Goal->HSCCC Good Purity (~96%) Scale->CC Large Scale Scale->HPLC Small to Medium Scale Scale->HSCCC Medium to Large Scale

Figure 2: Decision tree for selecting a purification method.

References

Analytical Standards for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides detailed analytical methodologies for the identification and quantification of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) , a diarylheptanoid found in medicinal plants such as Zingiber officinale (ginger) and Curcuma comosa.[1] These protocols are intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate belongs to the diarylheptanoid class of natural products, which are known for a wide range of biological activities.[2] Diarylheptanoids from Curcuma comosa, for instance, have demonstrated estrogenic activity, making them of interest for therapeutic applications.[2] Accurate and reproducible analytical methods are crucial for the quality control of plant extracts and for the development of new pharmaceuticals based on these compounds.

This application note details protocols for the analysis of this compound by High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods

Reverse-phase HPLC is a suitable method for the separation and quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Table 1: HPLC Operating Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with: A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Start with 95% A, decrease to 5% A over 30 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Diode-Array Detector (DAD) at 280 nm
Injection Volume 10 µL

For more sensitive and selective detection, LC-MS can be employed. The LC conditions can be similar to those described for HPLC. The mass spectrometer settings will need to be optimized for the specific instrument.

Table 2: Mass Spectrometry Parameters (Illustrative)

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), negative or positive mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Scan Range m/z 100-1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C

Note: Specific m/z values for the parent ion and fragment ions of this compound should be determined by direct infusion or analysis of a reference standard.

Table 3: General NMR Parameters

ParameterRecommended Conditions
Solvent Deuterated methanol (B129727) (CD₃OD) or Deuterated chloroform (B151607) (CDCl₃)
Spectrometer 400 MHz or higher
¹H NMR 16-32 scans, relaxation delay of 1-2 s
¹³C NMR 1024-2048 scans, relaxation delay of 2 s
2D NMR COSY, HSQC, HMBC for full structural assignment

Note: The chemical shifts will be influenced by the solvent and the specific stereochemistry of the molecule.

Experimental Protocols

Protocol 1: Extraction of Diarylheptanoids from Plant Material

This protocol provides a general procedure for the extraction of diarylheptanoids, including this compound, from plant rhizomes (e.g., Zingiber officinale or Curcuma comosa).

Materials:

  • Dried and powdered plant rhizomes

  • Methanol

  • Ethyl acetate

  • Hexane (B92381)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate 100 g of the dried, powdered rhizomes in 500 mL of methanol at room temperature for 48 hours.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Suspend the crude extract in water and partition successively with hexane and then ethyl acetate.

  • Separate the ethyl acetate fraction, which will contain the diarylheptanoids, and dry it over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate to yield the enriched diarylheptanoid fraction.

G cluster_extraction Extraction Workflow start Dried Plant Material maceration Maceration with Methanol start->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration partition Liquid-Liquid Partition (Hexane/Ethyl Acetate) concentration->partition collection Collect Ethyl Acetate Fraction partition->collection drying Drying and Evaporation collection->drying end Enriched Diarylheptanoid Extract drying->end

Extraction Workflow for Diarylheptanoids
Protocol 2: HPLC Analysis of this compound

Materials:

  • Enriched diarylheptanoid extract or reference standard

  • HPLC-grade water, acetonitrile, and formic acid

  • HPLC system with DAD detector

  • 0.45 µm syringe filters

Procedure:

  • Prepare the mobile phases as described in Table 1.

  • Dissolve a known amount of the extract or reference standard in methanol to a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Set up the HPLC system with the parameters outlined in Table 1.

  • Inject the sample and record the chromatogram.

  • Identify the peak corresponding to this compound by comparing the retention time with that of a reference standard.

  • Quantify the compound using a calibration curve prepared from the reference standard.

Signaling Pathway

Diarylheptanoids from Curcuma comosa have been shown to possess estrogenic activity, which may be mediated through the Wnt/β-catenin signaling pathway. The diagram below illustrates a plausible mechanism of action.

G cluster_pathway Estrogenic Activity of Diarylheptanoids diarylheptanoid This compound er Estrogen Receptor (ER) diarylheptanoid->er Binds pi3k PI3K er->pi3k Activates akt Akt pi3k->akt Activates gsk3b GSK-3β akt->gsk3b Inhibits beta_catenin β-catenin gsk3b->beta_catenin Prevents Degradation nucleus Nucleus beta_catenin->nucleus Translocates gene_transcription Gene Transcription (e.g., cell proliferation) nucleus->gene_transcription Promotes

Proposed Estrogenic Signaling Pathway

References

Application Note: HPLC Analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is a diarylheptanoid, a class of natural products found in various plant species, including Zingiber officinale (ginger).[1] Diarylheptanoids have garnered significant interest from researchers due to their diverse pharmacological activities. Accurate and reliable analytical methods are crucial for the quantification and quality control of this compound in research and pharmaceutical development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate. The described method is based on established principles for the analysis of related diarylheptanoids.[2][3][4]

Chemical Properties

A comprehensive understanding of the analyte's chemical properties is fundamental for method development. While specific experimental data for the target compound is limited, data for structurally similar diarylheptanoids provides a solid foundation.

PropertyValueReference
Molecular FormulaC21H26O5[5]
Molecular Weight370.43 g/mol Calculated
IUPAC Name[5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl] acetateN/A
CAS Number1269839-24-8[5]
AppearanceOil[5]
SolubilityChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]

HPLC Method Protocol

This protocol outlines the necessary steps for the quantitative analysis of this compound using a reversed-phase HPLC system with UV detection.

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol (B129727), and water.

  • Formic acid or acetic acid (analytical grade).

  • Standard of this compound (purity ≥98%).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions

The following conditions are recommended as a starting point for method development and can be optimized as needed.

ParameterRecommended Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30.1-35 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in methanol and filtered through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters (Illustrative)

Method validation should be performed according to ICH guidelines to ensure the reliability of the results.[3]

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Experimental Workflow and Visualization

The overall workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Weighing Stock Stock Solution (1 mg/mL in MeOH) Standard->Stock Working Working Standards (1-100 µg/mL) Stock->Working HPLC HPLC System Working->HPLC Sample Sample Extraction Filtered_Sample Filtered Sample Sample->Filtered_Sample Filtered_Sample->HPLC Detector UV/PDA Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1. HPLC Analysis Workflow.

Signaling Pathway Context (Hypothetical)

While the direct signaling pathways of this compound are a subject of ongoing research, many diarylheptanoids are known to interact with inflammatory pathways. A hypothetical pathway is illustrated below.

Signaling_Pathway cluster_cell Cellular Environment Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor Activates IKK IKK Complex Receptor->IKK Phosphorylates Compound Diarylheptanoid (Analyte) Compound->IKK Inhibits NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes Nucleus->Inflammatory_Genes Upregulates

Figure 2. Hypothetical Anti-Inflammatory Pathway.

The described HPLC method provides a reliable and robust framework for the quantitative analysis of this compound. The protocol is based on established methods for similar diarylheptanoids and can be readily adapted and validated for specific research and quality control applications. The provided workflows and diagrams offer a clear visual representation of the analytical process and its potential biological context.

References

Application Notes and Protocols for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is a diarylheptanoid, a class of phenolic compounds found in plants of the Zingiberaceae family, such as ginger (Zingiber officinale). While specific in vitro studies on this particular acetate derivative are limited, extensive research on structurally similar diarylheptanoids from ginger has revealed significant biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] The presence of an acetoxyl group on the heptane (B126788) chain may be a critical structural determinant for enhancing cytotoxic activity.[1] These notes provide detailed protocols for evaluating the potential therapeutic properties of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate based on established assays for related compounds.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for this compound, based on published results for analogous diarylheptanoids.

Table 1: Cytotoxicity (IC₅₀ Values)

Cell Line Cell Type IC₅₀ (µM) Reference Compound IC₅₀ (µM)
HCT116 Human Colon Carcinoma 25.8 Doxorubicin 0.9
A549 Human Lung Carcinoma 31.2 Cisplatin 6.7
HL-60 Human Promyelocytic Leukemia 18.5 Etoposide 1.2

| RAW 264.7 | Murine Macrophage | >100 (non-toxic) | - | - |

Data is hypothetical and for illustrative purposes, based on findings for similar diarylheptanoids which show IC₅₀ values ranging from 6.69–33.46 μM against various tumor cell lines.[2][4][5]

Table 2: Antioxidant Activity

Assay Metric Result Positive Control Result
DPPH Radical Scavenging IC₅₀ (µg/mL) 22.5 Ascorbic Acid 8.3

| Superoxide Anion Scavenging | % Inhibition @ 50 µg/mL | 45.2% | Quercetin | 88.9% |

Data is hypothetical and for illustrative purposes, based on studies showing potent antioxidant activity for novel diarylheptanoids.[6][7]

Table 3: Anti-inflammatory Activity (LPS-Stimulated RAW 264.7 Macrophages)

Analyte Inhibition (%) @ 20 µM Positive Control Inhibition (%)
Nitric Oxide (NO) 62.7% L-NAME (100 µM) 95.1%
TNF-α 58.3% Dexamethasone (1 µM) 85.4%

| IL-6 | 51.9% | Dexamethasone (1 µM) | 81.2% |

Data is hypothetical and for illustrative purposes, reflecting the known anti-inflammatory properties of ginger-derived compounds.[8]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of the compound on cancer cell lines.

1. Materials:

  • Target cancer cell lines (e.g., HCT116, A549, HL-60) and non-cancerous cells (e.g., RAW 264.7 for toxicity comparison).

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound (stock solution in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well plates, multichannel pipette, incubator (37°C, 5% CO₂).

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the diluted compound to respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 prep_compound Prepare Compound Dilutions incubate1->prep_compound treat Treat Cells with Compound prep_compound->treat incubate2 Incubate for 24-48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 dissolve Dissolve Formazan incubate3->dissolve read_plate Measure Absorbance (570 nm) dissolve->read_plate calc Calculate IC50 read_plate->calc

Fig 1. Workflow for MTT cytotoxicity assay.
Protocol 2: DPPH Free Radical Scavenging Assay

This protocol assesses the antioxidant capacity of the compound.

1. Materials:

  • This compound (stock solution in methanol (B129727) or ethanol).

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

  • Methanol or Ethanol.

  • Ascorbic acid (positive control).

  • 96-well plate, spectrophotometer.

2. Procedure:

  • Sample Preparation: Prepare serial dilutions of the test compound in methanol (e.g., 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for ascorbic acid.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the diluted compound or control to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 517 nm. A control well should contain methanol and DPPH solution.

  • Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 3: Anti-inflammatory Activity in Macrophages

This protocol measures the inhibition of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

1. Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete DMEM medium.

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound (stock in DMSO).

  • Griess Reagent for Nitric Oxide (NO) measurement.

  • ELISA kits for TNF-α and IL-6.

  • 24-well plates.

2. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5x10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours.[10]

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[10]

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide Assay: Determine the nitrite (B80452) concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits as per the manufacturer's protocols.[10]

  • Cell Viability Check: Perform an MTT or similar viability assay on the remaining cells to ensure the observed effects are not due to cytotoxicity.

Signaling Pathway Diagram

Diarylheptanoids and other ginger-derived phenolics often exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB.[8][11] The following diagram illustrates the proposed mechanism of action where the compound inhibits the activation of NF-κB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_NFkB_complex Inactive Complex cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Cytokines Induces Compound Diarylheptanoid (Test Compound) Compound->IKK Inhibits

Fig 2. Proposed inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for Diarylheptanoids from Zingiber officinale in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on published research on diarylheptanoids isolated from Zingiber officinale (ginger), which are structural analogs of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297). As of the current date, specific cell culture studies for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate are not available in the public domain. The information provided here is intended to serve as a representative guide for researchers, scientists, and drug development professionals working with similar compounds from this class.

Application Notes

Diarylheptanoids, a class of phenolic compounds isolated from the rhizomes of Zingiber officinale, have demonstrated significant potential as anti-tumor agents in a variety of cancer cell lines. These compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest through the modulation of several key signaling pathways.

The primary mechanisms of action observed for diarylheptanoids from ginger include the induction of apoptosis via the intrinsic pathway, characterized by the activation of caspase-3 and caspase-9, and alterations in the Bax/Bcl-2 ratio. Furthermore, these compounds have been found to affect the DNA damage signaling pathway by downregulating the expression of proteins such as ATR and CHK1. In some cancer cell lines, diarylheptanoids have also been shown to modulate the AMPK/AKT/mTOR and p53-dependent mitochondrial apoptosis pathways.

The data suggests that the cytotoxic effects of these compounds are selective for cancer cells, with some studies indicating less of an effect on non-tumorigenic cell lines. The structure-activity relationship analyses have highlighted that the presence of acetoxyl groups, the length of the alkyl side-chain, ortho-diphenoxyl functionality, and an α,β-unsaturated ketone moiety can enhance the cytotoxic activity.

These findings support the further investigation of diarylheptanoids from Zingiber officinale as potential chemotherapeutic agents. The following protocols provide a framework for conducting cell culture-based assays to evaluate the efficacy and mechanism of action of these compounds.

Quantitative Data Summary

The following tables summarize the cytotoxic activities of various diarylheptanoids isolated from Zingiber officinale against several human cancer cell lines.

Table 1: IC50 Values of Diarylheptanoids Against Various Cancer Cell Lines (µM)

Compound ReferenceA549 (Lung)HepG2 (Liver)HeLa (Cervical)MDA-MB-231 (Breast)HCT116 (Colon)HL-60 (Leukemia)
Compound 6 [1][2][3][4]10.13 ± 0.9818.54 ± 1.1212.37 ± 1.0520.19 ± 1.236.69 ± 0.87-
Compound 16 [1][2][3][4]15.42 ± 1.1625.67 ± 1.3418.91 ± 1.1930.15 ± 1.4511.28 ± 1.03-
Compound 17 [1][2][3][4]12.88 ± 1.0920.33 ± 1.2115.76 ± 1.1328.43 ± 1.389.84 ± 0.95-
Compound 18 [1][2][3][4]22.76 ± 1.2833.46 ± 1.5225.14 ± 1.31> 4018.55 ± 1.17-
Compound 1a [5]-----< 50
Compound 2a [5]-----< 50
Compound 5 [5]-----< 50
Compound 6a [5]-----< 50
Compound 6b [5]-----< 50
Compound 7 [5]-----< 50

Data is presented as mean ± SD. '-' indicates data not available.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of a diarylheptanoid compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Diarylheptanoid compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the diarylheptanoid compound in complete medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Compound Dilutions to Cells incubate_24h->add_compounds prep_compounds Prepare Compound Dilutions incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate IC50

MTT Assay Workflow
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is to quantify apoptosis in cells treated with a diarylheptanoid compound.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Diarylheptanoid compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the diarylheptanoid compound at its IC50 concentration for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting changes in protein expression in key signaling pathways.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., for ATR, CHK1, p53, cleaved Caspase-3, Bcl-2, Bax, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Western blot imaging system

Procedure:

  • Lyse the cell pellets with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways reported to be modulated by diarylheptanoids from Zingiber officinale.

dna_damage_pathway Diarylheptanoids Diarylheptanoids from Ginger ATR ATR Diarylheptanoids->ATR inhibits CHK1 CHK1 Diarylheptanoids->CHK1 inhibits ATR->CHK1 activates CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest Apoptosis Apoptosis CHK1->Apoptosis

DNA Damage Signaling Pathway Inhibition

intrinsic_apoptosis_pathway Diarylheptanoids Diarylheptanoids from Ginger Bax Bax Diarylheptanoids->Bax promotes Bcl2 Bcl-2 Diarylheptanoids->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway Activation

References

Application Notes and Protocols for Diarylheptanoids in Cardiovascular Research: Focus on Curcumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of curcumin (B1669340) as a representative diarylheptanoid in animal models of major cardiovascular pathologies, including myocardial infarction, cardiac hypertrophy, hypertension, and atherosclerosis. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to guide researchers in designing and conducting their own investigations into the cardiovascular effects of diarylheptanoids.

I. Animal Models for Cardiovascular Research Utilizing Curcumin

A. Myocardial Infarction (MI) Model

Animal Model: Male Wistar rats (200-250 g) are commonly used.

Disease Induction: Myocardial infarction is induced by subcutaneous injections of isoproterenol (B85558) (ISO), a β-adrenergic agonist that causes excessive cardiac stimulation and subsequent myocardial necrosis.

Treatment Protocol: Curcumin is typically administered orally via gavage.

Experimental Protocol: Isoproterenol-Induced Myocardial Infarction in Rats [1][2][3][4][5][6][7][8]

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.

  • Grouping: Divide the animals into experimental groups:

    • Control Group: Receives vehicle only.

    • ISO Group: Receives isoproterenol to induce MI.

    • Curcumin + ISO Group: Receives curcumin treatment prior to and/or concurrently with isoproterenol administration.

    • Curcumin Only Group: Receives only curcumin to assess its independent effects.

  • Curcumin Administration: Administer curcumin (dosages typically range from 50 to 200 mg/kg body weight) orally by gavage daily for a specified period (e.g., 9 to 30 days) before MI induction.[1][2][3]

  • MI Induction: On the designated days (e.g., days 29 and 30 of curcumin treatment), induce myocardial infarction by subcutaneously injecting isoproterenol hydrochloride (e.g., 85-100 mg/kg body weight) at a 24-hour interval.[1][2][4][7]

  • Sample Collection and Analysis: 24 to 48 hours after the final isoproterenol injection, euthanize the animals.

    • Collect blood samples via cardiac puncture for biochemical analysis of cardiac injury markers (CK-MB, LDH, cTnI).

    • Excise the hearts for histopathological examination (H&E staining for inflammation, Masson's trichrome for fibrosis) and determination of infarct size.

    • Homogenize heart tissue to measure markers of oxidative stress (SOD, MDA).

Quantitative Data Summary: Myocardial Infarction Model

ParameterControl GroupIsoproterenol (ISO) GroupCurcumin + ISO GroupReference
Serum CK-MB (U/L) BaselineSignificantly IncreasedSignificantly Decreased vs. ISO[1][2]
Serum LDH (U/L) BaselineSignificantly IncreasedSignificantly Decreased vs. ISO[1][2]
Serum cTnI (ng/mL) BaselineSignificantly IncreasedSignificantly Decreased vs. ISO[1][2]
Myocardial SOD (U/mg protein) BaselineSignificantly DecreasedSignificantly Increased vs. ISO[1][2]
Myocardial MDA (nmol/mg protein) BaselineSignificantly IncreasedSignificantly Decreased vs. ISO[1][2]
Infarct Size (%) 0Significant Infarct AreaSignificantly Reduced vs. ISO[1][2]
B. Cardiac Hypertrophy Model

Animal Model: Male C57BL/6 mice (10-12 weeks old) are frequently used.

Disease Induction: Cardiac hypertrophy is induced by pressure overload through a surgical procedure called transverse aortic constriction (TAC).

Treatment Protocol: Curcumin is administered orally via gavage.

Experimental Protocol: Transverse Aortic Constriction (TAC) in Mice [9][10][11][12][13][14][15]

  • Animal Preparation: Anesthetize the mouse (e.g., with ketamine/xylazine).

  • Surgical Procedure:

    • Perform a partial upper sternotomy to expose the aortic arch.

    • Pass a suture (e.g., 6-0 silk) under the transverse aorta between the innominate and left common carotid arteries.

    • Tie the suture around the aorta and a blunted 27-gauge needle.

    • Quickly remove the needle to create a constriction of a defined diameter.

    • A sham operation is performed on control animals, which involves the same procedure without constricting the aorta.

  • Curcumin Administration: Begin oral gavage of curcumin (e.g., 50 mg/kg/day) immediately after the TAC surgery and continue for the duration of the study (e.g., 10 weeks).[15]

  • Assessment of Hypertrophy:

    • Monitor cardiac function and dimensions throughout the study using echocardiography.

    • At the end of the study, euthanize the animals and measure the heart weight to body weight ratio (HW/BW) and left ventricle weight to body weight ratio (LVW/BW).

    • Perform histological analysis of heart tissue to measure cardiomyocyte cross-sectional area.

    • Analyze the expression of hypertrophic markers (e.g., ANP, BNP) by RT-PCR or Western blot.

Quantitative Data Summary: Cardiac Hypertrophy Model

ParameterSham GroupTransverse Aortic Constriction (TAC) GroupCurcumin + TAC GroupReference
Heart Weight/Body Weight (mg/g) BaselineSignificantly IncreasedSignificantly Decreased vs. TAC[16]
LV Ejection Fraction (%) NormalSignificantly DecreasedSignificantly Improved vs. TAC[15]
LV Fractional Shortening (%) NormalSignificantly DecreasedSignificantly Improved vs. TAC[15]
Cardiomyocyte Cross-Sectional Area (µm²) BaselineSignificantly IncreasedSignificantly Decreased vs. TAC[15]
C. Hypertension Model

Animal Model: Spontaneously Hypertensive Rats (SHR) are a well-established genetic model of hypertension. Wistar-Kyoto (WKY) rats are used as normotensive controls.

Treatment Protocol: Curcumin is administered orally via gavage.

Experimental Protocol: Spontaneously Hypertensive Rat (SHR) Model [17][18][19][20][21][22][23][24][25][26]

  • Animal Selection: Use young (e.g., 8-10 week old) male SHRs and age-matched WKY rats.

  • Grouping:

    • WKY Control Group: Receives vehicle.

    • SHR Control Group: Receives vehicle.

    • SHR + Curcumin Group(s): Receive different doses of curcumin (e.g., 100 or 300 mg/kg/day).[18][19]

  • Curcumin Administration: Administer curcumin or vehicle daily via oral gavage for a specified duration (e.g., 12 weeks).[18][19]

  • Blood Pressure Measurement: Monitor systolic and diastolic blood pressure regularly (e.g., weekly) using a non-invasive tail-cuff method.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals.

    • Collect blood for biochemical analysis.

    • Harvest heart and other organs for histological and molecular analysis (e.g., assessment of cardiac hypertrophy, inflammation, and oxidative stress markers).

Quantitative Data Summary: Hypertension Model

ParameterWKY ControlSHR ControlSHR + Curcumin (100 mg/kg)SHR + Curcumin (300 mg/kg)Reference
Systolic Blood Pressure (mmHg) ~120-130~180-200Significantly DecreasedMarkedly Decreased[18][19]
Diastolic Blood Pressure (mmHg) ~80-90~110-130Significantly DecreasedMarkedly Decreased[17]
Heart Weight/Body Weight (mg/g) NormalIncreasedReducedReduced[18]
D. Atherosclerosis Model

Animal Model: Male New Zealand White rabbits are a common model due to their susceptibility to diet-induced hypercholesterolemia and atherosclerosis.

Disease Induction: Atherosclerosis is induced by feeding a high-cholesterol diet (HCD).

Treatment Protocol: Curcumin can be administered orally or intravenously.

Experimental Protocol: High-Cholesterol Diet-Induced Atherosclerosis in Rabbits [27][28][29][30][31][32][33][34][35][36]

  • Animal Acclimatization: House rabbits individually and provide a standard diet for one week.

  • Atherosclerosis Induction: Feed the rabbits a high-cholesterol diet (e.g., standard chow supplemented with 0.3-2% cholesterol and 3% soybean oil or lard) for a period of 8-16 weeks to induce atherosclerotic lesions.[28][29][30][35]

  • Grouping:

    • Normal Diet Group: Receives standard chow.

    • HCD Control Group: Receives the high-cholesterol diet.

    • HCD + Curcumin Group(s): Receive the HCD along with different doses of curcumin.

  • Curcumin Administration: Administer curcumin orally (e.g., 1.66-3.2 mg/kg body weight) mixed with the diet or intravenously (e.g., 1-10 mg/kg/week) for a specified duration (e.g., 4-12 weeks) concurrently with the HCD.[32][36]

  • Analysis:

    • Monitor plasma lipid profiles (Total Cholesterol, LDL-C, HDL-C, Triglycerides) at regular intervals.

    • At the end of the study, euthanize the rabbits and excise the aorta.

    • Perform en face analysis of the aorta after staining with Oil Red O to quantify the atherosclerotic lesion area.

    • Conduct histological examination of aortic sections to assess plaque morphology and composition.

Quantitative Data Summary: Atherosclerosis Model

ParameterNormal DietHigh-Cholesterol Diet (HCD)HCD + Curcumin (Low Dose)HCD + Curcumin (High Dose)Reference
Plasma Total Cholesterol (mg/dL) NormalSignificantly IncreasedSignificantly DecreasedMarkedly Decreased[32][36]
Plasma LDL-C (mg/dL) NormalSignificantly IncreasedSignificantly DecreasedMarkedly Decreased[32]
Plasma HDL-C (mg/dL) NormalDecreasedIncreasedSignificantly Increased[32]
Atherosclerotic Lesion Area (%) 0Significant Lesion FormationReducedSignificantly Reduced[32]

II. Signaling Pathways and Mechanisms of Action

Curcumin exerts its cardioprotective effects through the modulation of multiple signaling pathways involved in inflammation, oxidative stress, fibrosis, and cell survival.

Diagram of Curcumin's Cardioprotective Signaling Pathways

Curcumin_Signaling Curcumin Curcumin p300HAT p300-HAT Curcumin->p300HAT Inhibits GATA4 GATA4 p300HAT->GATA4 Activates NFkB NF-κB p300HAT->NFkB Activates TGFb TGF-β/Smad p300HAT->TGFb Activates Hypertrophy Cardiac Hypertrophy GATA4->Hypertrophy Inflammation Inflammation NFkB->Inflammation Fibrosis Fibrosis TGFb->Fibrosis

Caption: Curcumin inhibits p300-HAT, a key regulator of cardiac hypertrophy.

Experimental Workflow for Evaluating Cardioprotective Effects

Experimental_Workflow AnimalModel Select Animal Model (Rat, Mouse, Rabbit) DiseaseInduction Induce Cardiovascular Disease (MI, Hypertrophy, HTN, Athero) AnimalModel->DiseaseInduction Treatment Administer Diarylheptanoid (e.g., Curcumin) DiseaseInduction->Treatment Monitoring In-life Monitoring (BP, ECG, Echocardiography) Treatment->Monitoring Endpoint Terminal Endpoint Analysis Monitoring->Endpoint Biochem Biochemical Analysis (Cardiac markers, Lipids) Endpoint->Biochem Histo Histopathology (Infarct size, Fibrosis, Plaque) Endpoint->Histo Molecular Molecular Analysis (Gene/Protein Expression) Endpoint->Molecular

Caption: General workflow for preclinical evaluation of diarylheptanoids.

III. Conclusion

The available preclinical data strongly suggest that diarylheptanoids, exemplified by curcumin, hold significant promise for the prevention and treatment of a range of cardiovascular diseases. The animal models and protocols detailed in these application notes provide a robust framework for further investigation into the therapeutic potential and mechanisms of action of "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" and other related compounds. Future studies should focus on elucidating the specific molecular targets and optimizing the delivery and bioavailability of these promising natural products for clinical translation.

References

Application Notes and Protocols: Enzyme Inhibition Assays for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is a diarylheptanoid, a class of natural products known for a wide range of biological activities. Diarylheptanoids have garnered significant interest in drug discovery due to their potential therapeutic effects, including anti-inflammatory, anti-cancer, and cardioprotective properties. Evidence suggests that many of these effects are mediated through the inhibition of specific enzymes.[1] This document provides detailed application notes and protocols for conducting enzyme inhibition assays to evaluate the inhibitory potential of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate against three key enzymes: Cyclooxygenase-2 (COX-2), Farnesyl Protein Transferase (FPTase), and Inducible Nitric Oxide Synthase (iNOS).

While direct inhibitory data for this compound is not yet widely published, the provided protocols are based on established methods for analogous compounds. The included data from structurally related diarylheptanoids can serve as a valuable reference for experimental design and data interpretation.

Potential Enzyme Targets and Signaling Pathways

Diarylheptanoids are known to modulate various signaling pathways implicated in inflammation and cancer. A simplified overview of the pathways involving COX-2, iNOS, and FPTase is presented below.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_cancer Oncogenic Signaling Inflammatory Stimuli (LPS, Cytokines) Inflammatory Stimuli (LPS, Cytokines) NF-κB Pathway NF-κB Pathway Inflammatory Stimuli (LPS, Cytokines)->NF-κB Pathway COX-2 COX-2 NF-κB Pathway->COX-2 iNOS iNOS NF-κB Pathway->iNOS Prostaglandins Prostaglandins COX-2->Prostaglandins Arachidonic Acid Nitric Oxide (NO) Nitric Oxide (NO) iNOS->Nitric Oxide (NO) L-Arginine Inflammation Inflammation Prostaglandins->Inflammation Nitric Oxide (NO)->Inflammation Growth Factors Growth Factors Ras Ras Growth Factors->Ras Farnesylated Ras (active) Farnesylated Ras (active) Ras->Farnesylated Ras (active) Farnesyl Pyrophosphate FPTase FPTase FPTase->Farnesylated Ras (active) Downstream Signaling (e.g., Raf-MEK-ERK) Downstream Signaling (e.g., Raf-MEK-ERK) Farnesylated Ras (active)->Downstream Signaling (e.g., Raf-MEK-ERK) Cell Proliferation Cell Proliferation Downstream Signaling (e.g., Raf-MEK-ERK)->Cell Proliferation

Caption: Overview of Inflammatory and Oncogenic Signaling Pathways.

Data Presentation: Inhibitory Activity of Related Diarylheptanoids

The following tables summarize the reported IC50 values for various diarylheptanoids against COX-2, FPTase, and iNOS. This data can be used as a benchmark when evaluating the activity of this compound.

Table 1: COX-2 Inhibition by Diarylheptanoids

CompoundSourceIC50 (µM)Reference
Hirsutanonol (B155113)Alnus hirsuta- (Significant Inhibition of Expression)[2]
Oregonin (B3271705)Alnus hirsuta- (Significant Inhibition of Expression)[2]

Note: Data for hirsutanonol and oregonin indicates inhibition of COX-2 expression rather than direct enzymatic inhibition.

Table 2: FPTase Inhibition by Diarylheptanoids

CompoundSourceIC50 (µM)Reference
Curcumin (B1669340)Curcuma longa29-50[3]
DemethoxycurcuminCurcuma longa29-50[3]
BisdemethoxycurcuminCurcuma longa29-50[3]

Table 3: iNOS (Nitric Oxide Production) Inhibition by Diarylheptanoids

CompoundSourceIC50 (µM)Reference
Blepharocalyxin BAlpinia blepharocalyx36[4]
Various DiarylheptanoidsAlpinia blepharocalyx36-568[4]
Diarylheptanoid Mixture (1a/1b)Curcuma comosaPotent Inhibition[5]
Diarylheptanoid 14Curcuma comosaPotent Inhibition[5]

Experimental Protocols

The following are detailed protocols for performing enzyme inhibition assays for COX-2, FPTase, and iNOS.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol is based on a fluorometric method that detects the peroxidase component of COX-2 activity.

Workflow Diagram:

COX2_Workflow Prepare Reagents Prepare Reagents Add Assay Buffer, Heme, and COX-2 Enzyme to Wells Add Assay Buffer, Heme, and COX-2 Enzyme to Wells Prepare Reagents->Add Assay Buffer, Heme, and COX-2 Enzyme to Wells Add Test Compound or Vehicle Add Test Compound or Vehicle Add Assay Buffer, Heme, and COX-2 Enzyme to Wells->Add Test Compound or Vehicle Pre-incubate Pre-incubate Add Test Compound or Vehicle->Pre-incubate Initiate Reaction with Arachidonic Acid Initiate Reaction with Arachidonic Acid Pre-incubate->Initiate Reaction with Arachidonic Acid Incubate Incubate Initiate Reaction with Arachidonic Acid->Incubate Add Fluorometric Substrate Add Fluorometric Substrate Incubate->Add Fluorometric Substrate Measure Fluorescence Measure Fluorescence Add Fluorometric Substrate->Measure Fluorescence Data Analysis (Calculate % Inhibition and IC50) Data Analysis (Calculate % Inhibition and IC50) Measure Fluorescence->Data Analysis (Calculate % Inhibition and IC50)

Caption: COX-2 Inhibition Assay Workflow.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Fluorometric substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare all reagents as per manufacturer's instructions or standard laboratory protocols.

  • In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Heme

    • COX-2 enzyme solution

  • Add various concentrations of this compound to the sample wells. Add vehicle (DMSO) to the control wells and a known COX-2 inhibitor to the positive control wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate at 37°C for 10 minutes.

  • Add the fluorometric substrate to each well.

  • Incubate at room temperature for 5-10 minutes, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-540/585-595 nm for ADHP).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Farnesyl Protein Transferase (FPTase) Inhibition Assay

This protocol outlines a fluorescence-based assay to measure the inhibition of FPTase.

Workflow Diagram:

FPTase_Workflow Prepare Reagents Prepare Reagents Add Assay Buffer, FPTase Enzyme, and Fluorescently Labeled Peptide Substrate to Wells Add Assay Buffer, FPTase Enzyme, and Fluorescently Labeled Peptide Substrate to Wells Prepare Reagents->Add Assay Buffer, FPTase Enzyme, and Fluorescently Labeled Peptide Substrate to Wells Add Test Compound or Vehicle Add Test Compound or Vehicle Add Assay Buffer, FPTase Enzyme, and Fluorescently Labeled Peptide Substrate to Wells->Add Test Compound or Vehicle Pre-incubate Pre-incubate Add Test Compound or Vehicle->Pre-incubate Initiate Reaction with Farnesyl Pyrophosphate (FPP) Initiate Reaction with Farnesyl Pyrophosphate (FPP) Pre-incubate->Initiate Reaction with Farnesyl Pyrophosphate (FPP) Incubate Incubate Initiate Reaction with Farnesyl Pyrophosphate (FPP)->Incubate Measure Fluorescence Polarization or FRET Measure Fluorescence Polarization or FRET Incubate->Measure Fluorescence Polarization or FRET Data Analysis (Calculate % Inhibition and IC50) Data Analysis (Calculate % Inhibition and IC50) Measure Fluorescence Polarization or FRET->Data Analysis (Calculate % Inhibition and IC50) iNOS_Workflow Seed Macrophage Cells (e.g., RAW 264.7) Seed Macrophage Cells (e.g., RAW 264.7) Pre-treat with Test Compound or Vehicle Pre-treat with Test Compound or Vehicle Seed Macrophage Cells (e.g., RAW 264.7)->Pre-treat with Test Compound or Vehicle Stimulate with LPS and IFN-γ Stimulate with LPS and IFN-γ Pre-treat with Test Compound or Vehicle->Stimulate with LPS and IFN-γ Incubate Incubate Stimulate with LPS and IFN-γ->Incubate Collect Cell Supernatant Collect Cell Supernatant Incubate->Collect Cell Supernatant Perform Griess Assay on Supernatant Perform Griess Assay on Supernatant Collect Cell Supernatant->Perform Griess Assay on Supernatant Measure Absorbance Measure Absorbance Perform Griess Assay on Supernatant->Measure Absorbance Data Analysis (Calculate % NO Inhibition and IC50) Data Analysis (Calculate % NO Inhibition and IC50) Measure Absorbance->Data Analysis (Calculate % NO Inhibition and IC50)

References

"5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" as a research tool in pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is a phenolic compound belonging to the diarylheptanoid class of natural products. This class of compounds, often isolated from plants of the Zingiberaceae (ginger) family, has garnered significant interest in pharmacological research due to a wide range of biological activities. These activities include anti-inflammatory, antioxidant, and potential anticancer effects. This document provides an overview of the pharmacological applications of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and its close structural analogs, such as Yakuchinone A and Yakuchinone B, as research tools. It also includes detailed protocols for relevant in vitro assays.

The primary mechanism of action for this class of compounds appears to be the modulation of key signaling pathways involved in inflammation and cellular stress responses. Notably, they have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are critical mediators of inflammation. This inhibition is often linked to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. Furthermore, some diarylheptanoids have demonstrated inhibitory effects on acyl-CoA:cholesterol O-acyltransferase (ACAT), suggesting a potential role in lipid metabolism research. Recent studies have also highlighted their ability to inhibit the aggregation of islet amyloid polypeptide (IAPP), indicating their potential as research tools in the study of type 2 diabetes.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₁H₂₄O₅
Molecular Weight 372.4 g/mol
Appearance Solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term storage.

Pharmacological Data

The following tables summarize the quantitative pharmacological data for closely related diarylheptanoid compounds, which are expected to have similar activity profiles to this compound.

Table 1: In Vitro Anti-inflammatory and Related Activities

CompoundTarget/AssayCell LineIC₅₀ ValueReference
Yakuchinone BRat Liver ACAT Inhibition-20.6 μM[1]
Yakuchinone ACOX-2 Expression (TPA-induced)Mouse Skin-[2]
Yakuchinone AiNOS Expression (TPA-induced)Mouse Skin-[2]

Table 2: Anti-IAPP Aggregation and Cytoprotective Effects of Yakuchinone B-inspired Compounds

CompoundIAPP Aggregation Inhibition (IC₅₀)Protection against IAPP-induced toxicity (EC₅₀)Cell LineReference
Compound 4g0.7-0.8 μM0.1 μMβ-cells[3][4][5]
Compound 4h0.7-0.8 μM0.2 μMβ-cells[3][4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this class of compounds and a general workflow for investigating their anti-inflammatory effects.

NF-kB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Gene Induces Compound 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Workflow for Anti-inflammatory Activity cluster_0 In Vitro Assays CellCulture Macrophage Cell Culture (e.g., RAW 264.7) Stimulation Stimulation with LPS CellCulture->Stimulation Treatment Treatment with Compound Stimulation->Treatment NO_Assay Nitric Oxide (NO) Production Assay (Griess Reagent) Treatment->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6) Treatment->Cytokine_Assay Western_Blot Western Blot for COX-2, iNOS, p-IκB, NF-κB Treatment->Western_Blot

Caption: General workflow for in vitro anti-inflammatory screening.

Experimental Protocols

Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol is designed to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • Nitrite Measurement: a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: a. Generate a standard curve using known concentrations of sodium nitrite. b. Calculate the nitrite concentration in each sample from the standard curve. c. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control. d. Calculate the IC₅₀ value.

Protocol 2: Western Blot Analysis for COX-2 and iNOS Expression

This protocol details the procedure for evaluating the effect of the compound on the protein expression levels of COX-2 and iNOS in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • 6-well cell culture plates

  • LPS

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-COX-2, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Treat with the compound and/or LPS as described in Protocol 1.

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells with RIPA buffer on ice for 30 minutes. c. Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop the blot using an ECL substrate.

  • Image Acquisition and Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the protein expression levels to the loading control (β-actin).

Conclusion

This compound and its related diarylheptanoids are valuable research tools for investigating inflammatory processes, amyloid aggregation, and lipid metabolism. The provided protocols offer a starting point for researchers to explore the pharmacological effects of this compound in various in vitro models. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

Application Notes and Protocols for the Study of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) is a member of the diarylheptanoid class of natural products.[1] This compound can be isolated from the rhizomes of Zingiber officinale, commonly known as ginger.[2] Diarylheptanoids, a well-studied class of compounds, are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][3] The therapeutic potential of these compounds is often linked to their ability to modulate the activity of various enzymes.

The study of enzyme kinetics is fundamental to understanding the mechanism of action of potential drug candidates like 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate. By characterizing how this compound interacts with specific enzymes, researchers can gain insights into its efficacy and potential side effects. These application notes provide a general framework and protocols for investigating the enzyme inhibitory properties of this compound. While specific data for this compound is limited, the methodologies outlined here are based on established principles of enzyme kinetics and studies on related diarylheptanoids.

Quantitative Data Summary

Effective characterization of an enzyme inhibitor requires the determination of key quantitative parameters. The table below serves as a template for organizing experimental findings for this compound and provides a comparison with other known diarylheptanoid enzyme inhibitors.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Mechanism of Inhibition
This compound [Target Enzyme][To Be Determined][To Be Determined][To Be Determined]
CurcuminFarnesyl Protein Transferase (FPTase)29-50-Not specified
OregoninInducible Nitric Oxide Synthase (iNOS)3.8-Not specified
HirsutanonolInducible Nitric Oxide Synthase (iNOS)14.3-Not specified

Experimental Protocols

The following protocols provide a detailed methodology for assessing the inhibitory activity of this compound against a target enzyme.

Protocol 1: Determination of IC50

Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.

Materials:

  • Target enzyme

  • Enzyme-specific substrate

  • This compound

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions from the stock solution in assay buffer to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of the target enzyme.

    • Varying concentrations of the diarylheptanoid. Include a positive control (known inhibitor, if available) and a negative control (DMSO vehicle).

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at the optimal temperature for the enzyme for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to each well.

  • Incubation and Detection: Incubate the plate for a predetermined time, ensuring the reaction remains within the linear range. The method of detection will depend on the enzyme and substrate used (e.g., monitoring changes in absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound relative to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response model to determine the IC50 value.

Protocol 2: Determination of the Mechanism of Inhibition

Objective: To elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound.

Procedure:

  • Assay Setup: Perform the enzyme assay as described in Protocol 1, but with varying concentrations of both the substrate and the inhibitor.

  • Data Collection: Measure the initial reaction velocity (V₀) at each combination of substrate and inhibitor concentration. It is recommended to use at least five different substrate concentrations and three different inhibitor concentrations (including a zero-inhibitor control).

  • Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot) where 1/V₀ is plotted against 1/[Substrate] for each inhibitor concentration.

    • Competitive inhibition: The lines will intersect on the y-axis (Vmax remains unchanged, Km increases).

    • Non-competitive inhibition: The lines will intersect on the x-axis (Km remains unchanged, Vmax decreases).

    • Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).

  • Ki Determination: The inhibitor constant (Ki) can be calculated from the Lineweaver-Burk plot or by using non-linear regression analysis of the raw data.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions ic50_assay IC50 Determination prep_compound->ic50_assay moi_assay Mechanism of Inhibition Studies prep_compound->moi_assay prep_enzyme Prepare Enzyme Solution prep_enzyme->ic50_assay prep_enzyme->moi_assay prep_substrate Prepare Substrate Solution prep_substrate->ic50_assay prep_substrate->moi_assay ic50_calc IC50 Calculation ic50_assay->ic50_calc lb_plot Lineweaver-Burk Plot moi_assay->lb_plot ic50_calc->moi_assay Inform [Inhibitor] selection ki_calc Ki Determination lb_plot->ki_calc

Caption: Workflow for the kinetic analysis of an enzyme inhibitor.

Representative Signaling Pathway

While the specific signaling pathways affected by this compound are yet to be determined, many diarylheptanoids are known to modulate inflammatory pathways. The following diagram illustrates the inhibition of the NF-κB pathway, a common target for this class of compounds.

signaling_pathway cluster_nuc Nuclear Events Diarylheptanoid 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate IKK IKK Complex Diarylheptanoid->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression Activation

Caption: Postulated inhibition of the NF-κB signaling cascade.

References

Troubleshooting & Optimization

"5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297). The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and what are its general properties?

A1: this compound is a diarylheptanoid, a class of naturally occurring phenolic compounds.[1] These compounds are known for a variety of biological activities, including antioxidant and anti-inflammatory effects.[2][3] Structurally, it consists of two hydroxyphenyl rings linked by a seven-carbon chain. Like many phenolic compounds and other diarylheptanoids such as curcumin (B1669340), it is expected to have poor solubility in aqueous solutions and better solubility in organic solvents.[4][5]

Q2: In which solvents is this compound generally soluble?

A2: Based on available data for this compound and structurally similar diarylheptanoids, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, ethanol (B145695), chloroform, and dichloromethane.[4][6] Its solubility in aqueous media is expected to be very low.

Q3: What are the primary challenges when working with this compound in biological assays?

A3: The main challenge is its poor aqueous solubility, which can lead to precipitation in cell culture media or buffer systems. This can result in inaccurate concentration measurements and reduced bioavailability in in vitro and in vivo experiments. The compound's stability in different solvents and pH conditions may also be a concern, as degradation can occur.[5]

Q4: How can I prepare a stock solution of this compound?

A4: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. This stock solution can then be diluted into your aqueous experimental medium. Ensure that the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guide: Solubility Issues

Q5: My compound is precipitating when I add it to my aqueous buffer or cell culture medium. What should I do?

A5: This is a common issue due to the hydrophobic nature of the compound. Here are several steps you can take to troubleshoot this problem:

  • Decrease the Final Concentration: The simplest solution is to lower the final concentration of the compound in your aqueous medium.

  • Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible while still maintaining the solubility of your compound. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.

  • Use a Co-solvent: In some cases, a mixture of solvents can improve solubility. For example, a stock solution in a mixture of ethanol and water might be more suitable for dilution than a pure ethanol stock.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Increasing the pH of the medium can sometimes improve the solubility of acidic phenols.[7] However, be mindful of the pH stability of your compound and the requirements of your experimental system.

  • Sonication: Gentle sonication of the final solution can help to disperse small aggregates and improve dissolution.

  • Use of Solubilizing Agents: For certain applications, non-ionic surfactants like Tween® 80 or Pluronic® F-127, or cyclodextrins can be used to enhance aqueous solubility. However, these should be used with caution as they can have their own biological effects.

Q6: I am unsure about the stability of the compound in my solvent and experimental conditions. How can I check this?

A6: Stability can be assessed by preparing a solution of the compound and analyzing it at different time points using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to detect any degradation products that may form over time. It is advisable to prepare fresh dilutions from your stock solution for each experiment.

Q7: I am observing unexpected or inconsistent results in my biological assays. Could this be related to solubility?

A7: Yes, poor solubility can lead to inconsistent results. If the compound precipitates, the actual concentration in solution will be lower than intended and may vary between experiments. Visually inspect your solutions for any signs of precipitation. If possible, quantify the concentration of the compound in your final experimental medium after any precipitation has been removed (e.g., by centrifugation) to determine the actual soluble concentration.

Quantitative Data Presentation

SolventSolubility of CurcuminReference
Water< 0.1 mg/mL (~11 ng/mL)[4][5][6]
Ethanol~10 mg/mL[5][6]
DMSO~25 mg/mL[5][6]
AcetoneSoluble[4][6]
ChloroformSoluble[5][6]
0.1 M NaOHSoluble[5][6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Dilution into Aqueous Medium

  • Pre-warm Medium: Pre-warm your cell culture medium or buffer to the experimental temperature (e.g., 37°C).

  • Serial Dilution: It is often best to perform a serial dilution. First, dilute the stock solution in a small volume of the medium.

  • Final Dilution: Add the serially diluted compound to the final volume of the medium while vortexing or gently mixing to ensure rapid and even dispersion.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined above.

Mandatory Visualizations

G Troubleshooting Workflow for Solubility Issues start Compound precipitates in aqueous medium q1 Is the final concentration essential? start->q1 a1_yes Lower final concentration q1->a1_yes No q2 Is the solvent concentration >0.5%? q1->q2 Yes end_node Solubility issue resolved a1_yes->end_node a2_yes Optimize solvent concentration q2->a2_yes Yes q3 Is pH adjustment an option? q2->q3 No a2_yes->end_node a3_yes Adjust pH of the medium q3->a3_yes Yes a4 Use sonication to aid dissolution q3->a4 No a3_yes->end_node a5 Consider using a solubilizing agent (e.g., Tween, cyclodextrin) a4->a5 a5->end_node

Caption: A logical workflow for troubleshooting solubility issues.

G Inhibition of the Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation IkB_p p-IκBα IkB->IkB_p NFkB_inactive p50/p65 (Inactive) NFkB_active p50/p65 (Active) IkB_inactive IκBα NFkB_nuc p50/p65 NFkB_active->NFkB_nuc Translocation compound Diarylheptanoid (e.g., 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate) compound->IKK Inhibition proteasome Proteasomal Degradation IkB_p->proteasome DNA κB DNA binding site NFkB_nuc->DNA genes Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) DNA->genes

Caption: A potential mechanism of action via the NF-κB pathway.

References

"5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" optimizing experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297)

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and optimized experimental protocols for working with 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a diarylheptanoid, a class of natural products characterized by a 1,7-diphenylheptane (B14701375) skeleton.[1][2] It has been isolated from the rhizomes of Zingiber officinale (ginger).[3] This compound is used in research, particularly for studying cardiovascular diseases where it may act as an enzyme inhibitor.[4]

Q2: What is the general synthetic approach for this compound? A2: The synthesis would typically involve the selective acetylation of the secondary alcohol at the C-3 position of the precursor, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-ol. A common method for such a transformation is the use of an acetylating agent like acetic anhydride (B1165640) in the presence of a catalyst.[5][6] Given the presence of two other phenolic hydroxyl groups, reaction conditions must be optimized to favor acetylation of the aliphatic hydroxyl group.

Q3: How can the final product be effectively purified? A3: Purification is commonly achieved using chromatographic techniques. Flash column chromatography on silica (B1680970) gel is a standard method.[7][8] For challenging separations from structurally similar impurities or starting materials, methods like solid-phase scavenging using a basic resin to bind the more acidic phenolic precursors can be effective.[9] High-performance liquid chromatography (HPLC) can be used for final purification to achieve high purity.[8]

Q4: Which analytical techniques are recommended for characterization? A4: A combination of techniques is recommended. High-performance liquid chromatography (HPLC) with UV detection (typically in the 250-290 nm range for diarylheptanoids) is standard for separation and quantification.[1] For structural confirmation, mass spectrometry (MS), particularly LC-ESI-MS/MS, is powerful for identifying the molecular weight and fragmentation patterns.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential for elucidating the precise structure and confirming the position of the acetate group.[6]

Q5: What are the potential biological activities of this compound? A5: As a diarylheptanoid, this compound belongs to a class known for a wide variety of bioactivities.[1] It has been specifically identified as a tool for studying cardiovascular diseases.[4] Many diarylheptanoids exhibit anti-inflammatory and antioxidant properties, often through modulation of signaling pathways like NF-κB.

Troubleshooting Guide

Q1: My acetylation reaction yield is low. What can I do? A1:

  • Possible Cause: Incomplete reaction due to insufficient reactivity or catalyst activity.

  • Troubleshooting Steps:

    • Catalyst: Ensure an effective catalyst is used. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) along with a base like triethylamine (B128534) can significantly improve yields for acetylating alcohols.[6]

    • Reagent Stoichiometry: Increase the equivalents of the acetylating agent (e.g., acetic anhydride) to drive the reaction to completion.[5]

    • Reaction Conditions: Ensure the reaction is performed under anhydrous (dry) conditions, as water can hydrolyze the acetic anhydride. Extend the reaction time or moderately increase the temperature, monitoring by TLC to avoid byproduct formation.

Q2: I am observing multiple spots on my TLC, suggesting byproducts. How can I improve selectivity? A2:

  • Possible Cause: Acetylation of the phenolic hydroxyl groups in addition to the target secondary alcohol. Phenolic hydroxyls are generally more acidic and can be reactive.

  • Troubleshooting Steps:

    • Milder Conditions: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity for the more nucleophilic aliphatic alcohol over the phenols.[5]

    • Control Stoichiometry: Use a controlled amount (e.g., 1.05-1.2 equivalents) of the acetylating agent to minimize di- or tri-acetylation.

    • Alternative Reagents: Consider using vinyl acetate as an acetylating agent, which can sometimes offer milder reaction conditions.[12]

Q3: I'm having difficulty separating the product from the unreacted starting material using column chromatography. A3:

  • Possible Cause: The product and starting diol have similar polarities.

  • Troubleshooting Steps:

    • Optimize Chromatography: Adjust the solvent system polarity for your silica gel column. A gradient elution from a non-polar to a more polar solvent system might be necessary.

    • Solid-Phase Scavenging: Use a polymer-bound base (scavenger resin) to selectively remove the unreacted starting material, which has acidic phenolic protons. The desired product, being less acidic, will not bind and can be washed away.[9]

Q4: The purified compound appears to be unstable. What precautions should I take? A4:

  • Possible Cause: The acetate ester is susceptible to hydrolysis under either acidic or basic conditions. The phenolic groups may be prone to oxidation.

  • Troubleshooting Steps:

    • Neutral Workup: During the reaction workup, wash the organic layer with a mild base (e.g., 5% NaHCO₃ solution) followed by brine to neutralize any acid catalyst or byproducts.[5]

    • Storage: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20 °C) and protected from light to prevent degradation.

Experimental Protocols

Protocol 1: Synthesis via Selective Acetylation

This protocol describes the selective acetylation of the C-3 hydroxyl group of 1,7-bis(4-hydroxyphenyl)heptane-3,5-diol using acetic anhydride and DMAP as a catalyst.[6]

Materials:

  • 1,7-bis(4-hydroxyphenyl)heptane-3,5-diol (precursor)

  • Acetic Anhydride (Ac₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexane (B92381)

  • 5% HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the diol precursor (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add triethylamine (2 equivalents) to the solution and cool the flask to 0 °C in an ice bath.

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Procedure:

  • Adsorb the crude product onto a small amount of silica gel.

  • Load the adsorbed material onto a silica gel column packed with hexane.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 40% EtOAc).

  • Collect fractions based on TLC analysis.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound.

Protocol 3: Characterization by UHPLC-QTOF-MS

This protocol outlines a general method for analyzing diarylheptanoids.[1][13] Instrumentation:

  • UHPLC system coupled to a QTOF Mass Spectrometer with an Electrospray Ionization (ESI) source. Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 10% B, increase to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • UV Detection: Monitor at 280 nm.[1]

  • MS Analysis: ESI in both positive and negative ion modes. Scan range m/z 100-1000.

Quantitative Data Summary

Table 1: Representative Optimization of Acetylation Reaction (Data is illustrative and based on typical optimization outcomes for similar reactions)

EntryAcetylating Agent (eq.)Catalyst (eq.)Temperature (°C)Time (h)Yield (%)
1Ac₂O (1.1)None2512< 10
2Ac₂O (1.1)TEA (2.0)25645
3Ac₂O (1.1)DMAP (0.1)25478
4Ac₂O (1.1)DMAP (0.1), TEA (2.0)0 to 25392
5AcCl (1.1)Pyridine (2.0)0285

Table 2: Typical UHPLC-MS Analytical Parameters (Based on established methods for diarylheptanoid analysis[1][13])

ParameterValue
Column Type C18 Reversed-Phase
Mobile Phase Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid)
Flow Rate 0.3 mL/min
UV Wavelength 280 nm
Ionization Mode ESI Positive & Negative
Expected [M+H]⁺ ~373.16 m/z
Expected [M+Na]⁺ ~395.14 m/z
Expected [M-H]⁻ ~371.15 m/z

Visualizations

Experimental & Analytical Workflow

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & Characterization s1 Precursor Diol in DCM s2 Add TEA & DMAP at 0°C s1->s2 s3 Add Acetic Anhydride s2->s3 s4 Reaction Monitoring (TLC) s3->s4 s5 Aqueous Workup (HCl, NaHCO3) s4->s5 p1 Crude Product s5->p1 Crude Output p2 Silica Column Chromatography p1->p2 p3 Combine Pure Fractions p2->p3 p4 Evaporate Solvent p3->p4 a1 Purified Acetate p4->a1 Pure Compound a2 UHPLC-QTOF-MS a1->a2 a3 NMR (1H, 13C) a1->a3 a4 Structure Confirmation a2->a4 a3->a4

Caption: Workflow for synthesis, purification, and analysis.

Hypothetical Biological Signaling Pathway

References

"5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" avoiding common pitfalls in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis and handling of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate.

High-Performance Liquid Chromatography (HPLC) Analysis

Question: I am seeing peak tailing or broad peaks for this compound in my HPLC chromatogram. What are the possible causes and solutions?

Answer:

Peak tailing or broadening for phenolic compounds like this compound is a common issue in reversed-phase HPLC. The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

Potential Cause Troubleshooting Steps
Secondary Silanol (B1196071) Interactions The free silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of the analyte, causing peak tailing. - Solution 1: Use a base-deactivated column. These columns have end-capping to minimize exposed silanols. - Solution 2: Add a competing base to the mobile phase. A small amount of an amine modifier like triethylamine (B128534) (TEA) (0.1-0.5%) can mask the silanol groups. - Solution 3: Lower the mobile phase pH. Adding an acid like formic acid or acetic acid (0.1%) can suppress the ionization of silanol groups.
Column Overload Injecting too much sample can lead to peak distortion. - Solution: Reduce the injection volume or the concentration of the sample.
Contamination of the Column or Guard Column Buildup of contaminants can affect peak shape. - Solution: Flush the column with a strong solvent (e.g., isopropanol, acetonitrile). If the problem persists, replace the guard column or the analytical column.
Inappropriate Mobile Phase Composition The mobile phase may not be optimal for the analyte. - Solution: Optimize the organic solvent-to-buffer ratio. Ensure the mobile phase is properly mixed and degassed.
Dead Volume in the HPLC System Excessive tubing length or poorly made connections can contribute to peak broadening. - Solution: Use tubing with a small internal diameter and keep the length between the injector, column, and detector to a minimum. Ensure all fittings are properly tightened.

Question: My retention times for this compound are shifting between injections. What should I check?

Answer:

Retention time variability can compromise the reliability of your results. The following table outlines common causes and solutions.

Potential Cause Troubleshooting Steps
Inconsistent Mobile Phase Composition Improper mixing or evaporation of the mobile phase can alter its composition over time. - Solution: Prepare fresh mobile phase daily. Use a mobile phase bottle cap that minimizes evaporation. If using a gradient, ensure the pump's mixing performance is optimal.
Fluctuations in Column Temperature Temperature affects the viscosity of the mobile phase and the interaction of the analyte with the stationary phase. - Solution: Use a column oven to maintain a constant and consistent temperature.
Column Equilibration The column may not be fully equilibrated with the mobile phase before injection. - Solution: Increase the column equilibration time between runs.
Pump Malfunction Leaks or faulty check valves in the pump can lead to inconsistent flow rates. - Solution: Check for leaks in the pump and fittings. Clean or replace check valves if necessary.
Sample Preparation and Handling

Question: I am concerned about the stability of this compound in my samples. What are the best practices for handling and storage?

Answer:

Diarylheptanoids can be susceptible to degradation, especially in solution. Proper handling and storage are crucial for accurate and reproducible results.

Factor Recommendation
Solvent Selection The compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For biological assays, DMSO is a common choice. However, be mindful of the final DMSO concentration in your assay, as it can have biological effects.
pH Stability Diarylheptanoids can be unstable at neutral and alkaline pH.[1] For aqueous solutions, consider using a slightly acidic buffer to improve stability.
Temperature For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and air.[2] Stock solutions in DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Light Sensitivity As with many phenolic compounds, exposure to light may cause degradation. Store solutions in amber vials or protect them from light.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural diarylheptanoid. Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) structure.[3] This particular compound has been isolated from the rhizomes of plants such as Zingiber officinale (ginger).[4]

Q2: What are the known biological activities of diarylheptanoids?

Diarylheptanoids exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. Their mechanisms of action are diverse and are an active area of research.

Q3: Are there any known signaling pathways affected by diarylheptanoids?

Yes, studies on various diarylheptanoids have implicated their involvement in several key signaling pathways. For example, some diarylheptanoids have been shown to modulate the NF-κB signaling pathway , which is a central regulator of inflammation. They can also influence the DNA damage response pathway , potentially through the inhibition of kinases like ATR and Chk1.

Data Presentation

Diarylheptanoid DerivativeCell LineActivity (IC₅₀)Reference
Diarylheptanoid from Alpinia officinarumIMR-32 (Neuroblastoma)0.11 µM[5]
Diarylheptanoid from Alpinia officinarumIMR-32 (Neuroblastoma)0.83 µM[5]
Diarylheptanoid from Alpinia officinarumIMR-32 (Neuroblastoma)0.23 µM[5]
Diarylheptanoid from Alpinia officinarumHepG2 (Liver Cancer)6-10 µg/mL[5]
Diarylheptanoid from Alpinia officinarumMCF-7 (Breast Cancer)6-10 µg/mL[5]

Experimental Protocols

General Protocol for Extraction and Purification of Diarylheptanoids from Plant Material

This protocol provides a general workflow for the extraction and purification of diarylheptanoids and can be adapted for this compound from its natural source.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried Plant Material extraction Maceration or Soxhlet Extraction (e.g., with Methanol or Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration under Vacuum filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (e.g., Ethyl Acetate/Water) crude_extract->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography fractions Collect Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Diarylheptanoid hplc->pure_compound hplc_analysis HPLC-DAD/MS Analysis pure_compound->hplc_analysis nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms

Caption: General workflow for diarylheptanoid extraction and purification.

Illustrative HPLC Method for Diarylheptanoid Analysis

While a specific validated method for this compound is not available, the following provides a typical starting point for method development based on the analysis of similar compounds.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Gradient Program: Start with a lower percentage of B, and gradually increase to elute the compound. A typical gradient might be 10-90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection: Diode Array Detector (DAD) at a wavelength of approximately 280 nm.

  • Injection Volume: 10 µL

Signaling Pathway Diagrams

Potential Involvement of Diarylheptanoids in the DNA Damage Response Pathway

Some diarylheptanoids are suggested to interfere with the DNA damage response, particularly the ATR/Chk1 pathway.

DNA_Damage_Pathway dna_damage DNA Damage (e.g., Replication Stress) atr ATR dna_damage->atr activates chk1 Chk1 atr->chk1 phosphorylates cell_cycle Cell Cycle Arrest chk1->cell_cycle induces dna_repair DNA Repair chk1->dna_repair promotes apoptosis Apoptosis chk1->apoptosis can lead to diarylheptanoid 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate diarylheptanoid->atr may inhibit diarylheptanoid->chk1 may inhibit NFkB_Pathway cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Complex stimuli->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Pro-inflammatory Cytokines) nucleus->transcription activates diarylheptanoid 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate diarylheptanoid->ikk may inhibit

References

Technical Support Center: Synthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), a diarylheptanoid with potential applications in various research fields.

Troubleshooting Guides

Challenges in the synthesis of diarylheptanoids often involve achieving high yields and purity due to the multi-step nature of the process and the potential for side reactions. Below are common issues encountered during the synthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and potential solutions.

Issue 1: Low Yield in the Final Acetylation Step

The final step of the synthesis involves the selective acetylation of the hydroxyl group at the C-3 position. Low yields can be attributed to several factors.

Potential CauseRecommended Solution
Incomplete Reaction - Increase reaction time. - Use a slight excess of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride). - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Side Reactions - Acetylation of the phenolic hydroxyl groups can occur. Use a milder acetylating agent or a selective protection strategy for the phenolic hydroxyls earlier in the synthesis. - Perform the reaction at a lower temperature to improve selectivity.
Degradation of Starting Material - Ensure the starting material, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, is pure. - Use a non-acidic acetylating agent if the starting material is acid-sensitive.
Difficult Purification - Employ column chromatography with a carefully selected solvent system to separate the desired product from starting material and di- or tri-acetylated byproducts.

Issue 2: Difficulty in the Synthesis of the Diarylheptanoid Backbone

The construction of the C7 chain connecting the two phenyl rings is a critical part of the synthesis and can be a source of low yields.

Potential CauseRecommended Solution
Low Yield in Coupling Reactions (e.g., Aldol Condensation) - Optimize reaction conditions such as base, solvent, and temperature. Common bases include NaOH, KOH, or LDA. - Ensure the purity of the starting aldehydes and ketones.
Poor Selectivity in Reduction Steps - If reducing a ketone to a secondary alcohol, use a selective reducing agent like sodium borohydride (B1222165) (NaBH₄) to avoid reduction of other functional groups.
Inefficient Protection/Deprotection - Choose appropriate protecting groups for the phenolic hydroxyls (e.g., methoxymethyl (MOM) or benzyl (B1604629) (Bn) ethers) that are stable to the subsequent reaction conditions. - Optimize deprotection conditions to avoid cleaving other labile groups.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the precursor, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one?

A common approach involves a convergent synthesis strategy. This could include the synthesis of two key fragments: a protected 4-hydroxyphenethyl halide and a protected 3-hydroxy-5-(4-hydroxyphenyl)pentan-2-one. These fragments can then be coupled, followed by deprotection and reduction steps. An alternative is a linear synthesis starting from a protected 4-hydroxybenzaldehyde.

Q2: How can I selectively acetylate the C-3 hydroxyl group in the presence of two phenolic hydroxyl groups?

The secondary aliphatic hydroxyl group at C-3 is generally more nucleophilic than the phenolic hydroxyl groups. Under controlled conditions (e.g., using one equivalent of acetic anhydride at a low temperature in the presence of a non-nucleophilic base like pyridine), selective acetylation can be achieved. If selectivity remains an issue, protecting the phenolic hydroxyls as silyl (B83357) ethers or another easily removable group prior to acetylation is recommended.

Q3: What analytical techniques are recommended for characterizing the final product?

For full characterization, the following techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH), ester carbonyl (C=O), and aromatic rings.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Experimental Protocols

Below is a detailed, representative methodology for the final acetylation step in the synthesis of this compound.

Protocol: Selective Acetylation of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one

  • Preparation: Dissolve 1 equivalent of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one in anhydrous pyridine (B92270) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Acetylation: Slowly add 1.1 equivalents of acetic anhydride to the cooled solution with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., ethyl acetate/hexane (B92381) mixture). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash successively with 1M HCl to remove pyridine, saturated sodium bicarbonate solution to neutralize any remaining acid, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Visualizations

The following diagrams illustrate key aspects of the synthesis.

experimental_workflow cluster_synthesis Synthesis Workflow start Start: 5-Hydroxy-1,7-bis (4-hydroxyphenyl)heptan-3-one dissolve Dissolve in Anhydrous Pyridine start->dissolve cool Cool to 0°C dissolve->cool add_ac2o Add Acetic Anhydride cool->add_ac2o monitor Monitor with TLC add_ac2o->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Product: 5-Hydroxy-1,7-bis (4-hydroxyphenyl)heptan-3-yl acetate purify->end

Caption: Final acetylation step workflow.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn Check side_reactions Side Reactions? start->side_reactions Check degradation Starting Material Degradation? start->degradation Check purification_issue Purification Issues? start->purification_issue Check solution1 Increase reaction time Add excess reagent Monitor via TLC incomplete_rxn->solution1 Yes solution2 Use milder conditions Protect phenolic -OH Lower temperature side_reactions->solution2 Yes solution3 Purify starting material Use non-acidic conditions degradation->solution3 Yes solution4 Optimize chromatography (solvent system) purification_issue->solution4 Yes

Caption: Logic for troubleshooting low yield.

Technical Support Center: Assay Interference with 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected results in cell viability assays when using 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297). This compound, a diarylheptanoid, possesses a chemical structure with the potential to interfere with common colorimetric and fluorometric cell viability assays.

Frequently Asked Questions (FAQs)

Q1: My cell viability results are inconsistent when using 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate in an MTT assay. What could be the cause?

Inconsistent results, such as higher than expected cell viability or a non-linear dose-response curve, may not be due to the actual effects on cell health but rather to interference from the compound itself.[1] The phenolic hydroxyl groups in this compound can act as reducing agents, directly reducing the MTT tetrazolium salt to formazan, leading to a false positive signal.[2]

Q2: How can I confirm if this compound is interfering with my MTT assay?

A cell-free control experiment is the most effective way to determine interference.[1][2] In this setup, you add the compound at the same concentrations used in your cellular experiment to the cell culture medium with the MTT reagent, but without any cells.[3] A dose-dependent increase in absorbance at the measurement wavelength (typically 570-590 nm) would confirm direct reduction of MTT by the compound.[1]

Q3: Are there other common cell viability assays that this compound might interfere with?

Yes, other tetrazolium-based assays such as MTS, XTT, and WST, as well as resazurin-based assays (e.g., AlamarBlue), are also susceptible to interference from reducing compounds.[4][5] These assays rely on cellular dehydrogenases to reduce a substrate, a process that can be mimicked by chemical reducing agents.[2] Additionally, colored compounds can interfere with absorbance-based assays if their absorbance spectrum overlaps with that of the assay's product.[6]

Q4: What alternative cell viability assays are less prone to interference by a compound like this compound?

Assays with different detection principles are recommended. These include:

  • ATP-based assays (e.g., CellTiter-Glo®): These measure the ATP level in viable cells, which is a direct indicator of metabolic activity. This method is generally less susceptible to interference from colored or reducing compounds.[5]

  • Protease-based viability assays: These measure the activity of proteases that are only active in viable cells.[4]

  • Dye exclusion assays (e.g., Trypan Blue, Propidium Iodide, DRAQ7): These methods use dyes that are excluded from cells with intact membranes, thus staining only dead cells. These can be quantified by microscopy or flow cytometry.[4][6]

  • Sulforhodamine B (SRB) assay: This assay measures total protein content and is less likely to be affected by reducing compounds.[7]

Troubleshooting Guide

If you suspect assay interference, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Identify the Potential for Interference
  • Symptom: Unexpectedly high cell viability, even at high concentrations of the test compound.

  • Symptom: Inconsistent or non-reproducible results between experiments.

  • Symptom: Color change in the cell-free control wells (media + compound + assay reagent).

Step 2: Perform a Cell-Free Control Experiment

This is a critical step to confirm direct interaction between your compound and the assay reagent.

Experimental Protocol: Cell-Free MTT Assay Interference Check

  • Prepare a 96-well plate with cell culture medium (phenol red-free is recommended to reduce background).[3]

  • Add this compound to the wells at the same concentrations used in your cell-based experiments. Include a vehicle-only control.

  • Add the MTT reagent to each well according to the manufacturer's protocol (e.g., a final concentration of 0.5 mg/mL).[8]

  • Incubate the plate for the same duration as your cell-based assay (typically 1-4 hours) at 37°C.[2]

  • Add the solubilization solution (e.g., DMSO or acidified isopropanol).[3]

  • Read the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Interpretation: A significant, dose-dependent increase in absorbance in the absence of cells indicates direct reduction of MTT by your compound.

Step 3: Choose an Orthogonal Assay

If interference is confirmed, select an alternative cell viability assay that relies on a different biological principle.

Assay PrincipleRecommended AssaysKey AdvantagesPotential for Interference by Phenolic Compounds
Metabolic Activity (Reductase) MTT, MTS, XTT, WST, ResazurinInexpensive, well-establishedHigh (direct reduction of substrate)
ATP Content CellTiter-Glo®, Luminescent ATP AssayHigh sensitivity, rapidLow
Membrane Integrity Trypan Blue, Propidium Iodide, DRAQ7, LDH AssayDirect measure of cell deathLow
Total Protein Content Sulforhodamine B (SRB) AssaySimple, reproducibleLow
Protease Activity GF-AFC based assaysNon-lytic, can be multiplexedLow
Step 4: Validate the New Assay

Once you have selected an alternative assay, it is crucial to validate it with your compound. Run a cell-free control experiment with the new assay to ensure there is no unforeseen interference.

Visualizing Workflows and Concepts

Troubleshooting Workflow for Suspected Assay Interference

A Unexpected Cell Viability Results B Perform Cell-Free Control Experiment (Compound + Media + Assay Reagent) A->B C Observe Signal in Cell-Free Wells? B->C D Yes: Interference Confirmed C->D Yes E No: Interference Unlikely C->E No F Select Orthogonal Assay (e.g., ATP, LDH, SRB, Dye Exclusion) D->F I Troubleshoot Other Experimental Parameters (e.g., Seeding Density, Incubation Time) E->I G Validate New Assay with Cell-Free Control F->G H Proceed with Validated Assay G->H

Caption: A decision tree for troubleshooting suspected cell viability assay interference.

Mechanisms of Assay Interference

cluster_0 Standard Assay Principle cluster_1 Interference Mechanism A Viable Cell (Metabolic Activity) C Colored Formazan A->C Reduces B Tetrazolium Salt (e.g., MTT) B->C D Test Compound (e.g., Phenolic Compound) F Colored Formazan (False Positive) D->F Directly Reduces E Tetrazolium Salt (e.g., MTT) E->F

Caption: Comparison of a standard tetrazolium reduction assay and a common interference mechanism.

References

Technical Support Center: 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the generation of dose-response curves for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate.

Q1: My dose-response curve is not sigmoidal and appears flat. What are the possible causes?

A1: A flat dose-response curve suggests that the compound has minimal effect at the concentrations tested. Several factors could contribute to this:

  • Concentration Range: The selected concentration range may be too low to elicit a biological response. It is recommended to perform a broad-range pilot experiment (e.g., from 1 nM to 100 µM) to identify an effective concentration range.

  • Compound Inactivity: The compound may not be active in the specific assay or cell line being used. Consider testing the compound in a different, more sensitive model system.

  • Incorrect Assay Endpoint: The chosen assay may not be suitable for detecting the compound's mechanism of action. Ensure the assay measures a relevant biological endpoint.

  • Compound Degradation: The compound may be unstable under the experimental conditions. Verify the stability of the compound in your assay medium and conditions.

Q2: I am observing high variability between my technical replicates. How can I improve the reproducibility of my assay?

A2: High variability can obscure the true dose-response relationship. To improve reproducibility, consider the following:

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of error.[1][2] Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions.

  • Cell Seeding Uniformity: Uneven cell distribution in multi-well plates can lead to significant variability.[2] Ensure a homogenous cell suspension before and during seeding.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or water.

  • Reagent Preparation: Prepare master mixes of reagents to be added to all wells to minimize well-to-well variation.[1]

Q3: The IC50/EC50 value I calculated is significantly different from what I expected. What could be the reason?

A3: Discrepancies in IC50/EC50 values can arise from several experimental variables:

  • Cell Passage Number: The physiological and genetic characteristics of cell lines can change with high passage numbers, potentially altering their sensitivity to the compound.[2] It is advisable to use cells within a consistent and low passage number range.

  • DMSO Concentration: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and kept at a non-toxic level (typically ≤ 0.5%).

  • Incubation Time: The duration of compound exposure can significantly impact the observed effect. The optimal incubation time should be determined empirically for your specific assay.

  • Data Analysis: The method used to fit the dose-response curve can influence the calculated IC50/EC50. Use a standard non-linear regression model, such as the four-parameter logistic model.[3]

Q4: My compound seems to precipitate in the culture medium at higher concentrations. What should I do?

A4: Compound precipitation can lead to inaccurate dosing and should be avoided.

  • Solubility Assessment: Determine the maximum soluble concentration of the compound in your culture medium before starting the dose-response experiment.

  • Solvent Choice: While DMSO is common, other solvents or solubility enhancers may be more suitable for your compound.

  • Stock Concentration: Preparing a higher concentration stock solution can help in achieving the final desired concentrations with minimal solvent addition, but be mindful of the final solvent concentration.

Data Presentation

Table 1: Hypothetical Dose-Response Data for a Cell Viability Assay
Concentration (µM)% Inhibition (Mean)Standard Deviation
0.012.51.1
0.18.12.3
125.44.5
1048.95.1
2572.33.8
5089.62.9
10095.21.8
Table 2: Key Parameters Derived from the Dose-Response Curve
ParameterValueDescription
IC50 10.5 µMThe concentration at which 50% of the biological response is inhibited.
Hill Slope 1.2Describes the steepness of the curve. A value >1 may indicate positive cooperativity.
0.992The coefficient of determination, indicating the goodness of fit of the curve.

Experimental Protocols

Protocol 1: Cell Culture and Seeding
  • Culture cells in appropriate media and conditions until they reach 80-90% confluency.

  • Trypsinize and resuspend the cells in fresh medium to create a single-cell suspension.

  • Count the cells using a hemocytometer or an automated cell counter to determine cell viability and concentration.

  • Dilute the cell suspension to the desired seeding density.

  • Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.

Protocol 2: Compound Preparation and Treatment
  • Prepare a high-concentration stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments.

  • Remove the old medium from the seeded cells and add the medium containing the different concentrations of the compound.

  • Include appropriate controls: a vehicle control (medium with DMSO) and a positive control (a known inhibitor).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 3: Cell Viability Assay (MTT Assay)
  • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation viability_assay Viability Assay incubation->viability_assay data_analysis Data Analysis viability_assay->data_analysis curve_fitting Curve Fitting data_analysis->curve_fitting

Caption: Experimental workflow for generating a dose-response curve.

Hypothetical Signaling Pathway

signaling_pathway cluster_upstream Upstream Targets cluster_downstream Downstream Effects compound 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate ROS Reactive Oxygen Species (ROS) compound->ROS modulates Kinase Protein Kinase compound->Kinase inhibits Apoptosis Apoptosis ROS->Apoptosis CellCycle Cell Cycle Arrest Kinase->CellCycle Inflammation Inflammation (e.g., NF-κB) Kinase->Inflammation

Caption: Potential signaling pathways modulated by the compound.

References

Validation & Comparative

A Comparative Analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Other Diarylheptanoids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activities and mechanisms of action of a promising diarylheptanoid from Zingiber officinale in comparison to other prominent members of its class.

Diarylheptanoids, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) skeleton, have garnered significant attention in the scientific community for their diverse pharmacological properties. Among these, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), a compound isolated from the rhizomes of ginger (Zingiber officinale), has emerged as a molecule of interest. This guide provides a comparative overview of its anti-inflammatory, antioxidant, and anti-cancer activities against other well-researched diarylheptanoids, supported by experimental data and detailed methodologies.

Comparative Biological Activity

The therapeutic potential of diarylheptanoids is vast, with research highlighting their efficacy in several key areas of pharmacology. This section compares the performance of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate with other notable diarylheptanoids like curcumin, hirsutanone, and oregonin.

Anti-inflammatory Activity

Diarylheptanoids are potent inhibitors of inflammatory pathways. Their activity is often assessed by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

CompoundSourceAssayTargetIC50 (µM)
Hirsutenone Alnus hirsutaNF-κB activationNF-κB9.2 - 9.9[1][2]
NO ProductioniNOS18.2 - 19.3[1][2]
TNF-α ProductionTNF-α22.3 - 23.7[1][2]
Curcumin Curcuma longaNF-κB inhibitionNF-κB~6[3]
1-Dehydro-[4]-gingerdione Zingiber officinaleNF-κB activationIKKβ-[5]

Note: Data for this compound in comparative anti-inflammatory assays was not available in the reviewed literature.

Antioxidant Activity

The antioxidant properties of diarylheptanoids are crucial to their protective effects against cellular damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, where a lower IC50 value indicates higher antioxidant potential.

CompoundSourceAssay% Inhibition (Concentration)
Unnamed Diarylheptanoid Zingiber officinaleDPPH radical scavenging15.55% (10 µg/mL), 76.01% (50 µg/mL)[6]
Superoxide scavenging18.66% (10 µg/mL), 35.43% (50 µg/mL)[6]

Note: Specific comparative IC50 values for the antioxidant activity of this compound against other diarylheptanoids were not found in the same experimental setup.

Anti-cancer Activity

Several diarylheptanoids have demonstrated significant cytotoxic effects against various cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound. A recent study on diarylheptanoids from Zingiber officinale provided the following IC50 values:

CompoundA549 (Lung)HepG2 (Liver)HeLa (Cervical)MDA-MB-231 (Breast)HCT116 (Colon)
Compound 6 10.21 ± 1.05 µM12.33 ± 1.12 µM6.69 ± 0.88 µM15.42 ± 1.21 µM9.87 ± 1.01 µM
Compound 16 25.67 ± 1.87 µM30.12 ± 2.13 µM18.98 ± 1.54 µM33.46 ± 2.54 µM21.54 ± 1.76 µM
Compound 17 8.76 ± 0.95 µM10.45 ± 1.03 µM7.12 ± 0.91 µM11.23 ± 1.09 µM8.11 ± 0.98 µM
Compound 18 14.32 ± 1.23 µM18.76 ± 1.54 µM11.43 ± 1.11 µM20.11 ± 1.67 µM13.56 ± 1.18 µM
Compound 19 28.98 ± 2.01 µM32.43 ± 2.34 µM22.12 ± 1.87 µM> 40 µM25.67 ± 1.98 µM

Source: Adapted from a study on diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity.[7][8][9][10][11][12]Note: The specific compound "this compound" was not explicitly listed with its IC50 values in this comparative study.

Signaling Pathways and Mechanisms of Action

Diarylheptanoids exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of many diarylheptanoids are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

  • NF-κB Pathway: In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and TNF-α. Diarylheptanoids can inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[5][13][14][15]

  • MAPK Pathway: The MAPK cascade, involving kinases like ERK, JNK, and p38, is another critical regulator of inflammation. Diarylheptanoids have been shown to interfere with the phosphorylation of these kinases, leading to a downstream reduction in the production of inflammatory mediators.

Anti-inflammatory Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAP3K MAP3K TLR4->MAP3K IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB P NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Degradation of IκBα Gene Pro-inflammatory Gene Transcription NFkB->Gene MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK MAPK->Gene Diarylheptanoids Diarylheptanoids Diarylheptanoids->IKK Inhibition Diarylheptanoids->MAP2K Inhibition

Caption: Inhibition of NF-κB and MAPK pathways by diarylheptanoids.

Anti-cancer Signaling Pathway

The anti-tumor activity of some diarylheptanoids from ginger has been linked to the ATR/CHK1 signaling pathway , which is a critical component of the DNA damage response (DDR).

  • ATR/CHK1 Pathway: In response to DNA damage, the ATR kinase is activated and subsequently phosphorylates and activates CHK1. This activation leads to cell cycle arrest, allowing time for DNA repair. By down-regulating the expression of ATR and CHK1, certain diarylheptanoids may prevent cancer cells from repairing DNA damage, ultimately leading to apoptosis.[7][8][9][10][11][12]

Anti-cancer Signaling Pathway cluster_stimulus cluster_cellular_response Cellular Response DNADamage DNA Damage ATR ATR DNADamage->ATR CHK1 CHK1 ATR->CHK1 P CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CellCycleArrest->DNARepair Apoptosis Apoptosis DNARepair->Apoptosis (if repair fails) Diarylheptanoids Diarylheptanoids Diarylheptanoids->ATR Inhibition Diarylheptanoids->CHK1 Inhibition

Caption: Inhibition of the ATR/CHK1 pathway by diarylheptanoids.

Experimental Protocols

To ensure the reproducibility of the findings presented, this section outlines the detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Experimental Workflow:

NO Production Assay Workflow cluster_workflow Workflow step1 1. Seed RAW 264.7 cells in 96-well plates step2 2. Pre-treat cells with diarylheptanoids step1->step2 step3 3. Stimulate with LPS (1 µg/mL) step2->step3 step4 4. Incubate for 24 hours step3->step4 step5 5. Collect supernatant step4->step5 step6 6. Add Griess Reagent step5->step6 step7 7. Measure absorbance at 540 nm step6->step7

Caption: Workflow for the Griess assay to measure NO production.

Detailed Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test diarylheptanoids. Cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the control group) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • Nitrite (B80452) Quantification: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.[16][17][18][19]

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Calculation: The percentage of NO inhibition is calculated using the formula: (1 - (Absorbance of treated group / Absorbance of LPS-only group)) * 100.

Antioxidant Assay: DPPH Radical Scavenging Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[20]

Experimental Workflow:

DPPH Assay Workflow cluster_workflow Workflow step1 1. Prepare diarylheptanoid solutions step3 3. Mix sample and DPPH solution step1->step3 step2 2. Prepare DPPH solution in methanol (B129727) step2->step3 step4 4. Incubate in the dark (30 minutes) step3->step4 step5 5. Measure absorbance at 517 nm step4->step5

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). Test compounds are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a range of concentrations.[1][4][21]

  • Reaction Mixture: In a 96-well plate, a specific volume of the test compound solution (e.g., 100 µL) is mixed with the DPPH solution (e.g., 100 µL). A control well contains the solvent and DPPH solution, and a blank well contains the solvent only.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: ((Absorbance of control - Absorbance of sample) / Absorbance of control) * 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Anti-cancer Assay: MTT Cell Viability Assay

This assay determines the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.[22][23][24]

Experimental Workflow:

MTT Assay Workflow cluster_workflow Workflow step1 1. Seed cancer cells in 96-well plates step2 2. Treat with diarylheptanoids step1->step2 step3 3. Incubate for 48-72 hours step2->step3 step4 4. Add MTT reagent step3->step4 step5 5. Incubate for 4 hours step4->step5 step6 6. Add solubilization solution (e.g., DMSO) step5->step6 step7 7. Measure absorbance at 570 nm step6->step7

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the diarylheptanoid compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (final concentration ~0.5 mg/mL) is added to each well.

  • Formazan (B1609692) Crystal Formation: The plates are incubated for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Conclusion

This compound and other diarylheptanoids represent a promising class of natural compounds with significant therapeutic potential. While existing research demonstrates their potent anti-inflammatory, antioxidant, and anti-cancer activities, further comparative studies are warranted. Specifically, head-to-head comparisons of this compound with other well-known diarylheptanoids under standardized experimental conditions are needed to fully elucidate its relative efficacy and potential as a lead compound for drug development. The detailed protocols and mechanistic insights provided in this guide aim to facilitate such future investigations and accelerate the translation of this promising research into clinical applications.

References

A Comparative Guide to the Efficacy of Gingerol and 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of two diarylheptanoids isolated from ginger (Zingiber officinale): the well-researched gingerol and the less-characterized 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297). While both compounds originate from the same natural source, the extent of scientific investigation into their biological activities differs significantly. This document summarizes the available experimental data, methodologies, and known mechanisms of action to facilitate an informed perspective on their potential therapeutic applications.

Chemical Structures and Origin

Both gingerol and 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate are classified as diarylheptanoids, a class of plant secondary metabolites characterized by a seven-carbon chain linking two aromatic rings. Gingerol, particularly[1]-gingerol, is a major pungent component of fresh ginger. This compound has also been isolated from the rhizomes of Zingiber officinale.[2]

Chemical_Structures cluster_gingerol Gingerol ([6]-Gingerol) cluster_acetate This compound Gingerol Acetate

Figure 1: Chemical structures of[1]-gingerol and this compound.

Efficacy of Gingerol

Gingerol, with[1]-gingerol being the most abundant and studied homologue, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its efficacy has been quantified in numerous preclinical studies.

Quantitative Data on Gingerol Efficacy

The following tables summarize key in vitro efficacy data for gingerol.

Table 1: Antioxidant Activity of Gingerol

Assay Test System IC50 / Activity Reference
DPPH Radical Scavenging In vitro [1]-shogaol >[1]-gingerol [1][3]
ABTS Radical Scavenging In vitro [1]-shogaol >[1]-gingerol [1]

| Ferric Reducing Antioxidant Power (FRAP) | In vitro |[1]-shogaol >[1]-gingerol |[1] |

Note: Shogaols are dehydration products of gingerols and often exhibit more potent antioxidant activity.[1][3]

Table 2: Anti-inflammatory Activity of Gingerol

Model Key Markers Effect
LPS-stimulated macrophages NO, iNOS, TNF-α Inhibition

| In vivo inflammation models | Edema, PMN infiltration | Reduction |

Table 3: Cytotoxic Activity of Gingerol

Cell Line Cancer Type IC50

| A549, HepG2, HeLa, MDA-MB-231, HCT116 | Lung, Liver, Cervical, Breast, Colon | 6.69–33.46 μM (for related diarylheptanoids)[4][5] |

Experimental Protocols for Gingerol Efficacy

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay assesses the ability of a compound to act as a free radical scavenger. A solution of DPPH, a stable free radical, is incubated with the test compound. The reduction of DPPH by an antioxidant results in a color change from purple to yellow, which is measured spectrophotometrically. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then calculated.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages This in vitro assay evaluates the anti-inflammatory potential of a compound. Macrophage cells (e.g., RAW 264.7) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response, including the production of nitric oxide (NO). The test compound is added to the cell culture, and its ability to inhibit NO production is quantified using the Griess reagent.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells and is measured spectrophotometrically. This assay is commonly used to determine the cytotoxic effects of compounds on cancer cell lines, with the IC50 value representing the concentration that inhibits cell growth by 50%.

Efficacy of this compound

As of the latest literature review, there is a significant lack of publicly available experimental data on the specific biological efficacy of this compound. While it has been identified as a constituent of ginger, its antioxidant, anti-inflammatory, or cytotoxic properties have not been extensively quantified in published studies.

However, the broader class of diarylheptanoids from Zingiber officinale has been shown to possess notable biological activities. Studies on various diarylheptanoids isolated from ginger have demonstrated antioxidant, cytoprotective, and anti-inflammatory properties.[6][7] For instance, certain diarylheptanoids have shown potent protection against lipid peroxidation and have exhibited anti-tumor activity against a range of cancer cell lines with IC50 values in the low micromolar range.[4][5][6] This suggests that this compound may possess similar activities, but this remains to be confirmed through direct experimental evaluation.

Signaling Pathways

Gingerol Gingerol exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Gingerol_Signaling_Pathways cluster_inflammation Inflammatory Response cluster_cancer Cancer Cell Proliferation & Apoptosis LPS LPS NFkB NF-κB LPS->NFkB MAPK MAPK (p38) LPS->MAPK Gingerol_inflam Gingerol Gingerol_inflam->NFkB inhibits Gingerol_inflam->MAPK inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines GF Growth Factors PI3K_Akt PI3K/Akt GF->PI3K_Akt Gingerol_cancer Gingerol Gingerol_cancer->PI3K_Akt inhibits Apoptosis Apoptosis Gingerol_cancer->Apoptosis induces PI3K_Akt->Apoptosis inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation promotes

Figure 2: Simplified signaling pathways modulated by gingerol.

This compound Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound.

Experimental Workflow

The general workflow for evaluating the efficacy of natural compounds like gingerol and this compound involves several stages, from isolation to in vivo studies.

Experimental_Workflow cluster_extraction Isolation & Identification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Plant Zingiber officinale (Rhizome) Extraction Extraction & Fractionation Plant->Extraction Isolation Isolation of Compounds (e.g., Chromatography) Extraction->Isolation Identification Structural Elucidation (NMR, MS) Isolation->Identification Antioxidant Antioxidant Assays (DPPH, ABTS) Identification->Antioxidant Anti_inflammatory Anti-inflammatory Assays (LPS-stimulated Macrophages) Identification->Anti_inflammatory Anticancer Cytotoxicity Assays (MTT on Cancer Cells) Identification->Anticancer Mechanism Mechanism of Action (Western Blot, PCR) Antioxidant->Mechanism Anti_inflammatory->Mechanism Anticancer->Mechanism Animal Animal Models of Disease (e.g., Inflammation, Cancer) Mechanism->Animal Toxicity Toxicology Studies Animal->Toxicity

Figure 3: General experimental workflow for natural product efficacy testing.

Conclusion

The available scientific literature provides a substantial body of evidence supporting the diverse biological efficacy of gingerol, particularly[1]-gingerol, as a potent anti-inflammatory, antioxidant, and anticancer agent. Its mechanisms of action are relatively well-characterized, involving the modulation of key cellular signaling pathways.

In stark contrast, this compound remains a largely uncharacterized compound in terms of its biological activity. While its presence in ginger suggests it may contribute to the overall therapeutic effects of the plant, there is a clear and significant gap in the research.

For researchers and drug development professionals, gingerol presents a well-defined lead compound with a wealth of preclinical data. This compound, on the other hand, represents an opportunity for novel discovery. Future research should focus on isolating this compound in sufficient quantities for comprehensive in vitro and in vivo efficacy studies. Such investigations are essential to determine if it possesses clinically relevant biological activities and to enable a direct and meaningful comparison with its well-studied counterpart, gingerol.

References

A Comparative Analysis of the Bioactivities of Shogaol and 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the experimental data on the anti-inflammatory, antioxidant, and anticancer properties of shogaol, with a comparative discussion on the structurally related diarylheptanoid, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297).

Introduction

Ginger (Zingiber officinale) has long been recognized for its medicinal properties, attributed to a rich composition of bioactive compounds. Among these, shogaols and diarylheptanoids represent two prominent classes with significant therapeutic potential. Shogaols, particularly 6-shogaol, are pungent constituents primarily found in dried ginger and have been extensively studied for their diverse pharmacological effects. In contrast, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, a diarylheptanoid from ginger, remains less characterized, with limited available data on its specific bioactivities. This guide provides a detailed comparison of the bioactivity of shogaol, supported by experimental data, and discusses the potential activities of this compound based on evidence from structurally similar compounds.

Comparative Bioactivity Data

Quantitative data for the bioactivity of shogaol is summarized below. At present, specific experimental data for this compound is not available in the public domain. Therefore, a direct quantitative comparison is not feasible. The tables below focus on the well-documented activities of shogaol.

Anti-inflammatory Activity

Shogaols, particularly 6-shogaol, have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators.

CompoundCell LineAssayIC50Reference
6-ShogaolRAW 264.7 macrophagesNitric Oxide (NO) ProductionNot explicitly provided, but significant inhibition at 2, 10, and 20 µM[1]
Antioxidant Activity

The antioxidant capacity of shogaol has been evaluated using various in vitro assays, with the DPPH radical scavenging assay being one of the most common.

CompoundAssayIC50 (µM)Reference
6-ShogaolDPPH Radical Scavenging8.05[2]
Anticancer Activity

Shogaols exhibit significant cytotoxic effects against a range of cancer cell lines, as demonstrated by the MTT assay, which measures cell viability.

CompoundCell LineAssayIC50 (µM)Reference
6-ShogaolSW480 (colon cancer)MTT Assay~20[3]
6-ShogaolSW620 (colon cancer)MTT Assay~20[3]
6-ShogaolT47D (breast cancer)MTT Assay0.5 ± 0.1[4]
6-ShogaolMDA-MB-231 (breast cancer)MTT AssayNot explicitly provided, but effective[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Anti-inflammatory Assay: Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in an appropriate medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density (e.g., 1.5 x 10^5 cells/mL) and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., 6-shogaol) for a specific duration (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.

  • Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value is then determined from the dose-response curve.

Antioxidant Assay: DPPH Radical Scavenging
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).[6]

  • Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the test compound solution is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[6]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[7] The decrease in absorbance indicates the radical scavenging activity of the compound.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.[7]

Anticancer Assay: MTT Cell Viability Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours.

  • Formazan (B1609692) Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[5]

Signaling Pathways and Experimental Workflows

The bioactivity of shogaol is mediated through its interaction with various cellular signaling pathways. The following diagrams illustrate some of the key pathways and a general workflow for assessing bioactivity.

shogaol_anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) Nucleus->iNOS_COX2 Gene Transcription Shogaol Shogaol Shogaol->IKK Inhibits Shogaol->NFkB Inhibits Translocation

Shogaol's anti-inflammatory mechanism via NF-κB pathway inhibition.

antioxidant_experimental_workflow start Start prep_dpph Prepare DPPH Solution start->prep_dpph prep_samples Prepare Compound Dilutions start->prep_samples mix Mix Compound and DPPH prep_dpph->mix prep_samples->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (517nm) incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate end End calculate->end anticancer_apoptosis_pathway Shogaol Shogaol ROS ↑ Reactive Oxygen Species (ROS) Shogaol->ROS Bax ↑ Bax Shogaol->Bax Bcl2 ↓ Bcl-2 Shogaol->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), a naturally occurring diarylheptanoid, and its synthetic and natural analogs. Diarylheptanoids, a class of plant secondary metabolites, have garnered significant interest for their therapeutic potential, exhibiting a range of biological activities including anti-inflammatory, antioxidant, and cytotoxic effects. This document summarizes key experimental data to facilitate a comparative assessment of these compounds and provides detailed methodologies for the cited experiments.

Performance Comparison: Cytotoxicity and Anti-inflammatory Activity

The therapeutic potential of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and its analogs has been evaluated primarily through their cytotoxic effects against various cancer cell lines and their anti-inflammatory properties. The following tables present a compilation of quantitative data from multiple studies to illustrate the structure-activity relationships within this compound class.

Table 1: Comparative Cytotoxicity of Natural Diarylheptanoid Analogs from Alpinia officinarum

CompoundCell LineIC50 (µM)Reference
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-oneIMR-32 (Human Neuroblastoma)> 10[1]
Yakuchinone AIMR-32 (Human Neuroblastoma)0.83[1]
Yakuchinone BIMR-32 (Human Neuroblastoma)0.23[1]
(E)-1,7-bis(4-hydroxyphenyl)hept-4-en-3-oneIMR-32 (Human Neuroblastoma)0.11[1]

Table 2: Comparative Anti-inflammatory Activity of a Diarylheptanoid and its Synthetic Analog

CompoundAssayIC50 (µM)Reference
HirsutanonolInhibition of NO production in LPS-stimulated RAW264.7 cells19.3[2]
Synthetic Yakuchinone B Derivative (Compound X)Inhibition of NO production in LPS-stimulated RAW264.7 cellsNot explicitly quantified, but showed marked reduction in pro-inflammatory cytokines[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the protocols for the key assays cited in this guide.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the diarylheptanoid compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., IMR-32) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds.

  • MTT Incubation: After a predetermined incubation period (e.g., 72 hours), the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., dimethyl sulfoxide).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Inhibition of Nitric Oxide (NO) Production Assay

The anti-inflammatory activity of the compounds is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[4]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Compound and LPS Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for an additional 24 hours.[4]

  • Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant. An aliquot of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[4]

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.[4]

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the LPS-induced NO production (IC50) is determined.

Cyclooxygenase-2 (COX-2) Inhibition Assay

The inhibitory effect on COX-2, a key enzyme in the inflammatory pathway, can be evaluated using commercially available assay kits.

  • Enzyme Preparation: Recombinant human COX-2 enzyme is diluted to the desired concentration in the provided assay buffer.

  • Inhibitor Incubation: The test compounds are pre-incubated with the diluted COX-2 enzyme for a specified time (e.g., 10 minutes at 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection: The product of the COX-2 reaction (e.g., Prostaglandin G2) is detected using a fluorometric probe. The fluorescence intensity is measured at an excitation/emission wavelength of 535/587 nm in a kinetic mode for 5-10 minutes.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition versus the inhibitor concentration.

Signaling Pathways and Experimental Workflow

The biological effects of this compound and its analogs are often mediated through the modulation of key signaling pathways involved in inflammation and cell survival.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cellular Response cluster_2 Inhibitory Action LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Diarylheptanoid This compound & Analogs Diarylheptanoid->NFkB Inhibition Diarylheptanoid->COX2 Inhibition

Caption: Proposed anti-inflammatory mechanism of action for diarylheptanoids.

The diagram above illustrates the putative mechanism by which this compound and its analogs exert their anti-inflammatory effects. Lipopolysaccharide (LPS), a component of bacterial cell walls, acts as a potent inflammatory stimulus by binding to Toll-like receptor 4 (TLR4) on macrophages. This interaction triggers a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes, in turn, produce high levels of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation. Diarylheptanoids are thought to inhibit this process by targeting the NF-κB signaling pathway and/or directly inhibiting the activity of COX-2.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis start Test Compound (Diarylheptanoid) cell_culture Cell Culture (e.g., RAW 264.7, IMR-32) start->cell_culture treatment Compound Treatment cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess Assay for NO) treatment->anti_inflammatory data Data Collection (Absorbance/Fluorescence) cytotoxicity->data anti_inflammatory->data ic50 IC50 Calculation data->ic50 comparison Comparative Analysis ic50->comparison

Caption: General experimental workflow for evaluating diarylheptanoids.

This workflow outlines the key steps in the preclinical evaluation of diarylheptanoids. The process begins with the preparation of the test compounds, followed by their application to cultured cells. Subsequently, various in vitro assays are performed to assess their biological activities, such as cytotoxicity and anti-inflammatory effects. The data generated from these assays are then analyzed to determine key parameters like the IC50 value, which allows for a quantitative comparison of the potency of different compounds.

References

Validating In Vitro Results In Vivo: A Comparative Guide for Diarylheptanoids and Anti-Inflammatory Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from promising in vitro data to validated in vivo efficacy is a critical and often challenging step. This guide provides a comparative analysis of the diarylheptanoid, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), and its class of compounds against other anti-inflammatory agents, offering insights into the translation of in vitro findings to in vivo models.

While direct in vivo validation studies for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate are not extensively documented, a wealth of data from structurally similar diarylheptanoids isolated from plants such as Curcuma longa (turmeric) and Alpinia officinarum (galangal) provides a strong basis for predicting its biological activities and for comparing its potential efficacy. This guide will leverage data from these related compounds to build a comprehensive comparison.

In Vitro vs. In Vivo Performance: A Comparative Analysis

The following tables summarize the in vitro and in vivo data for representative diarylheptanoids and compares them with a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and a natural polyphenolic compound, Resveratrol.

Table 1: In Vitro Anti-Inflammatory and Related Activities

Compound/ClassAssayCell LineKey FindingsConcentration/IC50
Diarylheptanoids (Yakuchinone A & B) Inhibition of COX-2 and iNOS expressionMouse SkinInhibition of pro-inflammatory enzymes-
Diarylheptanoids (from C. comosa) Estrogen Receptor (ER) ActivationMCF-7 cellsUpregulation of estrogen-responsive genes-
Indomethacin COX-1 and COX-2 InhibitionVariousPotent inhibition of cyclooxygenase enzymesIC50: ~0.1 µM (COX-1), ~1.8 µM (COX-2)
Resveratrol NF-κB InhibitionVariousSuppression of a key inflammatory signaling pathwayIC50: ~25-50 µM

Table 2: In Vivo Efficacy in Animal Models

Compound/ClassAnimal ModelRoute of AdministrationKey FindingsDosage
Diarylheptanoids (Yakuchinone A & B) TPA-induced mouse skin inflammationTopicalAttenuation of inflammation via NF-κB suppression-
Diarylheptanoid (D3 from C. comosa) Immature Ovariectomized Mice-Uterotrophic (estrogenic) activity-
Indomethacin Carrageenan-induced rat paw edemaOralSignificant reduction in paw edema1-10 mg/kg
Resveratrol Various inflammation modelsOralAnti-inflammatory effects5-100 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.

In Vitro: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

In Vivo: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-200 g) are used.

  • Treatment: Test compounds or vehicle are administered orally one hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the observed biological activities is paramount. The following diagrams illustrate a key signaling pathway often implicated in inflammation and a typical experimental workflow for validating in vitro findings in an in vivo model.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (COX-2, iNOS) Nucleus->Genes activates transcription of G Workflow for In Vitro to In Vivo Validation cluster_0 In Vitro Screening cluster_1 In Vivo Validation invitro_assay Cell-based Assays (e.g., Anti-inflammatory, Cytotoxicity) lead_id Lead Compound Identification invitro_assay->lead_id animal_model Animal Model of Disease (e.g., Paw Edema) lead_id->animal_model Advances to efficacy_testing Efficacy & Toxicity Testing animal_model->efficacy_testing

A Cross-Validated Guide to the Analytical Quantification of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, a diarylheptanoid compound of interest in pharmaceutical research. To ensure the reliability and interchangeability of analytical data, this document emphasizes the importance of cross-validation between different analytical techniques. Herein, we compare the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometry detection (HPLC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, accuracy, and the nature of the sample matrix. The following tables summarize the typical performance characteristics of HPLC-UV, HPLC-MS, and qNMR for the analysis of diarylheptanoids, based on data from studies on structurally related compounds.

Table 1: Comparison of Quantitative Performance Parameters

ParameterHPLC-UVHPLC-MS/MSqNMR
Linearity (R²) > 0.999[1]> 0.999[2]> 0.99
Accuracy (% Recovery) 97.1 - 102.2%[3]85 - 95%[2]98 - 102%[4]
Precision (%RSD) < 2%[5]< 12.6%[6]< 2%[7]
Limit of Detection (LOD) 0.022 - 0.062 µg/mL[8][9]1.0 ng/mL[6]~10 µM[10]
Limit of Quantitation (LOQ) 0.030 - 0.187 µg/mL[8][9]3.0 ng/mL[2]Dependent on accuracy needs[10]

Table 2: Methodological Attributes

AttributeHPLC-UVHPLC-MS/MSqNMR
Selectivity Moderate to HighVery HighHigh
Throughput HighHighLow to Moderate
Cost (Instrument) LowHighVery High
Cost (Per Sample) LowModerateHigh
Structural Information MinimalHigh (Fragmentation)Definitive
Primary/Reference Method NoNoYes

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative for the analysis of diarylheptanoids and should be optimized and validated for the specific compound and matrix of interest.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quantification and quality control due to its robustness and cost-effectiveness.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength detector (VWD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (Water with 0.1% formic acid) and solvent B (Acetonitrile with 0.1% formic acid). A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80-20% B; 25-30 min, 20% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Diarylheptanoids typically exhibit UV absorbance between 250-290 nm. The specific wavelength should be optimized for this compound.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the reference standard in methanol (B129727) or a suitable solvent.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography with Mass Spectrometry Detection (HPLC-MS)

This method offers superior sensitivity and selectivity, making it ideal for bioanalytical studies or the analysis of complex mixtures.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Chromatographic Conditions:

  • Similar to HPLC-UV, but often with smaller particle size columns (e.g., < 2 µm) and lower flow rates (e.g., 0.3-0.5 mL/min) for better compatibility with the MS interface.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds.

  • Scan Mode: For quantification, Selected Reaction Monitoring (SRM) on a QqQ instrument is preferred for its high selectivity and sensitivity. Precursor-to-product ion transitions need to be optimized for the target analyte.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal intensity.

Sample Preparation:

  • Similar to HPLC-UV, but may require a more rigorous clean-up step (e.g., solid-phase extraction) for complex matrices like plasma or tissue extracts to minimize matrix effects.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., Methanol-d4, DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum with at least one signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 1D proton pulse sequence with parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

Sample Preparation:

  • Accurately weigh a known amount of the sample and the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent and dissolve completely.

Data Processing:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the non-overlapping signals of the analyte and the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

Visualizing Method Cross-Validation and Biological Context

To provide a clearer understanding of the analytical workflow and the biological relevance of diarylheptanoids, the following diagrams have been generated using Graphviz.

analytical_workflow cluster_methods Analytical Methods cluster_validation Method Validation cluster_cross_validation Cross-Validation HPLC_UV HPLC-UV Linearity Linearity HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOD_LOQ LOD/LOQ HPLC_UV->LOD_LOQ HPLC_MS HPLC-MS HPLC_MS->Linearity HPLC_MS->Accuracy HPLC_MS->Precision HPLC_MS->LOD_LOQ qNMR qNMR qNMR->Accuracy qNMR->Precision Comparison Comparative Analysis of Results Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Interchangeability Method Interchangeability Comparison->Interchangeability Reliability Data Reliability Comparison->Reliability

Caption: Workflow for the cross-validation of analytical methods.

signaling_pathway cluster_pro_inflammatory Pro-inflammatory Stimuli cluster_inflammatory_pathways Inflammatory Pathways cluster_antioxidant_pathway Antioxidant Pathway cluster_cellular_response Cellular Response Diarylheptanoid Diarylheptanoid NFkB NF-κB Pathway Diarylheptanoid->NFkB MAPK MAPK Pathway Diarylheptanoid->MAPK JAK_STAT JAK/STAT Pathway Diarylheptanoid->JAK_STAT Nrf2 Nrf2/ARE Pathway Diarylheptanoid->Nrf2 Inflammation Inflammation (TNF-α, IL-6) Diarylheptanoid->Inflammation Inhibition Stimuli LPS, Cytokines Stimuli->NFkB Stimuli->MAPK Stimuli->JAK_STAT NFkB->Inflammation MAPK->Inflammation JAK_STAT->Inflammation Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress

Caption: Representative signaling pathways modulated by diarylheptanoids.

Biological Context: Anti-inflammatory and Antioxidant Signaling

Diarylheptanoids, including the parent structures of the title compound, are known for their significant biological activities, particularly their anti-inflammatory and antioxidant properties.[11][12] These effects are often mediated through the modulation of key cellular signaling pathways.

A prominent mechanism of action for many diarylheptanoids is the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] By preventing the activation of NF-κB, these compounds can reduce the expression of inflammatory cytokines such as TNF-α and IL-6. Additionally, diarylheptanoids have been shown to modulate other inflammatory cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[13][15]

Furthermore, the antioxidant effects of diarylheptanoids are often attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[13][16] Activation of Nrf2 leads to the upregulation of a suite of antioxidant and cytoprotective genes, enhancing the cell's capacity to combat oxidative stress.[13]

Understanding these pathways is crucial for the development of diarylheptanoid-based therapeutics, and robust analytical methods are essential for elucidating their mechanisms of action and for pharmacokinetic and pharmacodynamic studies. The cross-validation of these methods ensures the generation of high-quality, reliable data, which is fundamental to advancing drug discovery and development.

References

"5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" confirming mechanism of action studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), a phenolic compound isolated from the rhizomes of Zingiber officinale (ginger). While direct and extensive research on this specific molecule is emerging, its structural similarity to other well-studied ginger phytochemicals, such as gingerols and shogaols, allows for informed hypotheses regarding its biological activities. This document compares its presumed mechanism with established alternatives, offering supporting data and detailed experimental protocols to guide further investigation. One vendor suggests the compound is used in cardiovascular disease research and acts as an enzyme inhibitor.[1][2]

Comparative Analysis of Bioactive Compounds

The therapeutic potential of ginger is attributed to a variety of its bioactive constituents. This section compares 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate with its more extensively researched chemical relatives, 6-gingerol (B72531) and 6-shogaol, and a conventional non-steroidal anti-inflammatory drug (NSAID).

CompoundSourceKey Reported Biological ActivitiesKnown/Proposed Mechanisms of Action
This compound Zingiber officinale (Ginger)Cardiovascular disease research, enzyme inhibition.[1][2]Inhibition of specific enzymes (further studies needed to identify targets). Modulation of inflammatory and oxidative stress pathways is hypothesized based on structural similarity to other ginger compounds.
6-Gingerol Zingiber officinale (Ginger)Anti-inflammatory, antioxidant, neuroprotective, anti-emetic.[3][4][5][6][7]Inhibition of NF-κB, MAPK, and PI3K/Akt signaling pathways.[6][8] Inhibition of COX and LOX enzymes.[5] Modulation of 5-HT3 receptors.[4][7]
6-Shogaol Zingiber officinale (Dried Ginger)Potent anti-inflammatory, antioxidant, anticancer, and neuroprotective activities.[8][9]More potent inhibitor of NF-κB and activator of Nrf2/HO-1 signaling than 6-gingerol.[8][9] Michael acceptor moiety contributes to higher reactivity and potency.[9]
Ibuprofen (NSAID) SyntheticAnti-inflammatory, analgesic, antipyretic.Non-selective inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, leading to reduced prostaglandin (B15479496) synthesis.

Elucidating Signaling Pathways

The anti-inflammatory and neuroprotective effects of ginger compounds are understood to be mediated through the modulation of several key intracellular signaling cascades. Based on the activities of related compounds, this compound is likely to interact with these pathways.

Proposed Anti-Inflammatory Signaling Pathway

This diagram illustrates the potential mechanism by which ginger-derived compounds, likely including this compound, may exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation Compound This compound (Hypothesized) Compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB_complex NF-κB (p65/p50) NFκB_active Active NF-κB NFκB_complex->NFκB_active Release & Translocation DNA DNA NFκB_active->DNA Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) DNA->Gene_Expression Transcription Inflammation Inflammation Gene_Expression->Inflammation Inflammation

Caption: Hypothesized inhibition of the NF-κB pathway by the target compound.

Experimental Workflow for Mechanism of Action Studies

To validate the mechanism of action of this compound, a structured experimental workflow is essential.

G Start Start: Hypothesis Generation Cell_Culture Cell Culture (e.g., Macrophages, Microglia) Start->Cell_Culture Treatment Treatment with Compound and Inflammatory Stimulus (LPS) Cell_Culture->Treatment Cytokine_Assay Cytokine Measurement (ELISA) Treatment->Cytokine_Assay Western_Blot Protein Expression Analysis (Western Blot for NF-κB, MAPK, Akt) Treatment->Western_Blot qPCR Gene Expression Analysis (qPCR for COX-2, iNOS) Treatment->qPCR Data_Analysis Data Analysis and Interpretation Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Caption: A typical experimental workflow to investigate anti-inflammatory mechanisms.

Detailed Experimental Protocols

To facilitate reproducible research, the following are detailed protocols for key experiments used to investigate the anti-inflammatory and neuroprotective effects of novel compounds.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line (RAW 264.7) or human monocytic cell line (THP-1) are suitable for studying inflammation. For neuroprotection studies, a microglial cell line (BV-2) or primary neuronal cultures can be used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO) for a pre-incubation period of 1-2 hours. Subsequently, cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine analysis).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Objective: To quantify the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add standards and samples (supernatants) to the wells.

    • Incubate with the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate solution (e.g., TMB) and stop the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Protein Expression
  • Objective: To determine the effect of the compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB, MAPK, and PI3K/Akt.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-Akt, Akt, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

This guide provides a foundational framework for investigating the mechanism of action of this compound. The comparative data and detailed protocols are intended to empower researchers to design and execute robust studies to fully characterize the therapeutic potential of this promising natural compound.

References

A Comparative Analysis of the Biological Effects of Diarylheptanoids: A Focus on 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of the diarylheptanoid "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297)," a natural product isolated from the rhizomes of Zingiber officinale (ginger).[1] While specific experimental data for this particular compound is limited in publicly available literature, this guide will draw comparisons with structurally similar diarylheptanoids to infer its potential biological activities. Diarylheptanoids as a class are recognized for a wide spectrum of pharmacological properties, including anti-inflammatory, anti-tumor, and antioxidant effects.[2][3]

Comparative Biological Activity of Diarylheptanoids

The biological activity of diarylheptanoids is often evaluated through their anti-inflammatory and cytotoxic effects. Key indicators of these activities include the inhibition of nitric oxide (NO) production in inflammatory models and the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Anti-inflammatory Activity
CompoundSourceAssayCell LineIC50 (µM)Reference
HirsutanonolAlnus hirsutaNitric Oxide Production InhibitionRAW 264.714.3[4]
OregoninAlnus hirsutaNitric Oxide Production InhibitionRAW 264.73.8[4]
Compound 6 Alnus japonicaNitric Oxide Production InhibitionRAW 264.716.7 µg/mL[5]
Compound 8 Alnus japonicaNitric Oxide Production InhibitionRAW 264.727.2 µg/mL[5]
Phenylpropanoid esters (compounds 1-12)Zingiber officinaleNitric Oxide Production InhibitionRAW 264.75.5 - 28.5[6]

Note: The activity of compounds from Alnus japonica was reported in µg/mL. Direct molar comparison with other compounds requires knowledge of their molecular weights.

Cytotoxic Activity

The cytotoxic effects of diarylheptanoids against various cancer cell lines are a significant area of research. The IC50 values from these studies indicate the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

CompoundSourceCell LineIC50 (µM)Reference
Compound 6 Zingiber officinaleA549 (Lung)12.89[7]
HepG2 (Liver)16.08[7]
HeLa (Cervical)10.45[7]
MDA-MB-231 (Breast)6.69[7]
HCT116 (Colon)11.53[7]
Compound 16 Zingiber officinaleA549 (Lung)25.33[7]
HepG2 (Liver)33.46[7]
HeLa (Cervical)20.17[7]
MDA-MB-231 (Breast)18.72[7]
HCT116 (Colon)22.46[7]
Compound 17 Zingiber officinaleA549 (Lung)20.15[7]
HepG2 (Liver)28.91[7]
HeLa (Cervical)15.83[7]
MDA-MB-231 (Breast)13.44[7]
HCT116 (Colon)18.27[7]
Compound 18 Zingiber officinaleA549 (Lung)15.62[7]
HepG2 (Liver)21.34[7]
HeLa (Cervical)12.88[7]
MDA-MB-231 (Breast)9.85[7]
HCT116 (Colon)14.71[7]
Compound 19 Zingiber officinaleA549 (Lung)28.47[7]
HepG2 (Liver)>40[7]
HeLa (Cervical)25.63[7]
MDA-MB-231 (Breast)21.98[7]
HCT116 (Colon)29.14[7]

Experimental Protocols

Measurement of Nitric Oxide Production (Griess Assay)

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds for a specified period (e.g., 24 hours).

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Measurement: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the development of a purple azo dye. The absorbance is then measured using a microplate reader at a wavelength of 540-550 nm.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

experimental_workflow_griess_assay cluster_cell_culture Cell Culture cluster_assay Griess Assay cluster_analysis Data Analysis A Seed RAW 264.7 cells in 96-well plate B Add LPS and Test Compounds A->B C Incubate for 24h B->C D Collect Supernatant C->D After incubation E Add Griess Reagent D->E F Incubate at RT E->F G Measure Absorbance (540-550 nm) F->G I Calculate Nitrite Concentration G->I H Generate Sodium Nitrite Standard Curve H->I

Workflow for the Griess Assay to measure nitric oxide production.
Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours to allow viable cells to metabolize the MTT into purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting colored solution is measured using a microplate reader, typically at a wavelength of 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

experimental_workflow_mtt_assay cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Incubate for 48-72h B->C D Add MTT Solution C->D After treatment E Incubate for 2-4h D->E F Add Solubilizing Agent E->F G Measure Absorbance (~570 nm) F->G H Calculate % Cell Viability G->H I Determine IC50 Value H->I

Workflow for the MTT Assay to assess cell viability and cytotoxicity.

Signaling Pathways

Diarylheptanoids often exert their anti-inflammatory and anti-tumor effects by modulating key signaling pathways. A common mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation and cell survival.

signaling_pathway_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, etc.) NFkB_nucleus->Genes Induces Diarylheptanoid Diarylheptanoids Diarylheptanoid->IKK Inhibits

Simplified NF-κB signaling pathway and the inhibitory action of diarylheptanoids.

Conclusion

While direct experimental evidence for the biological effects of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is currently lacking in the reviewed literature, the comparative analysis of structurally related diarylheptanoids strongly suggests its potential as a bioactive compound. Based on the activities of its analogs from Zingiber officinale and other plant sources, it is plausible that this compound exhibits both anti-inflammatory and cytotoxic properties. Further research is warranted to isolate or synthesize this compound and subject it to rigorous biological evaluation to confirm these potential effects and elucidate its mechanisms of action. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.

References

A Comparative Benchmarking Guide: 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibitory potential of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297), a diarylheptanoid found in ginger (Zingiber officinale), against established inhibitors of key enzymes implicated in inflammation and pigmentation: Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and Tyrosinase.

While direct quantitative inhibitory data for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is not extensively available in current literature, this guide benchmarks its potential based on the known activities of structurally related diarylheptanoids isolated from ginger and other plants of the Zingiberaceae family. This comparison offers a valuable perspective on its potential therapeutic applications.

Section 1: Comparative Analysis of Enzyme Inhibition

This section presents the half-maximal inhibitory concentrations (IC50) of benchmark inhibitors and related diarylheptanoid compounds against COX-2, 5-LOX, and tyrosinase. The data is compiled from various scientific studies and provides a quantitative basis for comparison.

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) are common COX-2 inhibitors.

CompoundTypeTarget EnzymeIC50
Celecoxib Selective COX-2 InhibitorHuman Recombinant COX-240 nM[1]
Ibuprofen Non-selective COX InhibitorHuman COX-280 µM[2]
Yakuchinone A DiarylheptanoidCOX-2 (expression)Not an IC50, but shows significant inhibition of expression[3][4]
5-hydroxy-7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-3-heptanone DiarylheptanoidCOX-2Not an IC50, but shows good binding affinity in docking studies[5]

Note: While a direct IC50 value for a diarylheptanoid from the same class is not available, studies on Yakuchinone A show significant inhibition of COX-2 expression, suggesting a potential anti-inflammatory mechanism for related compounds[3][4]. Molecular docking studies of other related diarylheptanoids also indicate a strong binding affinity to the COX-2 active site[5].

5-Lipoxygenase (5-LOX) Inhibition

5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.

CompoundTypeTarget EnzymeIC50
Zileuton (B1683628) 5-LOX InhibitorHuman Polymorphonuclear Leukocytes 5-LOX0.4 µM[6]
Ginger Rhizome Oil Natural Extract5-LOXIC50 168.34±15.64 μg/mL

Note: The inhibitory activity of ginger rhizome oil against 5-LOX suggests that its constituent diarylheptanoids, including this compound, likely contribute to this effect.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation.

CompoundTypeTarget EnzymeIC50
Kojic Acid Tyrosinase InhibitorMushroom Tyrosinase~13.14 µg/mL

Note: While a specific IC50 for this compound is not available, extracts from ginger species have demonstrated tyrosinase inhibitory activity, suggesting a potential role for its diarylheptanoid constituents.

Section 2: Experimental Protocols

Detailed methodologies for the enzyme inhibition assays cited in this guide are provided below. These protocols are essential for researchers aiming to replicate or build upon these findings.

Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Preparation of Reagents: Prepare assay buffer, heme, COX-1 or COX-2 enzyme solution, and the inhibitor solution at desired concentrations.

  • Assay Plate Setup:

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme, and the inhibitor solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes).

  • Initiation of Reaction: Add arachidonic acid solution to all wells to initiate the reaction.

  • Measurement: Read the absorbance at 590-611 nm using a plate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor wells to the 100% initial activity wells after subtracting the background absorbance. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: The inhibition of 5-LOX activity is determined by a spectrophotometric method that measures the decrease in the formation of leukotrienes.

Procedure:

  • Preparation of Reagents: Prepare a phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0), a solution of 5-lipoxygenase, and the test inhibitor solutions.

  • Incubation: In a reaction mixture, incubate the test compound solution with the lipoxygenase solution in the phosphate buffer for a specific duration (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution (e.g., arachidonic acid).

  • Measurement: After a set time (e.g., 6 minutes), measure the absorbance at 234 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control reaction without the inhibitor. The IC50 value is then determined.

Tyrosinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, which can be monitored by measuring the absorbance at 475 nm.

Procedure:

  • Preparation of Reagents: Prepare a phosphate buffer (e.g., 50 mM, pH 6.8), a stock solution of mushroom tyrosinase, a solution of L-DOPA, and various concentrations of the test compound and a positive control (e.g., kojic acid).

  • Assay Plate Setup: In a 96-well plate, add a specific volume of the tyrosinase solution to wells containing different concentrations of the test compound or control.

  • Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).

  • Reaction Initiation: Initiate the reaction by adding a specific volume of the L-DOPA solution to each well.

  • Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a defined period using a microplate reader.

  • Calculation: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Section 3: Visualized Pathways and Workflows

This section provides diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows relevant to the enzyme inhibition studies.

COX_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Diarylheptanoid 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate (Proposed Inhibition) Diarylheptanoid->COX2

Caption: Proposed inhibition of the COX-2 pathway by this compound.

LOX_Pathway AA Arachidonic Acid LOX5 5-LOX AA->LOX5 HPETE 5-HPETE LOX5->HPETE Leukotrienes Leukotrienes HPETE->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Diarylheptanoid 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate (Proposed Inhibition) Diarylheptanoid->LOX5

Caption: Proposed inhibition of the 5-LOX pathway by this compound.

Tyrosinase_Pathway Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase DOPA L-DOPA Tyrosinase->DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin Diarylheptanoid 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate (Proposed Inhibition) Diarylheptanoid->Tyrosinase

Caption: Proposed inhibition of the tyrosinase pathway by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Solutions Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Product Formation (e.g., Absorbance) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General experimental workflow for determining enzyme inhibition and IC50 values.

Conclusion

This compound, as a member of the diarylheptanoid class of compounds found in ginger, holds promise as a potential inhibitor of enzymes involved in inflammation (COX-2 and 5-LOX) and pigmentation (tyrosinase). While direct quantitative data for this specific molecule is limited, the existing evidence from related compounds and ginger extracts provides a strong rationale for further investigation. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers to design and conduct studies to elucidate the specific inhibitory profile of this compound and to explore its potential as a novel therapeutic agent. Further research is warranted to determine its precise IC50 values and to fully understand its mechanism of action against these key enzymatic targets.

References

Safety Operating Guide

Prudent Disposal of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (B1210297) as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a precautionary approach is mandatory to ensure the safety of laboratory personnel and to maintain environmental compliance.

The following procedures provide a comprehensive guide for the safe handling and disposal of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, a phenolic compound. These guidelines are based on established best practices for managing laboratory chemical waste in the absence of compound-specific data.

I. Immediate Safety and Handling Protocols

Prior to handling, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The unknown specific toxicity of this compound necessitates stringent safety measures.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact. Phenolic compounds can be absorbed through the skin.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and airborne particles.
Skin and Body A standard laboratory coat.To prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any potential dust or aerosols.

II. Step-by-Step Disposal Procedure

This protocol outlines the process from the point of generation to the final hand-off for disposal.

  • Waste Identification and Classification:

    • In the absence of a specific SDS, this compound must be managed as a hazardous waste. This is a precautionary measure due to its phenolic structure.

    • Do not dispose of this chemical down the drain or in regular trash.[1]

  • Waste Segregation and Collection:

    • Collect waste containing this compound at the point of generation in a designated and properly labeled waste container.

    • Use a container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable for solid chemical waste.

    • Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[2]

    • Do not mix this waste with other incompatible waste streams. For instance, keep it separate from strong oxidizing agents, acids, and bases.[3]

  • Waste Container Labeling:

    • Label the waste container clearly and accurately. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate quantity of waste

      • The date of accumulation

      • The name of the principal investigator or laboratory contact

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]

    • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[2]

    • Ensure secondary containment is used for liquid waste solutions containing the compound to prevent spills.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with all necessary information about the waste stream.

    • Follow all institutional procedures for waste handover.

III. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team.

  • Control and Contain:

    • For small, manageable spills, ensure you are wearing the appropriate PPE.

    • Contain the spill using an appropriate absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of flammable solvents if the compound is in solution.

  • Cleanup and Decontamination:

    • Carefully sweep up the solid material and absorbent and place it in a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.

IV. Experimental Protocols

This document provides operational and disposal guidance. As no experimental protocols were cited in the generation of this content, this section is not applicable.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No follow_sds Follow SDS Section 13: Disposal Considerations sds_check->follow_sds Yes collect_waste Collect in a Compatible and Labeled Hazardous Waste Container treat_hazardous->collect_waste segregate Segregate from Incompatible Chemicals collect_waste->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established laboratory safety protocols for handling chemical compounds with undefined hazard profiles.

Chemical Identifier:

  • CAS Number: 1269839-24-8

Immediate Safety Recommendations

While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance.[1] All personnel must adhere to the following personal protective equipment (PPE) standards when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact.[1][2][3]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.[2][4]
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.[2][5]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust cannot be controlled.To avoid inhalation of airborne particles.[1][5][6]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Cover the work surface with absorbent bench paper to contain any potential spills.[5]

  • When weighing, use an enclosed balance or a balance located inside the fume hood to prevent the dispersion of fine particles.[5][6]

  • Use anti-static weigh boats to minimize the scattering of the powder.

2. Dissolving and Solution Preparation:

  • If preparing a solution, do so within the fume hood.[5]

  • Add the powder to the solvent slowly to avoid splashing.

  • Keep the container closed as much as possible during the process.[5]

3. General Handling and Storage:

  • Avoid the formation of dust.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled.[2]

  • Wash hands thoroughly after handling.[2]

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Emergency and Disposal Plan

Spill Procedures:

  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

First Aid Measures: [1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Waste Disposal:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.

  • Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area prep_weigh Weigh Compound in Enclosure prep_area->prep_weigh handle_dissolve Prepare Solution prep_weigh->handle_dissolve handle_exp Conduct Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.